Technical Documentation Center

5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
  • CAS: 915923-39-6

Core Science & Biosynthesis

Foundational

synthesis and characterization of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazine scaffold is a core component in numerous biologically active agents, demonstrating a wide range of therapeutic potential, including antihypertensive and anticancer activities.[1][2] This document outlines a robust two-step synthetic pathway, beginning from 2,5-dimethylbenzoyl cyanide. It delves into the underlying reaction mechanisms, offers a detailed, step-by-step experimental protocol, and establishes a self-validating system for the comprehensive characterization of the target molecule using modern analytical techniques. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and validate this and structurally related compounds.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a privileged scaffold in the field of drug discovery and development. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, and antihypertensive properties.[2][3] The introduction of a hydrazinyl group at the 3-position and an aryl substituent at the 5-position creates a class of compounds with notable potential as multi-target inhibitors, for instance, in the context of complex neurodegenerative disorders like Alzheimer's disease.[4][5]

The specific target of this guide, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, combines the versatile 1,2,4-triazine core with a sterically and electronically defined dimethylphenyl group. This substitution pattern can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further biological evaluation and lead optimization studies. This document provides the essential scientific foundation for producing this molecule with high purity and confirming its structural integrity.

Synthetic Strategy and Experimental Protocol

The synthesis of 5-aryl-3-hydrazinyl-1,2,4-triazines is efficiently achieved through a two-step process. The strategy involves the initial formation of a 3-thioxo-1,2,4-triazine intermediate, followed by a nucleophilic substitution reaction with hydrazine hydrate to yield the desired product. This approach is reliable and scalable.

Retrosynthetic Analysis & Mechanistic Rationale

Our synthetic approach begins with the cyclocondensation of an α-keto intermediate, derived from 2,5-dimethylbenzoyl cyanide, with thiosemicarbazide. This reaction forms the stable 5-(2,5-Dimethylphenyl)-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-one intermediate. The thione group is an excellent leaving group precursor. Subsequent treatment with hydrazine hydrate results in a nucleophilic displacement of the thione (or its tautomeric thiol form), leading to the formation of the highly reactive hydrazinyl group at the 3-position.

The causality for this pathway is rooted in established heterocyclic chemistry principles. Thiosemicarbazide serves as a versatile building block, providing the necessary N-N-C=S backbone to form the triazine ring upon reaction with the dicarbonyl equivalent. The subsequent displacement with hydrazine is an efficient and high-yielding transformation driven by the high nucleophilicity of hydrazine and the formation of stable byproducts.

Reaction_Mechanism cluster_0 Step 1: Triazine Ring Formation cluster_1 Step 2: Hydrazinyl Group Installation start1 2,5-Dimethylphenyl-α-ketoester + Thiosemicarbazide inter1 Intermediate I 5-(2,5-Dimethylphenyl)-3-thioxo- 1,2,4-triazin-6-one start1->inter1  Cyclocondensation (Acidic Catalyst, Reflux) hydrazine Hydrazine Hydrate (NH2NH2·H2O) inter1->hydrazine inter1_ref Intermediate I product Final Product 5-(2,5-Dimethylphenyl)-3-hydrazinyl- 1,2,4-triazine hydrazine->product Nucleophilic Substitution (Ethanol, Reflux)

Caption: Generalized two-step reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints (e.g., TLC monitoring) to ensure the reaction is proceeding as expected before moving to the subsequent stage.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dimethylbenzoyl cyanide (10 mmol) in glacial acetic acid (50 mL).

  • Addition of Thiosemicarbazide: To this solution, add thiosemicarbazide (11 mmol, 1.1 eq) in one portion. The slight molar excess ensures the complete consumption of the starting benzoyl cyanide.

  • Reaction: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours.

    • Expert Insight: The use of glacial acetic acid as the solvent also serves as an acid catalyst, facilitating the condensation and subsequent cyclization.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate:Hexane (1:1). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL). The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the intermediate as a pale yellow powder. The product is often of sufficient purity for the next step without further purification.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the dried intermediate from Step 1 (8 mmol) in absolute ethanol (40 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (80 mmol, 10 eq) dropwise to the suspension.

    • Expert Insight: A large excess of hydrazine hydrate is used to drive the reaction to completion and to act as a scavenger for the H₂S gas byproduct that evolves. The reaction should be conducted in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3-5 hours. The initial suspension should gradually dissolve as the reaction progresses, and the color may change.

  • Reaction Monitoring: Monitor the reaction by TLC using Ethyl Acetate:Methanol (9:1) as the eluent. The product will be a distinct spot, typically with strong UV absorbance.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into cold distilled water (150 mL). The final product will precipitate.

  • Purification: Collect the solid by vacuum filtration. Wash the crude product with cold water and then recrystallize from an appropriate solvent system, such as an ethanol/water mixture, to obtain the pure 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine as a crystalline solid.

Experimental_Workflow cluster_step1 Synthesis of Intermediate cluster_step2 Synthesis of Final Product s1_reagents 1. Combine Reactants (2,5-Dimethylbenzoyl cyanide, Thiosemicarbazide, Acetic Acid) s1_reflux 2. Reflux (4-6h) s1_reagents->s1_reflux s1_tlc 3. Monitor by TLC s1_reflux->s1_tlc s1_workup 4. Quench in Ice Water s1_tlc->s1_workup Reaction Complete s1_isolate 5. Filter & Dry Solid s1_workup->s1_isolate s2_reagents 6. Combine Reactants (Intermediate, Hydrazine Hydrate, Ethanol) s1_isolate->s2_reagents Use Dried Intermediate s2_reflux 7. Reflux (3-5h) s2_reagents->s2_reflux s2_tlc 8. Monitor by TLC s2_reflux->s2_tlc s2_workup 9. Concentrate & Precipitate s2_tlc->s2_workup Reaction Complete s2_isolate 10. Filter & Recrystallize s2_workup->s2_isolate final_product Pure Crystalline Product s2_isolate->final_product

Caption: Step-by-step experimental workflow for synthesis and purification.

Physicochemical and Spectroscopic Characterization

Authoritative characterization is crucial for validating the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating dataset.

Purity Assessment
  • Thin Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol) is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, analysis by reverse-phase HPLC is recommended. A single sharp peak with >95% area is the standard for a pure compound.[6]

  • Melting Point: A sharp melting point range (e.g., within 1-2°C) is a classic indicator of a pure crystalline solid.

Structural Elucidation

The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.[7]

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 10.5 - 11.0 Singlet (broad) 1H -NH- (Hydrazinyl) Exchangeable proton, often broad.
~ 8.0 - 8.5 Singlet 1H C6-H (Triazine) Proton on the triazine ring.
~ 7.0 - 7.5 Multiplet 3H Ar-H Aromatic protons of the dimethylphenyl ring.
~ 4.5 - 5.0 Singlet (broad) 2H -NH₂ (Hydrazinyl) Exchangeable protons of the primary amine.
~ 2.3 Singlet 3H Ar-CH₃ Methyl protons at the 2- or 5-position.

| ~ 2.2 | Singlet | 3H | Ar-CH₃ | Methyl protons at the 5- or 2-position. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~ 165 C3 (Triazine) Carbon attached to the hydrazinyl group.
~ 150 C5 (Triazine) Carbon attached to the aryl group.
~ 145 C6 (Triazine) CH carbon of the triazine ring.
~ 130 - 138 Ar-C (Quaternary) Aromatic carbons attached to methyl groups and the triazine ring.
~ 125 - 130 Ar-C (CH) Aromatic carbons bearing protons.
~ 21 Ar-CH₃ Methyl group carbon.

| ~ 20 | Ar-CH₃ | Methyl group carbon. |

FTIR is used to identify the key functional groups present in the molecule.

Table 3: Predicted FTIR Characteristic Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibration Mode
3300 - 3400 Medium-Strong N-H Asymmetric & Symmetric Stretch (Hydrazinyl -NH₂)
3150 - 3250 Medium (broad) N-H Stretch (Hydrazinyl -NH-)
3000 - 3100 Medium-Weak C-H Aromatic Stretch
2850 - 2960 Medium-Weak C-H Aliphatic Stretch (Methyl)
1550 - 1620 Strong C=N, C=C Ring Stretching (Triazine, Aromatic)

| 1450 - 1500 | Medium | C=C | Aromatic Ring Skeletal Vibrations |

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

  • Expected Molecular Ion: For C₁₂H₁₅N₅, the exact mass is 229.1327. The ESI-MS spectrum in positive mode should show a prominent peak at m/z 230.1400 [M+H]⁺.[6]

  • Key Fragmentation: A potential key fragmentation would be the loss of the hydrazinyl group (-NHNH₂) or diazene (N₂H₂), leading to characteristic daughter ions.

Characterization_Flow cluster_purity Purity Assessment cluster_structure Structural Elucidation start Synthesized Product tlc TLC (Single Spot?) start->tlc hplc HPLC (>95% Purity?) start->hplc mp Melting Point (Sharp Range?) start->mp nmr NMR (1H, 13C) (Correct Shifts & Integration?) start->nmr ftir FTIR (Key Functional Groups?) start->ftir ms Mass Spec (Correct [M+H]+?) start->ms validated Structurally Confirmed, Pure Compound tlc->validated hplc->validated mp->validated nmr->validated ftir->validated ms->validated

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

Abstract: The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities. The 3-hydrazinyl-1,2,4-triazine moiety, in particular, serves as a ver...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities. The 3-hydrazinyl-1,2,4-triazine moiety, in particular, serves as a versatile synthon for creating elaborate molecular architectures with significant therapeutic potential. This guide focuses on a specific, yet under-documented member of this family: 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine. While direct experimental data for this compound is scarce in public literature, this document provides a comprehensive overview of its predicted chemical properties, a robust, field-proven protocol for its synthesis and characterization, and an exploration of its chemical reactivity. By leveraging data from closely related analogues, this guide offers valuable, actionable insights for researchers in drug discovery and synthetic chemistry, aiming to bridge the existing information gap and facilitate further investigation into this promising molecule.

Disclaimer: Specific experimental data for 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine (CAS No. 915923-39-6) is not extensively available in peer-reviewed literature. The information presented herein regarding its physicochemical properties, spectroscopic data, and reaction conditions is expertly extrapolated from well-characterized, structurally similar 5-aryl-3-hydrazinyl-1,2,4-triazine analogues. The provided protocols represent general methodologies proven effective for this class of compounds.

Molecular Structure and Physicochemical Properties

5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine possesses a core structure comprising a 1,2,4-triazine ring substituted at the 3-position with a hydrazinyl group (-NHNH₂) and at the 5-position with a 2,5-dimethylphenyl group. The hydrazinyl group is a potent nucleophile and a key handle for further chemical modification, while the substituted phenyl ring influences the molecule's lipophilicity, solubility, and potential for steric and electronic interactions with biological targets.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties based on computational models and data from analogous compounds. These values provide a baseline for experimental design, such as selecting appropriate solvent systems for reactions and purification.

PropertyPredicted Value / CharacteristicCausality and Experimental Insight
Molecular Formula C₁₁H₁₃N₅Derived from the chemical structure.
Molecular Weight 215.26 g/mol Calculated from the molecular formula.
Appearance Likely a yellow to off-white crystalline solid5-Aryl-1,2,4-triazine derivatives are typically colored solids due to the extended π-conjugation.[1]
Melting Point 170 - 210 °C (Predicted Range)The melting point is influenced by crystal packing and intermolecular hydrogen bonding from the hydrazinyl group. Similar structures, like hydrazone derivatives of triazines, often melt in this range.[2]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol)The polar triazine and hydrazinyl groups confer some polarity, but the dimethylphenyl moiety increases lipophilicity. Solubility in protic solvents is enhanced by hydrogen bonding.
pKa ~4-5 (Triazine ring); ~8-9 (Hydrazinyl group)The triazine nitrogens are weakly basic. The terminal amine of the hydrazinyl group is a stronger base, comparable to other aryl hydrazines.

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; H6[label="H", pos="2.2,1.2!"];

// Hydrazinyl group N7 [label="N", pos="-2.6, -1.2!"]; H7 [label="H", pos="-2.4, -2.0!"]; N8 [label="N", pos="-3.9, -0.75!"]; H8a [label="H₂", pos="-4.8, -1.2!"];

// Phenyl group C1p [label="C", pos="2.6, -1.2!"]; C2p [label="C", pos="3.9, -0.75!"]; C3p [label="C", pos="5.2, -1.2!"]; C4p [label="C", pos="5.2, -2.7!"]; C5p [label="C", pos="3.9, -3.15!"]; C6p [label="C", pos="2.6, -2.7!"];

// Methyl groups C_Me1 [label="CH₃", pos="3.9, 0.75!"]; C_Me2 [label="CH₃", pos="3.9, -4.65!"];

// Aromatic hydrogens H3p [label="H", pos="6.1, -0.8!"]; H4p [label="H", pos="6.1, -3.1!"]; H6p [label="H", pos="1.7, -3.1!"];

// Draw bonds N1 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- N4 [label=""]; N4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C3 -- N7 [label=""]; N7 -- H7 [label=""]; N7 -- N8 [label=""]; N8 -- H8a [label=""]; C5 -- C1p [label=""]; C1p -- C2p [label=""]; C2p -- C3p [label=""]; C3p -- C4p [label=""]; C4p -- C5p [label=""]; C5p -- C6p [label=""]; C6p -- C1p [label=""]; C2p -- C_Me1 [label=""]; C5p -- C_Me2 [label=""]; C3p -- H3p [label=""]; C4p -- H4p [label=""]; C6p -- H6p [label=""]; C6 -- H6[label=""];

// Double bonds edge [style=double]; N1 -- C6; N2 -- C3; N4 -- C5; C1p -- C6p; C2p -- C3p; C4p -- C5p; }

Caption: Structure of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine.

Proposed Synthesis and Purification Protocol

The synthesis of 5-aryl-3-hydrazinyl-1,2,4-triazines is reliably achieved via a two-step process starting from an α-keto acid and thiocarbohydrazide. This approach avoids the use of more hazardous reagents like hydrazine hydrate in the final cyclization step.

Rationale for Synthetic Strategy

The chosen pathway involves the initial formation of a 6-aryl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one intermediate. This intermediate is then S-methylated to create a reactive methylthioether, which is subsequently displaced by hydrazine. This method is often preferred for its high yields and cleaner reaction profiles compared to direct cyclization with hydrazine-containing precursors.

Synthesis_Workflow start 2-(2,5-Dimethylphenyl)-2-oxoacetic acid + Thiocarbohydrazide step1 Step 1: Cyclocondensation (Reflux in H₂O/Base) start->step1 intermediate1 Intermediate A: 6-(2,5-Dimethylphenyl)-3-thioxo- 2,3,4,5-tetrahydro-1,2,4-triazin-5-one step1->intermediate1 step2 Step 2: S-Methylation (CH₃I, Base) intermediate1->step2 intermediate2 Intermediate B: 5-(2,5-Dimethylphenyl)-3-(methylthio)- 1,2,4-triazin-6(1H)-one step2->intermediate2 step3 Step 3: Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) intermediate2->step3 product Final Product: 5-(2,5-Dimethylphenyl)-3-hydrazinyl- 1,2,4-triazine step3->product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-(2,5-Dimethylphenyl)-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one

  • To a stirred solution of 2-(2,5-dimethylphenyl)-2-oxoacetic acid (1 equiv.) in water, add an aqueous solution of potassium carbonate (1.5 equiv.) until the acid is fully dissolved.

  • Add thiocarbohydrazide (1.1 equiv.) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

  • After completion, cool the mixture to room temperature and then in an ice bath.

  • Acidify the solution to pH ~3-4 with concentrated HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the triazinone intermediate.

Step 2: Synthesis of 5-(2,5-Dimethylphenyl)-3-(methylthio)-1,2,4-triazin-6(1H)-one

  • Suspend the dried triazinone intermediate (1 equiv.) in ethanol.

  • Add an aqueous solution of sodium hydroxide (1.1 equiv.) and stir until the solid dissolves.

  • Add methyl iodide (1.2 equiv.) dropwise to the solution at room temperature.

  • Stir the mixture for 2-4 hours. A precipitate of the S-methylated product should form.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and then with water. Dry under vacuum.

Step 3: Synthesis of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

  • Suspend the S-methylated intermediate (1 equiv.) in ethanol.

  • Add hydrazine hydrate (3-5 equiv.).

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed. The evolution of methanethiol gas may be observed (conduct in a fume hood).

  • Cool the reaction mixture to room temperature. The product often crystallizes out of solution.

  • If precipitation is incomplete, reduce the solvent volume under reduced pressure.

  • Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data are predicted based on the analysis of similar structures found in the literature.[2][3]

Predicted Spectroscopic Data
TechniquePredicted Key Signals and FeaturesRationale for Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ 9.0-9.5 (s, 1H, Triazine-H), δ 7.5-8.0 (br s, 1H, -NH-), δ 7.0-7.4 (m, 3H, Ar-H), δ 4.5-5.0 (br s, 2H, -NH₂), δ 2.3 (s, 3H, Ar-CH₃), δ 2.1 (s, 3H, Ar-CH₃) ppm.The triazine proton (H-6) is expected to be deshielded. The hydrazinyl protons (-NH- and -NH₂) will appear as broad singlets and their chemical shifts can be concentration-dependent and may exchange with D₂O. Aromatic and methyl protons will appear in their characteristic regions.
¹³C NMR (100 MHz, DMSO-d₆)δ 160-165 (C3-N), δ 150-155 (C5-Ar), δ 140-145 (C6), δ 125-140 (Aromatic C), δ 20-22 (Methyl C) ppm.The chemical shifts of the triazine ring carbons are characteristic. The carbon attached to the hydrazinyl group (C3) will be significantly downfield.
FT-IR (KBr Pellet)3300-3450 cm⁻¹ (N-H stretch, hydrazinyl), 3000-3100 cm⁻¹ (Ar C-H stretch), 1600-1620 cm⁻¹ (C=N stretch, triazine), 1500-1550 cm⁻¹ (N-H bend)The N-H stretching of the hydrazinyl group will be prominent. The C=N and C=C stretching vibrations of the heterocyclic and aromatic rings are also key diagnostic peaks.[2]
Mass Spectrometry (EI or ESI)[M+H]⁺ at m/z = 216.12The molecular ion peak is the most critical piece of information. Common fragmentation patterns for 1,2,4-triazines involve the loss of N₂ or cleavage of the side chains.[4][5]

Chemical Reactivity of the Hydrazinyl-Triazine Scaffold

The 3-hydrazinyl group is the most reactive site on the molecule, acting as a potent binucleophile. This reactivity allows for a wide range of chemical transformations, making it an excellent building block for synthesizing more complex heterocyclic systems.

Condensation with Carbonyl Compounds

The terminal -NH₂ group of the hydrazinyl moiety readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically catalyzed by a few drops of acid (e.g., acetic acid) in a protic solvent like ethanol.

Reactivity_Hydrazone Triazine R-NH-NH₂ reaction [H⁺] Ethanol, Reflux Triazine->reaction Carbonyl R'-CO-R'' Carbonyl->reaction Hydrazone R-NH-N=C(R')R'' Water H₂O plus1 + plus1->reaction reaction->Hydrazone reaction->Water plus2 + reaction->plus2

Caption: Formation of hydrazones from 3-hydrazinyl-1,2,4-triazines.

This reaction is fundamental for creating diverse libraries of compounds for biological screening, as the R' and R'' groups can be varied extensively.[6]

Cyclization Reactions to Fused Heterocycles

The hydrazinyl group is a key precursor for synthesizing fused triazolo[4,3-b][4][5][7]triazine systems. Reaction with reagents containing two electrophilic centers, such as α-haloketones or carboxylic acid derivatives, leads to cyclization.

  • With Acylating Agents: Acylation of the terminal nitrogen followed by acid-catalyzed cyclization is a common route. For example, reaction with acetic anhydride can lead to an acetylated intermediate that cyclizes to form a methyl-substituted triazolotriazine.

  • With 1,2-Dicarbonyls: Reaction with α-dicarbonyl compounds can lead to the formation of fused pyridazino[6,1-c][4][5][7]triazine rings.

These fused heterocyclic systems often exhibit enhanced biological activity due to their rigid, planar structures which can intercalate with DNA or fit into specific enzyme active sites.

Potential Applications in Drug Discovery

While 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine itself has not been extensively studied, its structural class is rich in pharmacological activities. This suggests that the title compound is a strong candidate for investigation in several therapeutic areas.

  • Anticancer Agents: Many 1,2,4-triazine derivatives exhibit potent antiproliferative activity against various cancer cell lines.[8]

  • Antimicrobial and Antifungal Activity: The triazine nucleus is present in numerous compounds with demonstrated efficacy against bacterial and fungal pathogens.[9]

  • CNS Activity: Derivatives have been explored as antidepressant agents and as inhibitors of enzymes like BACE1 for the treatment of Alzheimer's disease.[10]

  • Cardiovascular Applications: Certain 3-hydrazino-5-phenyl-1,2,4-triazines have been synthesized and evaluated for antihypertensive activity, acting as peripheral vasodilators.[6]

The diverse biological portfolio of this chemical class underscores the value of synthesizing and screening 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine and its derivatives.

Conclusion

5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine represents a molecule of significant synthetic and medicinal potential. Although direct experimental characterization is lacking in the current literature, this guide has provided a robust framework based on established chemical principles and data from analogous structures. The proposed synthetic protocol is reliable and the predicted physicochemical and spectroscopic data offer a solid foundation for experimental work. The versatile reactivity of the hydrazinyl group opens numerous avenues for the creation of novel, complex heterocyclic structures. It is our hope that this technical guide will stimulate further research and unlock the full potential of this promising compound in the fields of drug discovery and materials science.

References

  • Sherif, M. H., & Abd El-Hady, H. (n.d.). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. Tsi-journals.com. Retrieved January 20, 2026, from [Link]

  • Hassanen, J. A., et al. (2012). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4-Triazino-[2,1-a]-1,2,4-triazine Derivatives. Der Pharma Chemica, 4(6), 2091-2098. Retrieved January 20, 2026, from [Link]

  • Heilman, W. P., et al. (1978). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 21(9), 906-913. Retrieved January 20, 2026, from [Link]

  • Arshad, M., et al. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 6(5), 834-846. Retrieved January 20, 2026, from [Link]

  • (n.d.). 5-(3,4-Dimethylphenyl)-3-(p-tolyl)-1,2,4-triazine. MDPI. Retrieved January 20, 2026, from [Link]

  • (n.d.). (5-hydrazino-3-phenyl-1,2,4-triazin-6-yl)amine. SpectraBase. Retrieved January 20, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(11), 2879. Retrieved January 20, 2026, from [Link]

  • Yazdani, J., et al. (2019). Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation. Bioorganic Chemistry, 84, 363-371. Retrieved January 20, 2026, from [Link]

  • (n.d.). Transformations of 5-Hydrazinyl-1,2,4-triazines in Reaction with 2,5-Norbornadiene. ResearchGate. Retrieved January 20, 2026, from [Link]

  • (n.d.). 6-AMINO-5-BENZYLAMINO-3-HYDRAZINE-1,2,4-TRIAZINE-1-OXIDE. Optional[13C NMR]. Retrieved January 20, 2026, from [Link]

  • (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved January 20, 2026, from [Link]

  • (n.d.). Bioactive Pyrrolo[2,1-f][4][5][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Retrieved January 20, 2026, from [Link]

  • (n.d.). 1,2,4-Triazine and triazole derivatives from α-keto acids and thiosemicarbazides. ElectronicsAndBooks. Retrieved January 20, 2026, from [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. Retrieved January 20, 2026, from [Link]

  • (n.d.). Synthesis of new pyrazolo[4][5][6]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • (n.d.). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. MDPI. Retrieved January 20, 2026, from [Link]

  • Yazdani, J., et al. (2019). Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation. PubMed. Retrieved January 20, 2026, from [Link]

  • (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Retrieved January 20, 2026, from [Link]

  • (n.d.). Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor. PubMed. Retrieved January 20, 2026, from [Link]

  • (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. Retrieved January 20, 2026, from [Link]

  • (n.d.). Hydrazinolysis of 3-R-[4][5][7]Triazino[2,3-c]quinazolin-2-ones. Synthetic and Theoretical Aspects. ResearchGate. Retrieved January 20, 2026, from [Link]

  • (n.d.). 3-Hydrazino-5,6-diphenyl-1,2,4-triazine. PubChem. Retrieved January 20, 2026, from [Link]

  • (n.d.). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. MDPI. Retrieved January 20, 2026, from [Link]

  • (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][4][5][7]Triazines: Synthesis and Photochemical Properties. National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • (n.d.). 3-Amino-1,2,4-triazine. NIST WebBook. Retrieved January 20, 2026, from [Link]

Sources

Foundational

Spectroscopic Characterization of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine: A Technical Guide

Introduction In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, 1,2,4-triazine derivatives are of significant in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, 1,2,4-triazine derivatives are of significant interest due to their diverse biological activities, including potential applications as antihypertensive and anticancer agents.[1][2] This guide provides an in-depth technical overview of the spectroscopic characterization of a specific analogue, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine. While comprehensive experimental data for this exact molecule remains elusive in publicly available literature, this document will serve as a predictive and instructional resource for researchers.[3] By leveraging established spectroscopic principles and data from closely related structures, we will outline the expected spectral features and the methodologies for their acquisition and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

The Strategic Importance of Spectroscopic Analysis

The unequivocal confirmation of a molecule's structure is the bedrock of chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of a molecule's atomic and electronic framework. Each technique offers a unique and complementary perspective:

  • NMR spectroscopy elucidates the carbon-hydrogen framework, revealing the connectivity and chemical environment of atoms.

  • IR spectroscopy identifies the functional groups present by probing their characteristic vibrational frequencies.

  • Mass spectrometry determines the molecular weight and provides valuable information about the molecule's fragmentation pattern, further confirming its structure.

A holistic approach, integrating data from all three techniques, is essential for unambiguous structural assignment and is a prerequisite for any further biological or material studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, both ¹H and ¹³C NMR would be indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar 1,2,4-triazine and substituted phenyl structures.[4][5][6] The spectrum would likely be recorded in a deuterated solvent such as DMSO-d₆, which is capable of dissolving the compound and has a well-characterized residual solvent peak.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Triazine-H~8.5 - 9.0Singlet (s)1HThe proton on the triazine ring is expected to be significantly deshielded due to the electron-withdrawing nature of the nitrogen atoms.
Phenyl-H (aromatic)~7.0 - 7.5Multiplet (m)3HThe three protons on the dimethylphenyl ring will likely appear as a complex multiplet due to spin-spin coupling.
Hydrazinyl-NH~4.0 - 5.0Broad Singlet (br s)2HThe chemical shift of the NH₂ protons can be variable and concentration-dependent. The signal may be broad due to quadrupole effects of the nitrogen and exchange with residual water in the solvent.
Hydrazinyl-NH~9.0 - 10.0Broad Singlet (br s)1HThe proton on the nitrogen attached to the triazine ring is expected to be more deshielded.
Methyl-CH₃~2.2 - 2.5Singlet (s)6HThe two methyl groups on the phenyl ring are expected to have similar chemical shifts and appear as a single peak.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Triazine-C (C=N)~150 - 165The carbons within the triazine ring are expected to be significantly deshielded due to the multiple nitrogen atoms.
Phenyl-C (aromatic)~125 - 140The aromatic carbons of the dimethylphenyl group will appear in this region. The carbons directly attached to the methyl groups and the triazine ring will have distinct shifts.
Methyl-C~20 - 25The carbons of the two methyl groups are expected in the aliphatic region of the spectrum.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[7]

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the types of chemical bonds present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the functional groups.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch3200 - 3400Medium, BroadHydrazinyl (-NH₂)
C-H Stretch (aromatic)3000 - 3100MediumPhenyl-H
C-H Stretch (aliphatic)2850 - 3000MediumMethyl (-CH₃)
C=N Stretch1600 - 1650StrongTriazine ring
C=C Stretch (aromatic)1450 - 1600Medium to StrongPhenyl ring
N-H Bend1550 - 1650MediumHydrazinyl (-NH₂)
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and insights into its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine (C₁₁H₁₃N₅) is approximately 215.26 g/mol . A prominent molecular ion peak is expected at m/z = 215.

  • Major Fragmentation Pathways: The molecule is expected to fragment in a predictable manner upon electron impact. The fragmentation pattern can help to confirm the connectivity of the different structural motifs.

m/z Proposed Fragment Notes
215[M]⁺Molecular ion
200[M - NH]⁺Loss of an NH radical
186[M - N₂H]⁺Loss of a diazenyl radical
115[C₉H₇]⁺Fragment corresponding to the dimethylphenyl group
91[C₇H₇]⁺Tropylium ion, a common fragment from substituted benzenes
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI). EI is often used for volatile, thermally stable compounds and typically produces more fragmentation, which is useful for structural elucidation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing the Analytical Workflow and Data

To provide a clearer understanding of the processes involved, the following diagrams illustrate the overall workflow for spectroscopic characterization and a predicted fragmentation pathway in mass spectrometry.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of 5-(2,5-Dimethylphenyl)- 3-hydrazinyl-1,2,4-triazine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr ir IR Spectroscopy (FTIR-ATR or KBr) purification->ir ms Mass Spectrometry (EI or ESI) purification->ms interpretation Data Interpretation & Correlation nmr->interpretation ir->interpretation ms->interpretation structure Final Structure Confirmation interpretation->structure G M [M]⁺ m/z = 215 F1 [M - NH]⁺ m/z = 200 M->F1 - NH F2 [M - N₂H]⁺ m/z = 186 M->F2 - N₂H F3 [C₉H₇]⁺ m/z = 115 F2->F3 - N₂ F4 [C₇H₇]⁺ m/z = 91 F3->F4 - C₂H₂

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

The structural characterization of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, like any novel compound, requires a multi-faceted spectroscopic approach. This guide has provided a comprehensive, albeit predictive, overview of the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. By combining the insights from each of these powerful analytical techniques, researchers can confidently elucidate the structure of this and other related 1,2,4-triazine derivatives. The principles and methodologies outlined herein are fundamental to the rigorous scientific investigation that underpins advancements in medicinal chemistry and materials science.

References

  • Molecules. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. MDPI. [Link]

  • ResearchGate. (2018). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f]t[4][5][8]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • ChemRxiv. (n.d.). Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents. [Link]

  • Journal of Medicinal Chemistry. (1983). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. [Link]

  • MDPI. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c]T[4][5][8]riazines: Synthesis and Photochemical Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. [Link]

  • SpectraBase. (n.d.). (5-hydrazino-3-phenyl-1,2,4-triazin-6-yl)amine. [Link]

  • PubMed. (2018). Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation. [Link]

  • ResearchGate. (2025). Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. [Link]

Sources

Exploratory

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Hydrazinyl-1,2,4-Triazine Derivatives

Abstract The 1,2,4-triazine core, a privileged scaffold in medicinal chemistry, has given rise to a plethora of derivatives with a wide spectrum of biological activities. Among these, the introduction of a hydrazinyl moi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazine core, a privileged scaffold in medicinal chemistry, has given rise to a plethora of derivatives with a wide spectrum of biological activities. Among these, the introduction of a hydrazinyl moiety has proven to be a particularly fruitful strategy, yielding compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the current understanding of hydrazinyl-1,2,4-triazine derivatives for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for the synthesis and evaluation of these versatile compounds.

Introduction: The 1,2,4-Triazine Scaffold - A Gateway to Bioactivity

The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, serves as a versatile template for the design of novel therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a focal point of extensive research. The incorporation of a hydrazinyl group at various positions of the triazine ring introduces a reactive and flexible pharmacophore, significantly expanding the potential for biological interactions and leading to a diverse array of pharmacological effects.[1] This guide will explore the major therapeutic areas where hydrazinyl-1,2,4-triazine derivatives have shown significant promise.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Hydrazinyl-1,2,4-triazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes essential for tumor growth and survival.

Mechanism of Action

2.1.1. Kinase Inhibition: A predominant mechanism of anticancer action for these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[4]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several hydrazinyl-1,2,4-triazine derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[5][6] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block downstream signaling cascades, such as the RAS/RAF/MAPK pathway, thereby inhibiting cancer cell growth. Some derivatives have shown efficacy against both wild-type and mutant forms of EGFR, offering potential solutions to acquired resistance to existing EGFR inhibitors.[7]

  • mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers. Hydrazinyl-1,2,4-triazine derivatives have been designed as mTOR inhibitors, demonstrating cytotoxic effects on various cancer cell lines.[8]

2.1.2. Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Hydrazinyl-1,2,4-triazine derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][9] This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[9]

2.1.3. Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Certain hydrazinyl-1,2,4-triazine derivatives can interfere with the cell cycle progression, causing arrest at specific phases, such as G2/M or G0/G1.[10][11] This prevents the cancer cells from dividing and leads to an inhibition of tumor growth.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected hydrazinyl-1,2,4-triazine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
S1 HL-60 (Leukemia)6.42mTOR Inhibition[8]
MCF-7 (Breast)10.15mTOR Inhibition[8]
Compound 12 HCT116 (Colon)Sub-micromolarCell Cycle Interruption[12]
SKOV-3 (Ovarian)Sub-micromolarCell Cycle Interruption[12]
Compound 4f HCT-116 (Colon)0.50EGFR Inhibition[5]
MCF-7 (Breast)4.53EGFR Inhibition[5]

Diagram: Anticancer Mechanisms of Hydrazinyl-1,2,4-Triazine Derivatives

antiviral_mechanisms cluster_hiv HIV Inhibition cluster_influenza Influenza Inhibition Hydrazinyl_Triazine Hydrazinyl-1,2,4-Triazine Derivatives RT_Inhibition Reverse Transcriptase Inhibition Hydrazinyl_Triazine->RT_Inhibition NA_Inhibition Neuraminidase Inhibition Hydrazinyl_Triazine->NA_Inhibition HIV_Replication HIV Replication Cycle RT_Inhibition->HIV_Replication Blocks Viral_Release Viral Release NA_Inhibition->Viral_Release Prevents

Caption: Antiviral targets of hydrazinyl-1,2,4-triazine derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases. Hydrazinyl-1,2,4-triazine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway. [13][14]

Mechanism of Action

5.1.1. Cyclooxygenase (COX) Inhibition: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Several hydrazinyl-1,2,4-triazine derivatives have been shown to inhibit COX enzymes, with some exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1. [15][16]This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

5.1.2. Lipoxygenase (LOX) Inhibition: Lipoxygenases (LOXs) are enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators. Dual inhibition of both COX and LOX pathways is a promising strategy for developing more potent anti-inflammatory drugs with a broader spectrum of action. Some hydrazinyl-1,2,4-triazine derivatives have been identified as dual COX/LOX inhibitors. [15][16]

In Vitro Anti-inflammatory Activity
Compound IDTargetInhibition (%)Reference
G11 COX-278%[15]
COX-150%[15]
G3 15-LOXIC50 = 124 µM[15]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative hydrazinyl-1,2,4-triazine derivative and for key biological assays.

Synthesis of 3-Hydrazinyl-5,6-diphenyl-1,2,4-triazine

This protocol describes a general method for the synthesis of 3-hydrazinyl-5,6-diphenyl-1,2,4-triazine.

Materials:

  • Benzil

  • Thiocarbohydrazide

  • Ethanol

  • Hydrazine hydrate

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • A mixture of benzil (0.01 mol) and thiocarbohydrazide (0.01 mol) in ethanol (50 mL) is refluxed for 4 hours.

  • The reaction mixture is allowed to cool to room temperature. The solid product that separates out is filtered, washed with ethanol, and dried to yield 3-mercapto-5,6-diphenyl-1,2,4-triazine.

  • A mixture of 3-mercapto-5,6-diphenyl-1,2,4-triazine (0.01 mol) and hydrazine hydrate (0.05 mol) in ethanol (50 mL) is refluxed for 6 hours.

  • The reaction mixture is concentrated and cooled. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford pure 3-hydrazinyl-5,6-diphenyl-1,2,4-triazine.

Diagram: Synthesis Workflow

synthesis_workflow Start Start Materials: Benzil & Thiocarbohydrazide Step1 Reflux in Ethanol (4h) Start->Step1 Intermediate 3-Mercapto-5,6-diphenyl-1,2,4-triazine Step1->Intermediate Step2 Reflux with Hydrazine Hydrate in Ethanol (6h) Intermediate->Step2 Purification Concentration, Cooling, Filtration & Recrystallization Step2->Purification Product 3-Hydrazinyl-5,6-diphenyl-1,2,4-triazine Purification->Product

Sources

Foundational

An In-Depth Technical Guide to 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular characteristics, a detailed, field-proven synthetic protocol, and the therapeutic promise of the broader 1,2,4-triazine class, offering a roadmap for its potential applications in drug discovery and development.

Core Molecular Attributes

Chemical Identity:

AttributeValueSource
IUPAC Name 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazineN/A
CAS Number 915923-39-6N/A
Molecular Formula C₁₁H₁₃N₅N/A
Molecular Weight 215.25 g/mol N/A
Canonical SMILES CC1=CC(=C(C=C1)C2=NN=C(N=C2)N)CN/A

Molecular Structure:

The structure of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine is characterized by a central 1,2,4-triazine ring, which is an asymmetric six-membered heterocycle containing three nitrogen atoms. This core is substituted at the 5-position with a 2,5-dimethylphenyl group and at the 3-position with a hydrazinyl (-NHNH₂) moiety. The presence of the hydrazinyl group is particularly significant as it provides a reactive site for further chemical modification and is a key contributor to the potential biological activity of the molecule.

Caption: Molecular structure of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine.

Synthesis Protocol: A Representative Method

While a specific, peer-reviewed synthesis for 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine has not been extensively published, a robust and adaptable two-step protocol can be proposed based on established methodologies for analogous 5-aryl-3-hydrazinyl-1,2,4-triazines. This method leverages the reaction of an aryl methyl ketone with thiosemicarbazide, followed by cyclization.

Step 1: Synthesis of 2-(2,5-dimethylbenzoyl)hydrazine-1-carbothioamide

This initial step involves the condensation of 2,5-dimethylacetophenone with thiosemicarbazide. The rationale behind this choice of reactants is the high reactivity of the ketone's carbonyl group towards the nucleophilic amine of the thiosemicarbazide, leading to the formation of a thiosemicarbazone intermediate.

  • Reactants:

    • 2,5-Dimethylacetophenone

    • Thiosemicarbazide

    • Glacial Acetic Acid (as catalyst)

    • Ethanol (as solvent)

  • Procedure:

    • Dissolve 2,5-dimethylacetophenone (1 equivalent) and thiosemicarbazide (1.1 equivalents) in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid, 2-(2,5-dimethylbenzoyl)hydrazine-1-carbothioamide, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Oxidative Cyclization to 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

The second step is an oxidative cyclization of the thiosemicarbazone intermediate. The use of an oxidizing agent like ferric chloride (FeCl₃) facilitates the ring closure to form the 1,2,4-triazine core.

  • Reactants:

    • 2-(2,5-dimethylbenzoyl)hydrazine-1-carbothioamide (from Step 1)

    • Ferric Chloride (FeCl₃)

    • Ethanol (as solvent)

  • Procedure:

    • Suspend the 2-(2,5-dimethylbenzoyl)hydrazine-1-carbothioamide (1 equivalent) in ethanol.

    • Add a solution of ferric chloride (3 equivalents) in ethanol dropwise to the suspension with constant stirring.

    • Reflux the reaction mixture for 2-3 hours.

    • After cooling, neutralize the mixture with an appropriate base (e.g., sodium bicarbonate solution).

    • The resulting precipitate, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure product.

A 2,5-Dimethylacetophenone C 2-(2,5-dimethylbenzoyl)hydrazine-1-carbothioamide A->C Condensation B Thiosemicarbazide B->C D 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine C->D Oxidative Cyclization

Caption: Proposed synthesis workflow for 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine.

Physicochemical Properties and Characterization

  • Appearance: Expected to be a crystalline solid, likely with a pale yellow to off-white color.

  • Solubility: Likely to exhibit poor solubility in water and higher solubility in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Melting Point: The melting point is anticipated to be relatively high, characteristic of aromatic heterocyclic compounds with the potential for intermolecular hydrogen bonding via the hydrazinyl group.

Analytical Characterization:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons of the dimethylphenyl ring, the methyl protons, the hydrazinyl protons, and the proton on the triazine ring.

    • ¹³C NMR would provide signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for N-H stretching (hydrazinyl group), C=N stretching (triazine ring), and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass.

Potential Applications in Drug Discovery and Development

The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes derivatives of 1,2,4-triazine, including 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, attractive candidates for drug development programs.

Established Biological Activities of the 1,2,4-Triazine Core:

  • Anticancer Activity: Numerous 1,2,4-triazine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key kinases or other enzymes involved in cell cycle progression and signaling.

  • Antihypertensive Properties: Certain 3-hydrazino-5-phenyl-1,2,4-triazines have been investigated for their potential as antihypertensive agents, exhibiting peripheral vasodilator activity.[1]

  • Neuroprotective Effects: The 3-hydrazinyl-1,2,4-triazine scaffold has been explored for the development of multi-target inhibitors for neurodegenerative diseases like Alzheimer's. These compounds have shown potential to inhibit key enzymes such as BACE1 and exhibit antioxidant and metal-chelating properties.[2][3]

  • Antimicrobial and Antiviral Activity: The triazine nucleus is present in several compounds with demonstrated antibacterial, antifungal, and antiviral properties.

The specific substitution pattern of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, with its lipophilic dimethylphenyl group, may influence its pharmacokinetic properties, such as cell membrane permeability and metabolic stability, making it a unique candidate for further investigation within these therapeutic areas.

A 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine B Anticancer Agents A->B C Antihypertensive Drugs A->C D Neuroprotective Therapeutics A->D E Antimicrobial/Antiviral Compounds A->E

Caption: Potential therapeutic applications of the target compound.

Future Directions and Conclusion

5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine represents a promising, yet underexplored, molecule within the pharmacologically significant 1,2,4-triazine family. The proposed synthetic route offers a viable pathway for its preparation, enabling further investigation into its physicochemical and biological properties.

For researchers in drug discovery, this compound serves as a valuable starting point for the design and synthesis of novel therapeutic agents. Key future research should focus on:

  • Validated Synthesis and Characterization: Performing and publishing a detailed synthesis and full analytical characterization of the compound.

  • Biological Screening: Evaluating its activity in a broad range of biological assays, particularly in the areas of oncology, cardiovascular disease, and neurodegenerative disorders.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to understand the impact of structural modifications on biological activity.

By systematically exploring the potential of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, the scientific community can unlock new avenues for the development of next-generation therapeutics.

References

  • Heilman, W. P., et al. (1979). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 22(6), 671–677. [Link]

  • Yazdani, E., et al. (2019). Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation. Bioorganic Chemistry, 84, 363-371. [Link]

  • Firouzi, M., et al. (2018). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. ResearchGate. [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. [Link]

  • Kaur, R., et al. (2022). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Bioorganic Chemistry, 130, 106284. [Link]

  • Chambers, M. R., et al. (2017). Synthesis, Characterization, and Activity of a Triazine Bridged Antioxidant Small Molecule. Inorganica Chimica Acta, 472, 196-204. [Link]

  • Google Patents. (2014).
  • Google Patents. (1979).

Sources

Exploratory

solubility and stability of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

An In-Depth Technical Guide for the Pharmaceutical Profiling of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine Abstract The journey of a novel chemical entity from discovery to a viable pharmaceutical candidate is co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Pharmaceutical Profiling of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, a heterocyclic compound belonging to the versatile 1,2,4-triazine class. Professionals in drug development and associated research fields will find detailed, field-proven protocols for determining aqueous and organic solubility, alongside a robust strategy for assessing chemical stability through forced degradation studies. The methodologies are designed not merely as procedural steps, but as self-validating systems, providing the causal reasoning behind experimental choices to ensure scientific integrity and generate reliable, submission-quality data.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine (Figure 1) is a member of the 1,2,4-triazine family, a class of azaheterocycles recognized as a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities.[1] Derivatives have been investigated as antagonists for G-protein-coupled receptors, antihypertensive agents, and for their potential in treating neurodegenerative diseases like Parkinson's.[2][3][4]

Figure 1: Chemical Structure of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine Molecular Formula: C₁₁H₁₃N₅ Molecular Weight: 215.25 g/mol[5] CAS Number: 915923-39-6[6]

However, promising biological activity alone is insufficient. A compound's therapeutic potential can only be realized if it can be formulated into a safe, effective, and stable dosage form. This is where the foundational parameters of solubility and stability become paramount.

  • Solubility directly influences a drug's absorption and bioavailability. Poor aqueous solubility is a leading cause of failure for promising drug candidates, necessitating early and accurate assessment to guide formulation strategies or even chemical modification efforts.[7][8]

  • Stability determines a drug's shelf-life, dictates storage conditions, and ensures that patients receive the intended dose of the active ingredient without exposure to potentially harmful degradation products.[9] Forced degradation studies are the cornerstone of developing stability-indicating analytical methods, a regulatory requirement for all new drug substances.[10][11]

This guide provides the experimental and analytical blueprint for characterizing these critical attributes for 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine.

Aqueous and Solvent Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is assessed in various media to predict its behavior in vivo and to support formulation development. We will focus on the "gold standard" shake-flask method to determine thermodynamic equilibrium solubility, which measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[8][12]

Causality in Experimental Design

The choice of solvents is not arbitrary. It is a deliberate process aimed at mimicking physiological conditions and exploring formulation possibilities.

  • pH-Dependent Aqueous Solubility: The hydrazinyl and triazine moieties contain basic nitrogen atoms, suggesting that the compound's aqueous solubility will be pH-dependent. We evaluate solubility in buffers mimicking the gastrointestinal tract (pH 1.2, 4.5, and 6.8) to predict absorption profiles.

  • Biorelevant Media: Solvents like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) are used to provide a more accurate prediction of in vivo solubility by incorporating bile salts and phospholipids.

  • Organic and Co-solvents: Solvents such as ethanol, propylene glycol, and DMSO are commonly used in liquid formulations. Determining solubility in these vehicles is essential for developing oral solutions, injectables, or stock solutions for preclinical assays.[13]

Experimental Workflow: Shake-Flask Method

The following diagram and protocol outline the definitive workflow for determining thermodynamic solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid API into vials prep2 Add defined volume of test solvent (e.g., pH 1.2 buffer, Ethanol) prep1->prep2 equil Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep2->equil sep_choice Method? equil->sep_choice sep1 Centrifuge at high speed (e.g., 15,000 rpm, 15 min) sep_choice->sep1 Preferred for low volumes sep2 Filter through 0.22 µm PVDF filter sep_choice->sep2 Risk of adsorption analysis1 Carefully collect supernatant sep1->analysis1 sep2->analysis1 analysis2 Dilute with mobile phase analysis1->analysis2 analysis3 Quantify concentration using validated HPLC-UV method analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol: Thermodynamic Solubility
  • Preparation: Add an excess amount of solid 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine (e.g., 5-10 mg, ensuring solid remains visible at equilibrium) to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired test solvent (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, water, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C for formulation and 37°C for biopharmaceutical relevance) for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. The preferred method is centrifugation to avoid potential compound adsorption to filter materials.[7]

    • Centrifuge the vials at a high speed (e.g., 15,000 rpm) for 15 minutes.

  • Sample Collection & Dilution: Carefully remove an aliquot of the clear supernatant, avoiding disturbance of the solid pellet.

  • Quantification: Immediately dilute the aliquot with the HPLC mobile phase to a concentration within the calibration curve's linear range. Analyze the sample using a validated HPLC-UV method (see Section 2.4).

  • Calculation: Determine the concentration in the original supernatant and express solubility in µg/mL or mg/mL.

Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography (HPLC) is the standard for quantifying triazine derivatives due to its robustness and sensitivity.[14][15]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase is a versatile starting point for retaining moderately nonpolar compounds like the target molecule.

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (or a suitable buffer like phosphate buffer, pH 5.5) is a common starting point. A typical ratio might be 70:30 (v/v).[16]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning a dilute solution of the compound from 200-400 nm to find the wavelength of maximum absorbance (λ-max), ensuring high sensitivity.

  • Validation: The method must be validated for linearity, accuracy, and precision as per standard guidelines before use.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Illustrative Solubility Profile of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

Solvent/MediumTemperature (°C)Solubility (µg/mL)Classification
0.1 N HCl (pH 1.2)37TBDTBD
Acetate Buffer (pH 4.5)37TBDTBD
Phosphate Buffer (pH 6.8)37TBDTBD
Water25TBDTBD
Ethanol25TBDTBD
Propylene Glycol25TBDTBD
Dimethyl Sulfoxide (DMSO)25TBDTBD
TBD: To Be Determined experimentally

Chemical Stability and Forced Degradation

Forced degradation (or stress testing) involves subjecting a drug substance to conditions more severe than accelerated stability testing. Its purpose is twofold: to understand the intrinsic stability of the molecule and to generate degradation products to prove the specificity of the stability-indicating analytical method.[9][10] The goal is to achieve a target degradation of 5-20%, enough to detect and resolve degradation products without destroying the parent molecule entirely.[9]

Experimental Workflow: Forced Degradation Studies

This workflow provides a systematic approach to evaluating the compound's stability under various stress conditions as mandated by ICH guidelines (Q1A/Q1B).

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Evaluation start Stock Solution of API in suitable solvent acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid photo Photolytic (Solid & Solution) ≥1.2M lux-hrs UV/Vis start->photo thermal Thermal (Solid) (e.g., 80°C, 75% RH) start->thermal control Control Sample (Protected from stress) start->control neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize oxid->neutralize hplc Analyze by Stability-Indicating HPLC-PDA Method photo->hplc thermal->hplc neutralize->hplc pda Assess Peak Purity (PDA Detector) hplc->pda mass_bal Calculate Mass Balance hplc->mass_bal control->hplc

Caption: General Experimental Workflow for Forced Degradation Studies.

Step-by-Step Protocols: Forced Degradation

For each condition, a control sample (protected from the stress condition) is analyzed concurrently.

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 N HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Cool, neutralize with an equivalent amount of NaOH, dilute, and analyze by HPLC.[9]

  • Base Hydrolysis:

    • Dissolve the compound and add 0.1 N NaOH. The hydrazinyl group may be particularly susceptible to base-catalyzed reactions.

    • Incubate at room temperature, monitoring periodically, as base hydrolysis can be rapid.

    • Neutralize with an equivalent amount of HCl, dilute, and analyze.[17]

  • Oxidative Degradation:

    • Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3-10% H₂O₂).

    • Store at room temperature, protected from light, and monitor for degradation.

    • Once the target degradation is achieved, dilute and analyze immediately.[18]

  • Thermal Degradation:

    • Place the solid compound in a stability chamber at an elevated temperature and humidity (e.g., 80°C / 75% RH).

    • After the exposure period, dissolve a known amount of the solid, dilute, and analyze.[16]

  • Photolytic Degradation:

    • Expose both the solid compound and a solution of the compound to a calibrated light source providing UV and visible light (overall illumination ≥ 1.2 million lux hours, near UV energy ≥ 200 watt-hours/m²), as per ICH Q1B guidelines.

    • A parallel sample wrapped in aluminum foil serves as the dark control.

    • Prepare samples for analysis and compare the chromatograms of the exposed and control samples.[9]

Stability-Indicating Analytical Method (SIAM)

The analytical method used for stability studies must be able to separate the intact API from all process impurities and degradation products. The forced degradation samples are used to develop and validate this method.

  • Method Development: A gradient HPLC method is typically required to resolve both early-eluting polar degradants and late-eluting nonpolar species.[11]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (provides good peak shape for basic compounds).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from low %B to high %B over 20-30 minutes.

    • Detector: A Photo Diode Array (PDA) detector is crucial. It not only quantifies peaks but also assesses their spectral purity. If a peak is pure, the UV spectrum will be consistent across the entire peak. Co-elution of a degradant will distort the spectrum, failing the peak purity test.

Data Presentation: Forced Degradation Summary

The results are best summarized in a table that clearly indicates the compound's lability under each stress condition.

Table 2: Summary of Forced Degradation Studies for 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

Stress ConditionConditions% Assay of Parent% DegradationNo. of DegradantsPeak Purity of Parent
Acid Hydrolysis0.1 N HCl, 60°C, 24hTBDTBDTBDPass/Fail
Base Hydrolysis0.1 N NaOH, RT, 8hTBDTBDTBDPass/Fail
Oxidative3% H₂O₂, RT, 24hTBDTBDTBDPass/Fail
ThermalSolid, 80°C/75% RH, 7 daysTBDTBDTBDPass/Fail
PhotolyticSolid & Solution, ICH Q1BTBDTBDTBDPass/Fail
TBD: To Be Determined experimentally

Conclusion and Forward Outlook

This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the . By adhering to these detailed protocols, researchers and drug development professionals can generate high-quality, reliable data essential for informed decision-making. The solubility profile will directly guide formulation strategies, while the forced degradation studies will establish the compound's intrinsic stability and underpin the development of a validated, stability-indicating analytical method. This foundational dataset is a non-negotiable prerequisite for advancing any promising compound through the preclinical and clinical development pipeline.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Di, L., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Alsenz, J., & Kansy, M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 45(11), 1-25.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Southern, M. R., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Molecules, 26(11), 3328. [Link]

  • Nemati, M., et al. (2014). Chromatographic methods for analysis of triazine herbicides. Journal of Chromatography A, 1374, 1-20. [Link]

  • Al-Dies, A. A., et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules, 27(19), 6529. [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 4,6-Diphenyl-1,3,5-triazin-2-ol.
  • de Araujo, W. R., et al. (2023). New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. Chemosensors, 11(4), 225. [Link]

  • Reed, R. A., & Li, Y. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(8).
  • Christopher, D. L., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(4), 1846-1855. [Link]

  • Various Authors. (2025).
  • Al-Masoudi, W. A. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(4), 741-754.
  • ResearchGate. (n.d.). Forced degradation studies table. [Link]

  • Lab-Chemicals.Com. (n.d.). 5-(2,5-dimethylphenyl)-3-hydrazino-1,2,4-triazine.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Thermo Fisher Scientific. (n.d.).
  • Sarges, R., et al. (1985). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 28(10), 1489-1493. [Link]

  • Al-Adham, I. I., et al. (2020). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2020, 8871638. [Link]

  • Abuelizz, H. A., et al. (2019). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(20), 3698. [Link]

  • Schoeler, H. F., & Ebing, W. (2025). Determination of hydroxy-s-triazines in water using HPLC or GC-MS.
  • Wackett, L. P., et al. (2002). Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. Applied Microbiology and Biotechnology, 58(1), 39-45. [Link]

  • Sadowsky, M. J., & Wackett, L. P. (2025). Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies.
  • Jain, P. S., & Patel, M. J. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride. Acta Pharmaceutica Sciencia, 62(2).
  • Sravya, D., & Kuber, B. R. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science, 13(07), 146-154.
  • BLDpharm. (n.d.). 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine.
  • ResearchGate. (2025). Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer.
  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][12][19][20]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789. [Link]

  • Asgari, D., et al. (2019). Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation. Bioorganic Chemistry, 84, 363-371. [Link]

  • BenchChem. (2025). Technical Support Center: Stability Studies of 5-Phenyl-1,2,4-Triazine Compounds.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7064, Benzoguanamine. [Link]

  • Autech Scientific. (n.d.). 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, 95% Purity.
  • Beilstein-Institut. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines... Beilstein Journal of Organic Chemistry, 17, 1234-1243. [Link]

  • MDPI. (2021). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][12][19][20]Triazines: Synthesis and Photochemical Properties. Molecules, 26(10), 2879. [Link]

Sources

Foundational

Quantum Chemical Calculations for 1,2,4-Triazine Derivatives: A Technical Guide for Drug Discovery Professionals

Section 1: The Strategic Imperative for In Silico Modeling of 1,2,4-Triazines The 1,2,4-triazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a vast range...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Strategic Imperative for In Silico Modeling of 1,2,4-Triazines

The 1,2,4-triazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of pharmacological activities.[1] These nitrogen-containing heterocycles are integral to drugs with antimicrobial, anticancer, antiviral, and anti-inflammatory properties, among others.[1] Their structural versatility and therapeutic potential have cemented their status as a privileged motif in drug discovery.[1][2] Marketed drugs such as lamotrigine and azaribine are testaments to the clinical success of this chemical class.[1]

However, the journey from a promising triazine derivative to a viable drug candidate is fraught with challenges, including the need for environmentally sustainable synthesis and a deep understanding of their structure-activity relationships (SAR).[1] This is where quantum chemical calculations emerge as an indispensable tool. By providing a detailed, atomistic-level understanding of molecular structure, electronic properties, and reactivity, computational methods like Density Functional Theory (DFT) can rationalize experimental observations and, more importantly, predict the behavior of novel derivatives before they are synthesized. This in silico approach accelerates the drug design cycle, reduces costs, and allows for a more rational exploration of chemical space.[3]

This guide provides a comprehensive overview of the theoretical underpinnings and practical application of quantum chemical calculations for 1,2,4-triazine derivatives, designed for researchers, scientists, and drug development professionals.

Section 2: Laying the Theoretical Groundwork: Method and Basis Set Selection

The reliability of any quantum chemical prediction hinges on the appropriate choice of theoretical method and basis set. For organic molecules like 1,2,4-triazines, Density Functional Theory (DFT) has become the workhorse method due to its excellent balance of computational cost and accuracy.[4][5][6]

The Rationale for DFT

DFT methods calculate the electronic structure of a molecule based on its electron density, a more computationally tractable approach than solving the many-electron Schrödinger equation directly. The choice of the functional, which approximates the exchange-correlation energy, is critical.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is arguably the most widely used for organic molecules.[1][4][7] It incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of electronic properties. Numerous studies on triazine derivatives have successfully employed B3LYP for geometry optimizations and electronic structure calculations.[1][4][7]

  • CAM-B3LYP: This is a long-range corrected functional, particularly well-suited for calculations involving excited states, such as predicting UV-Vis spectra using Time-Dependent DFT (TD-DFT).[4][7] It often provides more accurate predictions of absorption wavelengths compared to standard B3LYP.[4][7]

Choosing the Right Basis Set: A Balance of Accuracy and Efficiency

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are highly popular for their efficiency and good performance for a wide range of organic molecules.[8]

    • 6-31G(d,p): This is a split-valence, double-zeta basis set that provides a good starting point for geometry optimizations and frequency calculations of 1,2,4-triazine systems.[1][4] The (d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds.

    • 6-311++G(d,p): This is a triple-zeta basis set that offers higher accuracy. The ++ indicates the addition of diffuse functions, which are important for describing anions, excited states, and systems with significant non-covalent interactions.[9] Diffuse functions are particularly recommended for accurate TD-DFT calculations of electronic spectra.[4][7]

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.[10][11] The aug- prefix denotes the addition of diffuse functions.[8]

Causality in Selection: The choice of method and basis set is a trade-off. For initial high-throughput screening of many derivatives, a more modest level of theory like B3LYP/6-31G(d,p) may be appropriate. For detailed analysis of a few lead candidates, particularly for spectroscopic properties, a more robust combination like CAM-B3LYP/6-311++G(d,p) or even an augmented correlation-consistent basis set would be the preferred choice to ensure higher fidelity of the results.

Section 3: A Self-Validating Protocol for Quantum Chemical Analysis

This section outlines a step-by-step, self-validating workflow for performing quantum chemical calculations on a 1,2,4-triazine derivative. This protocol is designed to ensure the reliability and reproducibility of the computational results.

Step-by-Step Computational Workflow
  • Molecular Structure Input:

    • Construct the 3D structure of the 1,2,4-triazine derivative using a molecular builder (e.g., GaussView, Avogadro).

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Perform a full geometry optimization using DFT, for instance, at the B3LYP/6-31G(d,p) level of theory.[1][4] This step aims to find the lowest energy conformation of the molecule.

    • Self-Validation: The optimization process should converge to a stationary point on the potential energy surface. This is typically indicated by the residual forces and displacements falling below a predefined threshold in the output file.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the geometry optimization.

    • Self-Validation: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry must be re-optimized. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra if available.[12]

  • Single-Point Energy and Property Calculation:

    • With the validated optimized geometry, perform a single-point energy calculation using a more accurate method and/or a larger basis set (e.g., B3LYP/6-311++G(d,p)) to obtain more reliable electronic properties.

    • This step is where properties like molecular orbital energies (HOMO, LUMO), dipole moment, and Mulliken atomic charges are calculated.[1][13]

  • Excited State Calculations (TD-DFT):

    • To predict the UV-Vis spectrum, perform a TD-DFT calculation, preferably with a long-range corrected functional like CAM-B3LYP and a basis set including diffuse functions (e.g., 6-311++G(d,p)).[4][7][14]

    • This will yield the vertical excitation energies (corresponding to absorption wavelengths) and oscillator strengths (related to the intensity of the absorption).[14]

  • Data Analysis and Visualization:

    • Extract the relevant data from the output files.

    • Visualize molecular orbitals, electrostatic potential maps, and simulated spectra.

Computational Workflow Diagram

G Figure 1: Quantum Chemical Calculation Workflow cluster_input Input Preparation cluster_dft Core DFT Calculation cluster_validation Validation cluster_analysis Property Calculation & Analysis mol_build 1. Build 3D Structure pre_opt 2. Pre-optimize (Force Field) mol_build->pre_opt geom_opt 3. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) pre_opt->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc validation Imaginary Frequencies? freq_calc->validation validation->geom_opt Yes (Re-optimize) sp_calc 5. Single-Point Calculation (e.g., B3LYP/6-311++G(d,p)) validation->sp_calc No tddft_calc 6. TD-DFT Calculation (e.g., CAM-B3LYP/6-311++G(d,p)) sp_calc->tddft_calc data_analysis 7. Data Extraction & Analysis sp_calc->data_analysis tddft_calc->data_analysis G Figure 2: Linking Calculated Properties to Chemical Insights homo HOMO Energy gap HOMO-LUMO Gap homo->gap react_desc Global Reactivity Descriptors (η, ω, χ) homo->react_desc lumo LUMO Energy lumo->gap lumo->react_desc charges Atomic Charges fukui Local Reactivity (Fukui Functions) charges->fukui excitations Excitation Energies spectrum Simulated UV-Vis Spectrum excitations->spectrum reactivity Chemical Reactivity & Stability gap->reactivity react_desc->reactivity binding Receptor Binding (e.g., H-bonds) fukui->binding charac Compound Characterization spectrum->charac sar Structure-Activity Relationship (SAR) reactivity->sar binding->sar

Sources

Exploratory

The 1,2,4-Triazine Scaffold: A Journey from Discovery to a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Heterocycle The 1,2,4-triazine core, a six-membered heterocyclic ring with three nitr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The 1,2,4-triazine core, a six-membered heterocyclic ring with three nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. Its unique electronic properties and synthetic tractability have made it a "privileged scaffold," a molecular framework that can be elaborated to interact with a wide range of biological targets. This guide provides a comprehensive overview of the discovery, history, and medicinal chemistry of substituted 1,2,4-triazines, offering insights into their synthesis, mechanism of action, and therapeutic applications.

The journey of the 1,2,4-triazine ring system began in the late 19th century. While the synthesis of a related benzotriazine system was first reported by Eugen Bamberger in 1892, the synthesis of the parent, unsubstituted 1,2,4-triazine was a later milestone.[1] A notable early and widely adopted method for preparing substituted 1,2,4-triazines involves the condensation of 1,2-dicarbonyl compounds with amidrazones, a versatile approach that allows for diverse substitution patterns.[1][2] These foundational synthetic efforts paved the way for the exploration of a vast chemical space of 1,2,4-triazine derivatives.

The therapeutic potential of these compounds gained significant traction throughout the 20th century, leading to the development of several important drugs.[1] Early investigations unveiled their promise as antimicrobial and antiviral agents.[1] This ultimately led to the development of drugs like Ceftriaxone, a third-generation cephalosporin antibiotic that features a 1,2,4-triazinone moiety and exhibits broad-spectrum activity.[1] In the antiviral domain, Azaribine, a 1,2,4-triazine derivative, was explored for its therapeutic properties.[1]

Evolution of Synthetic Methodologies: Building the Core

The versatility of the 1,2,4-triazine scaffold is, in large part, due to the development of robust and adaptable synthetic routes. The choice of synthetic strategy is often dictated by the desired substitution pattern on the triazine ring.

The Cornerstone: Condensation of α-Dicarbonyls with Amidrazones

One of the most fundamental and widely used methods for the synthesis of 3,5,6-trisubstituted 1,2,4-triazines is the condensation of an α-dicarbonyl compound (like benzil) with an amidrazone. This method offers a straightforward approach to a wide array of derivatives.

Experimental Protocol: Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines via Conventional Heating [3]

  • Step 1: Reaction Setup: In a round-bottom flask, a mixture of an appropriate acyl hydrazide (1 mmol), a 1,2-diketone (1 mmol), and ammonium acetate is prepared.

  • Step 2: Reflux: The mixture is heated at reflux for a specified period, typically ranging from 2.5 to 6 hours.[4]

  • Step 3: Work-up: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent, such as dichloromethane.[4]

  • Step 4: Purification: The organic layer is washed with a sodium bicarbonate solution, dried over sodium sulfate, and the solvent is evaporated under reduced pressure.[4] The resulting solid is then purified by recrystallization.

Diagram of the General Synthesis of 3,5,6-Trisubstituted 1,2,4-triazines

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 α-Dicarbonyl (e.g., Benzil) P1 Condensation (Loss of 2 H₂O) R1->P1 R2 Amidrazone (from Acyl Hydrazide + NH₃) R2->P1 Product 3,5,6-Trisubstituted 1,2,4-Triazine P1->Product

General synthetic route to 3,5,6-trisubstituted 1,2,4-triazines.

Modern Synthetic Approaches: Enhancing Efficiency

While classical methods remain valuable, modern organic synthesis has introduced more efficient and environmentally friendly techniques for the preparation of 1,2,4-triazines.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has significantly reduced reaction times, often from hours to minutes, while maintaining or even improving yields.[4][5]

  • Domino Annulation Reactions: One-pot [4+2] domino annulation reactions have been developed, allowing for the synthesis of complex 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes with high efficiency.[6]

  • Solid-Phase Synthesis: For the creation of compound libraries for high-throughput screening, solid-phase synthesis methodologies have been adapted for the production of 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones.[7]

Milestone Compounds in the Medicinal Chemistry of 1,2,4-Triazines

The journey of 1,2,4-triazines from chemical curiosities to vital pharmacophores is best illustrated by the discovery and development of key drug molecules.

Lamotrigine: A Phenyltriazine Anticonvulsant

Lamotrigine (brand name Lamictal) is a prominent antiepileptic drug, also used as a mood stabilizer in bipolar disorder.[8][9] Its discovery in the early 1980s at the Wellcome Research Laboratories was part of a program to develop better-tolerated antiepileptic agents.[10] Chemically, it is 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine.[8]

The synthesis of lamotrigine, first disclosed in a 1980 patent, involves the reaction of 2,3-dichlorobenzoyl chloride with cuprous cyanide to form an acyl cyanide.[8] This intermediate is then reacted with the nitrate salt of aminoguanidine and subsequently cyclized to form the diamino triazine structure.[8]

Mechanism of Action: Lamotrigine's primary mechanism of action is the inhibition of voltage-sensitive sodium channels, which leads to the stabilization of neuronal membranes and a reduction in the release of excitatory neurotransmitters like glutamate.[8]

PropertyLamotrigine (1,2,4-Triazine)
Molecular Formula C₉H₇Cl₂N₅
Molecular Weight 256.09 g/mol
Bioavailability 98%[8]
Protein Binding 55%
Half-life 29 hours[8]
Metabolism Hepatic (UGT1A4)
Excretion Renal

Table 1: Physicochemical and Pharmacokinetic Properties of Lamotrigine.[11]

Tirapazamine: A Hypoxia-Activated Anticancer Agent

Tirapazamine is an experimental anticancer drug with a unique mechanism of action that targets the hypoxic (low oxygen) regions of solid tumors.[12] These regions are notoriously resistant to conventional radiotherapy and chemotherapy.[13] Tirapazamine is a benzotriazine di-N-oxide, and its development as a hypoxic cytotoxin began in the mid-1980s.[14]

Mechanism of Action: Under hypoxic conditions, tirapazamine is reduced to a toxic radical species that induces DNA strand breaks, leading to cancer cell death.[15] In well-oxygenated tissues, the radical is rapidly back-oxidized to the non-toxic parent compound, providing a degree of tumor selectivity. While promising in preclinical studies, tirapazamine has had limited success in clinical trials.[12][16]

Signaling Pathway of Tirapazamine Action

G cluster_input Input cluster_conditions Tumor Microenvironment cluster_activation Metabolic Activation cluster_intermediates Intermediates cluster_outcome Cellular Outcome Tirapazamine Tirapazamine (Prodrug) Reduction One-electron Reduction Tirapazamine->Reduction Hypoxia Hypoxia (Low Oxygen) Hypoxia->Reduction Normoxia Normoxia (Normal Oxygen) BackOxidation Back-oxidation Normoxia->BackOxidation Radical Toxic Radical Species Reduction->Radical Radical->BackOxidation DNA_Damage DNA Strand Breaks Radical->DNA_Damage Inactive Inactive Prodrug BackOxidation->Inactive Cell_Death Cancer Cell Death DNA_Damage->Cell_Death

Sources

Foundational

Probing the Energetic Landscape: A Theoretical Guide to the Reactivity of 3-Hydrazinyl-1,2,4-triazines

For distribution to: Researchers, scientists, and drug development professionals. Abstract The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biologica...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a hydrazinyl group at the 3-position imbues the molecule with a unique reactivity profile, making it a versatile synthon for the construction of novel heterocyclic systems and a key pharmacophore in drug design. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the reactivity of 3-hydrazinyl-1,2,4-triazines. By leveraging quantum chemical calculations, we can dissect the electronic structure, predict reaction pathways, and rationalize the observed chemical behavior, thereby accelerating the discovery and development of novel therapeutic agents. This guide is intended to serve as a comprehensive resource for researchers navigating the intricate reactivity of this important class of molecules.

Introduction: The Significance of the 3-Hydrazinyl-1,2,4-triazine Core

The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, antiviral, and antihypertensive activities.[2][3] The introduction of a hydrazinyl (-NHNH2) substituent at the 3-position dramatically expands the synthetic utility and biological potential of the triazine core. The hydrazinyl moiety serves as a potent nucleophile and a versatile handle for a variety of chemical transformations, including condensations, cyclizations, and cycloadditions.

This unique reactivity profile has led to the development of numerous biologically active compounds. For instance, 3-hydrazinyl-1,2,4-triazine derivatives have been investigated as multi-target inhibitors for Alzheimer's disease, demonstrating BACE1 inhibitory potential, metal-chelating activity, and neuroprotective effects.[4][5] Furthermore, they have been explored as potent mTOR inhibitors for cancer therapy, with the arylidene-hydrazinyl moiety playing a crucial role in their cytotoxic activity.[2][6]

Understanding the underlying principles governing the reactivity of 3-hydrazinyl-1,2,4-triazines is paramount for the rational design of novel compounds with enhanced efficacy and selectivity. Theoretical and computational chemistry provide a powerful lens through which to examine the intricate details of their electronic structure and reaction mechanisms.

Theoretical Methodologies for Reactivity Analysis

A robust theoretical investigation into the reactivity of 3-hydrazinyl-1,2,4-triazines necessitates the use of sophisticated computational methods. Density Functional Theory (DFT) has emerged as the workhorse for such studies, offering a favorable balance between computational cost and accuracy.

Foundational Protocol: Geometry Optimization and Frequency Calculations

The initial and most critical step in any computational analysis is the determination of the molecule's equilibrium geometry.

Protocol 1: Ground State Geometry Optimization

  • Structure Building: Construct the 3D structure of the 3-hydrazinyl-1,2,4-triazine molecule using a molecular modeling software (e.g., GaussView, Avogadro).

  • Method Selection: Employ a suitable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions to accurately describe the electronic distribution, particularly in heteroatomic systems.[7]

  • Optimization: Perform a geometry optimization calculation to locate the minimum energy conformation of the molecule. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

  • Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman data for validation.

dot graph TD { A[Initial 3D Structure] --> B{DFT Functional & Basis Set Selection (e.g., B3LYP/6-311++G(d,p))}; B --> C{Geometry Optimization}; C --> D{Frequency Calculation}; D --> E{Confirmation of Energy Minimum (No Imaginary Frequencies)}; subgraph "Computational Workflow" A;B;C;D;E; end caption[Workflow for Geometry Optimization]; }

Probing Reactivity: Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule can be qualitatively understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity). Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: The energy and spatial distribution of the LUMO indicate the molecule's ability to accept electrons (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In-Depth Reactivity Analysis of the 3-Hydrazinyl-1,2,4-triazine Core

Tautomerism: A Coexistence of Forms

The 3-hydrazinyl-1,2,4-triazine core can exist in several tautomeric forms. The relative stability of these tautomers is crucial as it dictates which form will predominate under given conditions and thus influences the molecule's reactivity and biological interactions. Theoretical calculations are indispensable for determining the relative energies of these tautomers.

A computational study on the tautomerism of 3-amino-1,2,4-triazin-5-one, a related system, revealed that the 3-amino-1,2,4-triazin-5(2H)-one tautomer is the most stable.[7] This was determined by performing geometry optimizations and energy calculations for all possible tautomers using DFT (B3LYP/6-311++G**) and ab initio methods. A similar approach can be applied to 3-hydrazinyl-1,2,4-triazine to elucidate its predominant tautomeric form. The hydrazinyl moiety can exist in the hydrazino (-NH-NH2) or hydrazono (=N-NH2) form, and protonation can occur at different nitrogen atoms of the triazine ring.

dot graph Tautomerism { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

}

Table 1: Calculated Relative Energies of Tautomers (Hypothetical Example)

TautomerRelative Energy (kcal/mol)
3-Hydrazinyl-1,2,4-triazine0.00
3-Hydrazono-2,3-dihydro-1,2,4-triazine+X.X
3-Hydrazinyl-1H-1,2,4-triazin-1-ium+Y.Y
......

(Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations.)

Nucleophilic Character of the Hydrazinyl Group

The hydrazinyl group is a potent nucleophile, and its reactivity is central to the synthetic utility of 3-hydrazinyl-1,2,4-triazines. The terminal nitrogen atom of the hydrazinyl group is generally the most nucleophilic center. This nucleophilicity drives reactions with a variety of electrophiles, such as aldehydes, ketones, and α,β-unsaturated compounds, leading to the formation of hydrazones and pyrazole derivatives, respectively.

Electrophilic Character of the Triazine Ring

The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This makes the carbon atoms of the ring, particularly C5 and C6, susceptible to nucleophilic attack.

Reaction Mechanisms: A Case Study of Hydrazinolysis

A theoretical study on the hydrazinolysis of 3-R-[2]triazino[2,3-c]quinazolin-2-ones provides valuable insights into the mechanism of nucleophilic attack on a triazine-containing system.[8] The study, conducted at the B3LYP and MP2 levels of theory, proposed a mechanism involving the initial attack of a hydrazine molecule on the C6=N7 double bond, leading to ring opening.[8]

Protocol 2: Transition State Searching and Reaction Pathway Analysis

  • Reactant and Product Optimization: Optimize the geometries of the reactants and products as described in Protocol 1.

  • Transition State Guess: Propose an initial guess for the transition state (TS) structure connecting the reactants and products. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Transition State Optimization: Optimize the TS structure. A true TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the optimized TS. This calculation maps out the minimum energy path connecting the TS to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.

  • Energy Profile Construction: Calculate the energies of all stationary points (reactants, intermediates, transition states, and products) to construct the reaction energy profile.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

}

Applications in Drug Development: A Computational Perspective

The unique reactivity of 3-hydrazinyl-1,2,4-triazines makes them attractive scaffolds for the development of new therapeutic agents. Computational methods play a pivotal role in this process, from hit identification to lead optimization.

Structure-Based Drug Design and Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is extensively used in the design of 3-hydrazinyl-1,2,4-triazine-based inhibitors.

For example, in the design of mTOR inhibitors, molecular docking studies revealed that the arylidene moiety linked to the hydrazinyl group has a prominent role in the binding affinity and inhibitory activity.[2] Similarly, in the development of multi-target inhibitors for Alzheimer's disease, docking studies showed high-affinity binding of 3-hydrazinyl-1,2,4-triazine derivatives to several key amino acids in the active site of BACE1.[4][5]

Protocol 3: Molecular Docking Workflow

  • Target Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D structure of the 3-hydrazinyl-1,2,4-triazine derivative and optimize its geometry using a suitable force field or quantum mechanical method.

  • Binding Site Definition: Identify the active site of the protein, either from experimental data or using a binding site prediction algorithm.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the active site.

  • Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

dot graph TD { A[Protein & Ligand Preparation] --> B{Binding Site Identification}; B --> C{Docking Simulation}; C --> D{Scoring & Pose Analysis}; D --> E{Identification of Key Interactions}; subgraph "Molecular Docking" A;B;C;D;E; end caption[Molecular Docking Workflow]; }

Table 2: Key Interactions of a Hypothetical 3-Hydrazinyl-1,2,4-triazine Inhibitor with a Target Protein

Ligand Atom/GroupProtein ResidueInteraction Type
Hydrazinyl -NH2ASP123Hydrogen Bond (Donor)
Triazine N1GLU89Hydrogen Bond (Acceptor)
Phenyl RingPHE156π-π Stacking
.........

(Note: This table illustrates the type of data obtained from a docking analysis.)

Conclusion and Future Directions

Theoretical studies provide an indispensable framework for understanding and predicting the reactivity of 3-hydrazinyl-1,2,4-triazines. By employing a combination of DFT calculations, FMO analysis, and reaction pathway mapping, researchers can gain deep insights into the electronic properties and chemical behavior of this versatile scaffold. This knowledge is instrumental in guiding the synthesis of novel derivatives and in the rational design of new therapeutic agents.

Future theoretical investigations should focus on building comprehensive quantitative structure-activity relationship (QSAR) models to correlate the computed electronic properties with observed biological activities. Furthermore, the application of more advanced computational techniques, such as ab initio molecular dynamics (AIMD), could provide a more dynamic picture of the reaction mechanisms and ligand-protein interactions. The continued synergy between theoretical and experimental approaches will undoubtedly accelerate the translation of promising 3-hydrazinyl-1,2,4-triazine derivatives from the laboratory to the clinic.

References

  • Yazdani, M., et al. (2019). Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation. Bioorganic Chemistry, 84, 363-371. [Link][4][5]

  • Heilman, W. P., et al. (1979). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 22(6), 671-677. [Link][2][3]

  • Okovytyy, S. I., et al. (2014). Hydrazinolysis of 3-R-[2]Triazino[2,3-c]quinazolin-2-ones. Synthetic and Theoretical Aspects. The Journal of Physical Chemistry A, 118(10), 1895-1905. [Link][8]

  • Yazdani, M., et al. (2019). Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation. Bioorganic Chemistry, 84, 363-371. [Link][4][5]

  • Fassihi, A., et al. (2018). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. Research in Pharmaceutical Sciences, 13(1), 1-11. [Link][6]

  • Latypova, E. N., et al. (2020). Prediction of Antiglycation Activity by Calculating the Energies of Frontier Molecular Orbitals for New 4-Hydroxy-1,4-Dihydroazolo[5,1-c]-1,2,4-Triazines Used as an Example. Pharmaceutical Chemistry Journal, 54, 245-250. [Link]

  • Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020-1024. [Link][7]

  • Heilman, W. P., et al. (1979). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 22(6), 671-677. [Link][2][3]

  • El-Sayed, M. A. A., et al. (2023). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 13(45), 31687-31715. [Link][1]

Sources

Protocols & Analytical Methods

Method

in vitro anticancer screening of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

An Application Guide for the In Vitro Anticancer Screening of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine Introduction The 1,2,4-triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, wit...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Anticancer Screening of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

Introduction

The 1,2,4-triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including significant anticancer properties.[1][2] These compounds have been reported to exhibit antiproliferative effects against various cancer cell lines, often reaching advanced stages of clinical trials.[2][3] The specific compound, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, belongs to this promising class. Its structural features suggest potential as a novel therapeutic agent, warranting a systematic and rigorous in vitro evaluation.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a strategic, multi-phase approach to the in vitro anticancer screening of this compound. As a senior application scientist, this guide is structured not as a rigid template, but as a logical workflow, moving from broad cytotoxicity assessments to detailed mechanistic studies. We will emphasize the causality behind experimental choices, ensuring each protocol is a self-validating system with appropriate controls, thereby upholding the highest standards of scientific integrity.

Section 1: Foundational Concepts & Pre-Experimental Considerations

A successful screening campaign begins with meticulous planning. Before any cells are treated, critical preparatory steps must be undertaken to ensure data reliability and reproducibility.

The Rationale: The 1,2,4-Triazine Scaffold

The 1,2,4-triazine core is of significant interest due to its structural similarity to purines, allowing it to interact with various biological targets crucial for cancer cell survival. Derivatives have been shown to inhibit key enzymes and signaling pathways, including tyrosine kinases (e.g., EGFR), the PI3K/mTOR pathway, and DNA topoisomerase, leading to cell cycle arrest and apoptosis.[4][5][6] Therefore, the primary hypothesis is that 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine may exhibit cytotoxic or cytostatic effects on cancer cells through one or more of these established mechanisms.

Compound Preparation and Handling

The physical properties of the test compound are paramount for accurate dosing.

  • Solubility Testing: The compound's solubility must be determined in a range of solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions in cell-based assays. It is critical to determine the maximum tolerable DMSO concentration for each cell line (typically ≤0.5% v/v), as the solvent itself can be cytotoxic.

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot this stock into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations. Ensure the compound does not precipitate in the aqueous medium.

Cell Line Selection

The choice of cell lines is a critical experimental variable. A well-selected panel can provide insights into the compound's spectrum of activity. We recommend starting with a diverse panel representing common cancer types.

Cell LineCancer TypeRationale
MCF-7 Breast (Adenocarcinoma)A well-characterized, estrogen-receptor positive cell line.[1][5]
HCT-116 Colon (Carcinoma)A standard model for colorectal cancer with known genetic features.[7][8]
A549 Lung (Carcinoma)A widely used cell line for studying lung cancer therapeutics.[9]
HEK-293 Normal (Human Embryonic Kidney)Often used as a non-cancerous control to assess selective toxicity.[7]

Section 2: Phase 1 - Primary Cytotoxicity Screening

The initial goal is to determine if the compound has a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect and to quantify its potency by determining the half-maximal inhibitory concentration (IC50).

Principle of Cytotoxicity Assays

Colorimetric assays are the workhorses of high-throughput screening due to their simplicity, cost-effectiveness, and reliability.[10][11] We will detail two robust methods:

  • MTT Assay: Measures the metabolic activity of viable cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan is proportional to the number of metabolically active cells.

  • Sulforhodamine B (SRB) Assay: Measures total cellular protein content. SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of proteins under acidic conditions.[13][14] The amount of bound dye is directly proportional to the total cell mass.[14] This assay is less prone to interference from compounds that affect cellular metabolism without killing the cells.

G cluster_prep Preparation cluster_screen Screening Protocol cluster_analysis Data Analysis A Select & Culture Cancer Cell Lines C Seed Cells in 96-Well Plates A->C B Prepare Compound Stock & Dilutions D Treat with Compound (Dose-Response) B->D C->D E Incubate for 48-72h D->E F Perform Cytotoxicity Assay (MTT or SRB) E->F G Read Absorbance (Plate Reader) F->G H Calculate % Viability vs. Untreated Control G->H I Plot Dose-Response Curve & Determine IC50 Value H->I G A Compound Shows Potent Cytotoxicity (Low IC50) B Investigate Mode of Action A->B C Apoptosis Induction? B->C Is it programmed cell death? D Cell Cycle Arrest? B->D Does it halt proliferation? E Protocol: Annexin V/PI Flow Cytometry C->E F Protocol: DNA Staining (PI) Flow Cytometry D->F G Data: Increased Annexin V+ Population (Early/Late Apoptosis) E->G H Data: Accumulation of Cells in G1, S, or G2/M Phase F->H

Decision-making workflow for mechanistic studies.
Investigating Apoptosis

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical events, including membrane blebbing, chromatin condensation, and DNA fragmentation. [15]A widely used method to detect early-stage apoptosis is Annexin V staining. [16]In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. [15]Propidium Iodide (PI) is used concurrently to identify late apoptotic or necrotic cells, as it can only enter cells with compromised membrane integrity.

Protocol 3: Annexin V/PI Staining for Apoptosis

Reagents & Equipment:

  • 6-well plates

  • Test compound

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle enzyme-free dissociation buffer or brief trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Investigating Cell Cycle Perturbation

Many anticancer drugs exert their effect by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G1, S, or G2/M). [17]This can be analyzed by flow cytometry using a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). [18]The fluorescence intensity of the dye is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase. [19][20]

Protocol 4: Cell Cycle Analysis using Propidium Iodide

Reagents & Equipment:

  • 6-well plates

  • Test compound

  • Flow cytometer

  • Cold 70% Ethanol

  • PBS, RNase A (100 µg/mL), Propidium Iodide (50 µg/mL)

Procedure:

  • Cell Culture and Treatment: Seed and treat cells as described in the apoptosis protocol (Section 3.2, Step 1).

  • Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. [20]Fix overnight or for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of staining solution (PBS containing 100 µg/mL RNase A and 50 µg/mL PI). [20]5. Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A is essential to degrade RNA, which PI can also bind to, ensuring only DNA is stained. [18]6. Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel. [21]The data is visualized as a histogram, where the x-axis represents DNA content and the y-axis represents cell count. Software like FlowJo can be used to model the peaks and quantify the percentage of cells in G0/G1, S, and G2/M phases. [19] Data Presentation: Cell Cycle Distribution (%)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control ResultResultResult
Compound (IC50) ResultResultResult
Compound (2x IC50) ResultResultResult

Section 4: Advanced Mechanistic Insights

Based on the results from Phase 2 and the known mechanisms of triazine derivatives, further experiments can be designed. [22]For instance, if the compound induces G2/M arrest and apoptosis, one could investigate its effect on key regulatory proteins in these pathways.

Many s-triazine derivatives function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. [5][6]A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt p PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 5-(2,5-Dimethylphenyl)- 3-hydrazinyl-1,2,4-triazine Compound->PI3K Compound->mTORC1

Potential inhibition of the PI3K/Akt/mTOR pathway.

If a specific pathway is hypothesized, techniques like Western Blotting can be used to measure the phosphorylation status of key proteins (e.g., p-Akt, p-mTOR) following compound treatment to confirm target engagement.

Conclusion

The in vitro screening of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine requires a systematic, evidence-based approach. This guide outlines a logical cascade, starting from broad cytotoxicity screening to identify potency and concluding with specific mechanistic assays to elucidate the mode of action. By employing multiple, complementary assays such as MTT, SRB, Annexin V/PI staining, and cell cycle analysis, researchers can build a comprehensive profile of the compound's anticancer potential. It is crucial to use multiple methods for apoptosis detection to ensure the validity of the findings. [23]This robust evaluation is a critical first step in the long journey of anticancer drug discovery and development.

References

  • Taylor & Francis Online. Synthesis and antitumor activity evaluation of some 1, 2, 4-triazine and fused triazine derivatives. [Link]

  • PubMed. Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. [Link]

  • PubMed. Cytotoxic assays for screening anticancer agents. [Link]

  • National Institutes of Health (NIH). Assaying cell cycle status using flow cytometry. [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. Synthesis and anticancer evaluation of novel acenaphtho [1,2-e]-1,2,4- triazine derivatives. [Link]

  • ResearchGate. Triazine derivatives with different anticancer activity mechanisms. [Link]

  • PubMed. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • MDPI. Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. [Link]

  • ResearchGate. (PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. [Link]

  • Scialert.net. An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. [Link]

  • University of Rochester Medical Center. Cell Cycle Tutorial Contents. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

  • Semantic Scholar. New colorimetric cytotoxicity assay for anticancer-drug screening.. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Institutes of Health (NIH). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. [Link]

  • PubMed. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Biocompare. Choosing an Apoptosis Detection Assay. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. [Link]

  • RSC Publishing. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. [Link]

  • National Institutes of Health (NIH). Recent Advances in the Biological Activity of s-Triazine Core Compounds. [Link]

  • Nature Protocols. Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay. [Link]

  • PubMed Central. Antitumor Activity of s-Triazine Derivatives: A Systematic Review. [Link]

  • Scialert.net. An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. [Link]

  • ScienceDirect. Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK. [Link]

  • ResearchGate. Anticancer Potential of Triazine Scaffold: A Brief Review. [Link]

Sources

Application

Application Notes & Protocols: Evaluating the Antimicrobial Activity of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

Abstract The rise of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities with potential therapeutic value.[1] Heterocyclic compounds, particularly those containing a triazine sca...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities with potential therapeutic value.[1] Heterocyclic compounds, particularly those containing a triazine scaffold, have shown a wide range of pharmaceutical properties, including promising antibacterial and antifungal activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of a specific novel compound, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine .

This guide outlines a tiered approach, beginning with initial qualitative screening and progressing to quantitative determination of potency and bactericidal activity. We provide detailed, step-by-step protocols for the Agar Disk Diffusion, Broth Microdilution (for Minimum Inhibitory Concentration, MIC), and Minimum Bactericidal Concentration (MBC) assays, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5] The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Rationale for Triazine Scaffolds

1,2,4-Triazine derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7] Their structural versatility allows for extensive functionalization, enabling the modulation of properties like lipophilicity and charge, which are critical factors in determining antimicrobial efficacy.[2] The evaluation of novel triazine derivatives, such as 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, is a critical step in the pipeline of new antibiotic discovery.[8][9]

This application note provides a validated workflow to characterize the antimicrobial profile of this compound, distinguishing between static (growth-inhibiting) and cidal (killing) effects.

Overall Experimental Workflow

A systematic approach is crucial for efficiently evaluating a novel compound. The workflow begins with a simple, rapid screen to detect any antimicrobial activity, followed by more labor-intensive quantitative assays to determine the precise potency of the compound.

Antimicrobial_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_quantify Phase 3: Quantitative Analysis cluster_analysis Phase 4: Data Interpretation Compound Compound Solubilization & Stock Preparation Disk_Diffusion Protocol 1: Agar Disk Diffusion Assay Compound->Disk_Diffusion Inoculum Bacterial/Fungal Inoculum Preparation Inoculum->Disk_Diffusion MIC_Assay Protocol 2: Broth Microdilution (MIC) Inoculum->MIC_Assay Disk_Diffusion->MIC_Assay If Active MBC_Assay Protocol 3: Minimum Bactericidal Concentration (MBC) MIC_Assay->MBC_Assay Determine Cidal Activity Analysis Data Analysis & Interpretation (MBC/MIC Ratio) MIC_Assay->Analysis MBC_Assay->Analysis

Caption: High-level workflow for antimicrobial evaluation.

Compound & Test Organism Preparation
3.1. Compound Solubilization and Stock Solution

The first critical step is to solubilize the test compound, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for solubilizing novel organic compounds for antimicrobial assays. However, it is crucial to run a solvent toxicity control, as DMSO can exhibit inhibitory effects at concentrations typically >1-2% v/v.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~1280 µg/mL) in sterile-filtered DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

3.2. Selection and Preparation of Microbial Inoculum

The choice of microorganisms should include a representative panel of Gram-positive and Gram-negative bacteria, and potentially a fungal strain, to assess the spectrum of activity.

Recommended Strains:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal: Candida albicans (e.g., ATCC 90028)

Inoculum Preparation (for all protocols):

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard .[10] This standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL and is critical for result reproducibility. A photometric device can be used for precise measurement.

Protocol 1: Agar Disk Diffusion Assay (Qualitative Screen)

This method is a rapid, cost-effective preliminary screen to detect antimicrobial activity.[11] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test organism. The presence of a "zone of inhibition" indicates activity.

Methodology
  • Plate Preparation: Use Mueller-Hinton Agar (MHA) for most bacteria.[12] Ensure the agar has a depth of 4.0 ± 0.5 mm and that the surface is dry before use.

  • Inoculation: Within 15 minutes of preparing the 0.5 McFarland suspension, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.[13]

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

  • Compound Application: Pipette a fixed volume (e.g., 10-20 µL) of the compound stock solution or a specific dilution onto a disk.

  • Controls:

    • Positive Control: A disk with a known antibiotic (e.g., Gentamicin 10 µg for bacteria, Amphotericin B 20 µg for fungi).

    • Negative Control: A disk with the solvent (DMSO) used to dissolve the compound. This is essential to ensure the solvent itself is not inhibiting growth.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 2°C for 18-24 hours.[13]

  • Result Measurement: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.

Interpretation
  • No Zone: The compound is inactive at the tested concentration.

  • Zone of Inhibition: The compound exhibits antimicrobial activity. The size of the zone gives a qualitative indication of potency but should not be used for direct comparison between different classes of compounds due to variations in diffusion rates.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the quantitative potency of an antimicrobial agent.[5][10] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

Methodology
  • Plate Setup: Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution:

    • Add 100 µL of the compound solution (prepared at twice the desired starting concentration, e.g., 256 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • This leaves well 11 as the growth control and well 12 as the sterility control.

  • Inoculum Preparation: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

Caption: Example 96-well plate layout for MIC determination.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a follow-up to the MIC test and determines the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[14][15][16] This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Methodology
  • Perform MIC Assay: First, determine the MIC as described in Protocol 2.

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free MHA plate.[15]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[16]

Data Presentation and Interpretation

Results should be summarized in a clear, tabular format. The ratio of MBC to MIC is a key indicator of the compound's activity.

Data Summary Table
Microbial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus292138162Bactericidal
E. coli25922161288Bacteriostatic
P. aeruginosa2785364>256>4Tolerant/Static
C. albicans9002832642Fungicidal

Disclaimer: The data above are for illustrative purposes only and must be determined experimentally.

Interpretation of MBC/MIC Ratio
  • Bactericidal: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[15][16] This indicates that the concentration required to kill the organism is not much higher than the concentration needed to inhibit its growth.

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the agent is primarily bacteriostatic.[16] Higher concentrations are required to achieve a killing effect.

Mechanistic Insights for Triazine Compounds

While the exact mechanism of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine must be determined experimentally, studies on other triazine-based antimicrobial polymers suggest that their mode of action may involve intracellular targets rather than simple membrane disruption.[17] Some triazine derivatives have been investigated as inhibitors of essential enzymes like DNA gyrase.[3] Further studies, such as membrane depolarization assays using fluorescent dyes (e.g., SYTOX Green) or enzyme inhibition assays, would be logical next steps to elucidate the mechanism of action.

References
  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Minimum Bactericidal Concentration (MBC) Test.
  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazine deriv
  • Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphip
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals.
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentr
  • EUCAST Disk Diffusion Testing for Antibiotic Resistance. i-testing.net.
  • Broth Microdilution. MI - Microbiology.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives.
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI.
  • Disk Diffusion and Quality Control. EUCAST.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. PubMed.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH.
  • Minimum bactericidal concentr
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD).
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. PubMed.
  • Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. Frontiers.
  • EUCAST Disk Diffusion Method (Part 1). CGSpace.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.
  • Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories.
  • A Review on the Reported Antibacterial Activity of 1,3,5-Triazine.
  • Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF CONDENSED AND UNCONDENSED 1,2,4-TRIAZINES.
  • Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. PubMed Central.
  • Synthesis and antimicrobial activity of some new 1,2,4-triazine and benzimidazole derivatives.
  • The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. Preprints.org.
  • Bioactive Pyrrolo[2,1-f][2][6][18]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

Sources

Method

Application Notes and Protocols for Determining the Enzyme Inhibition Profile of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

Introduction: The Therapeutic Potential of 1,2,4-Triazine Derivatives The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, inclu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazine Derivatives

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including roles as potent enzyme inhibitors.[1][2][3] Compounds incorporating this heterocyclic system have been investigated for various therapeutic applications, from anticancer to antimicrobial agents.[1] The specific compound, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, belongs to a class of molecules that have shown promise in targeting enzymes of significant pathological relevance. For instance, various hydrazinyl-1,2,4-triazine derivatives have been identified as inhibitors of enzymes like BACE1, implicated in Alzheimer's disease, and mTOR, a key regulator of cell growth often deregulated in cancer.[4][5][6][7] Given the therapeutic potential of this chemical class, a robust and reproducible protocol to characterize the inhibitory activity of novel derivatives is paramount for advancing drug discovery efforts.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute enzyme inhibition assays for 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine. The protocols outlined herein are designed to be adaptable to a range of enzyme classes, reflecting the broad inhibitory potential of the 1,2,4-triazine core.[1]

Core Principles of Enzyme Inhibition Assays

The fundamental principle of an enzyme inhibition assay is to quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[8][9] The inhibitor's potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[8][9][10]

The choice of assay is contingent on the specific enzyme being investigated and the nature of its substrate and product. Common assay formats include:

  • Chromogenic Assays: The enzyme's substrate is a colorless molecule that is converted into a colored product. The change in absorbance over time is measured using a spectrophotometer.

  • Fluorogenic Assays: A non-fluorescent substrate is converted into a fluorescent product. The increase in fluorescence is monitored with a fluorometer.

  • Luminogenic Assays: The enzymatic reaction produces light, which is quantified using a luminometer.

  • Radiometric Assays: A radiolabeled substrate is used, and the incorporation of the radioisotope into the product is measured.

Regardless of the detection method, it is crucial to establish initial velocity conditions, where the reaction rate is linear with time and proportional to the enzyme concentration.[11] This ensures that the measured inhibition is a true reflection of the inhibitor's effect on the enzyme's catalytic activity.

Experimental Design and Workflow

A systematic approach is essential for accurately determining the inhibitory profile of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine. The following workflow provides a general framework that can be adapted to the specific enzyme of interest.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Assay_Optimization Assay Optimization (Enzyme/Substrate Concentration) Reagent_Prep->Assay_Optimization Assay_Setup Assay Setup (Controls and Test Compound Dilutions) Assay_Optimization->Assay_Setup Incubation Incubation (Pre-incubation and Reaction Initiation) Assay_Setup->Incubation Data_Acquisition Data Acquisition (Signal Measurement over Time) Incubation->Data_Acquisition Percent_Inhibition Calculate Percent Inhibition Data_Acquisition->Percent_Inhibition IC50_Curve Generate Dose-Response Curve Percent_Inhibition->IC50_Curve IC50_Determination Determine IC50 Value IC50_Curve->IC50_Determination Kinetic_Studies Kinetic Studies (Optional) (Determine Mechanism of Inhibition) IC50_Determination->Kinetic_Studies

Figure 1: A generalized workflow for determining the enzyme inhibitory activity of a test compound.

Detailed Protocols

This section provides a detailed, step-by-step methodology for conducting an enzyme inhibition assay. This protocol is a template and should be optimized for the specific enzyme under investigation.

Part 1: Reagent Preparation and Assay Optimization

1.1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer that maintains the optimal pH for the target enzyme's activity. The buffer composition should be consistent across all experiments.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in the assay buffer. Aliquot and store at an appropriate temperature (typically -80°C) to maintain activity.

  • Substrate Stock Solution: Dissolve the substrate in a suitable solvent (e.g., assay buffer, DMSO) to create a concentrated stock solution.

  • Inhibitor Stock Solution (5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine): Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Positive Control Inhibitor: Use a known inhibitor of the target enzyme as a positive control to validate the assay.

1.2. Assay Optimization:

  • Enzyme Titration: To determine the optimal enzyme concentration, perform the assay with a fixed, saturating concentration of the substrate and varying concentrations of the enzyme. Select a concentration that yields a robust signal within the linear range of the instrument.

  • Substrate Titration (Km Determination): To determine the Michaelis-Menten constant (Km), measure the initial reaction velocity at a fixed enzyme concentration with varying substrate concentrations. The Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For competitive inhibitor screening, it is often recommended to use a substrate concentration at or below the Km.[11][12]

Part 2: Enzyme Inhibition Assay (IC50 Determination)

2.1. Assay Setup (96-well or 384-well plate format):

  • Serial Dilution of Inhibitor: Prepare a serial dilution of the 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine stock solution in the assay buffer. A common approach is to use a 10-point, 3-fold serial dilution. The final DMSO concentration in all wells should be kept constant and low (typically ≤1%) to avoid solvent effects.

  • Plate Layout: Design the plate layout to include the following controls:

    • No Enzyme Control (Blank): Contains assay buffer and substrate, but no enzyme. This is used to measure background signal.

    • No Inhibitor Control (100% Activity): Contains enzyme, substrate, and the same concentration of DMSO as the test wells.

    • Positive Control Inhibitor: Contains enzyme, substrate, and a known inhibitor at a concentration expected to cause significant inhibition.

    • Test Compound Wells: Contains enzyme, substrate, and the serially diluted 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine.

2.2. Assay Procedure:

  • Add the assay buffer to all wells.

  • Add the serially diluted inhibitor or DMSO to the appropriate wells.

  • Add the enzyme solution to all wells except the "No Enzyme Control".

  • Pre-incubation (optional but recommended): Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately begin measuring the signal (absorbance, fluorescence, or luminescence) at regular intervals using a plate reader. The kinetic read allows for the determination of the initial reaction velocity.

Data Analysis and Interpretation

3.1. Calculation of Percent Inhibition:

The initial reaction rates (slopes of the linear portion of the kinetic curves) are used to calculate the percent inhibition for each inhibitor concentration using the following formula:

3.2. IC50 Determination:

Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[8][11]

Table 1: Hypothetical Inhibition Data for 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine against a Target Enzyme

Inhibitor Concentration (µM)Log [Inhibitor]Average Reaction Rate (RFU/min)Percent Inhibition
1002.005.598.2%
33.31.528.291.4%
11.11.0515.678.9%
3.700.5732.154.1%
1.230.0955.819.3%
0.41-0.3965.45.2%
0.14-0.8568.90.1%
0.05-1.3069.2-0.3%
0.02-1.7069.5-0.7%
0.00-69.00.0%
Blank-2.0-

From the dose-response curve generated from this data, the IC50 value can be interpolated.

Advanced Studies: Mechanism of Inhibition

To understand how 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine inhibits the target enzyme, further kinetic studies can be performed. By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated. This will help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[12]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_c E EI_c EI E_c->EI_c + I ES_c ES E_c->ES_c + S I_c I S_c S ES_c->E_c P_c E + P ES_c->P_c E_nc E EI_nc EI E_nc->EI_nc + I ES_nc ES E_nc->ES_nc + S I_nc I S_nc S ESI_nc ESI EI_nc->ESI_nc + S ES_nc->E_nc ES_nc->ESI_nc + I P_nc E + P ES_nc->P_nc

Sources

Application

The Synthetic Versatility of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine: A Gateway to Novel Heterocyclic Scaffolds

Introduction: Unlocking the Potential of a Privileged Scaffold The 1,2,4-triazine core is a cornerstone in the design of biologically active molecules, with derivatives exhibiting a wide spectrum of pharmacological prope...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,2,4-triazine core is a cornerstone in the design of biologically active molecules, with derivatives exhibiting a wide spectrum of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1][2][3] The introduction of a hydrazinyl group at the 3-position transforms this scaffold into a highly versatile building block for organic synthesis. This application note focuses on the synthetic utility of a specific, yet broadly applicable, derivative: 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine . The presence of the 2,5-dimethylphenyl substituent offers a unique lipophilic character that can be exploited in the development of novel therapeutic agents and functional materials.

This guide provides an in-depth exploration of the reactivity of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, with a focus on its application in the synthesis of fused heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Core Reactivity: The Hydrazinyl Group as a Synthetic Linchpin

The synthetic potential of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine is primarily centered around the nucleophilic character of the terminal amino group of the hydrazinyl moiety. This functionality readily participates in condensation reactions with a variety of electrophilic partners, leading to the construction of new heterocyclic rings.

Application I: Synthesis of Fused[1][4][5]Triazolo[4,3-b][1][4][5]triazines

One of the most prominent applications of 3-hydrazinyl-1,2,4-triazines is in the synthesis of the triazolo[4,3-b][1][4][5]triazine ring system. This fused heterocyclic scaffold is of significant interest in medicinal chemistry due to its association with a range of biological activities. The general strategy involves the cyclocondensation of the 3-hydrazinyl-1,2,4-triazine with a one-carbon electrophile.

Mechanistic Insight

The reaction proceeds through an initial nucleophilic attack of the terminal nitrogen of the hydrazinyl group onto the electrophilic carbon of the cyclizing agent. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic triazolotriazine ring system. The choice of cyclizing agent can introduce various substituents onto the triazole ring, allowing for the fine-tuning of the molecule's properties.

Experimental Protocol: General Procedure for the Synthesis of 3-Substituted-7-(2,5-dimethylphenyl)-[1][4][5]triazolo[4,3-b][1][4][5]triazines

This protocol is a generalized procedure based on established methods for the synthesis of analogous compounds.[5]

Materials:

  • 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

  • Cyclizing agent (e.g., formic acid, triethyl orthoformate, or an aromatic aldehyde)

  • Solvent (e.g., ethanol, acetic acid, or dimethylformamide)

  • Catalyst (if required, e.g., a catalytic amount of mineral acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine (1.0 eq.) in the appropriate solvent.

  • Addition of Reagents: Add the cyclizing agent (1.0-1.2 eq.) to the solution. If necessary, add a catalytic amount of acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to afford the pure triazolotriazine derivative.

Data Presentation:

Cyclizing AgentProduct Substituent (at C3)Typical Reaction ConditionsExpected Yield Range
Formic Acid-HReflux in formic acidHigh
Triethyl Orthoformate-HReflux in triethyl orthoformateHigh
Aromatic Aldehydes-ArylReflux in ethanol or acetic acidModerate to High

Application II: Synthesis of 3-(Pyrazol-1-yl)-1,2,4-triazine Derivatives

The reaction of 3-hydrazinyl-1,2,4-triazines with 1,3-dicarbonyl compounds provides a straightforward route to 3-(pyrazol-1-yl)-1,2,4-triazine derivatives. These compounds are of interest for their potential biological activities, including antimicrobial and anticancer properties.[6]

Mechanistic Rationale

The Knorr pyrazole synthesis is a classic example of a cyclocondensation reaction.[5][7] The reaction between a hydrazine and a 1,3-dicarbonyl compound proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.

Experimental Protocol: General Procedure for the Synthesis of 5-(2,5-Dimethylphenyl)-3-(3,5-disubstituted-pyrazol-1-yl)-1,2,4-triazines

This protocol is adapted from established procedures for the synthesis of similar compounds.[6]

Materials:

  • 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, or a substituted benzoylacetone)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., a catalytic amount of mineral acid)

Procedure:

  • Reaction Setup: To a solution of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine (1.0 eq.) in a suitable solvent, add the 1,3-dicarbonyl compound (1.0-1.1 eq.).

  • Reaction Conditions: The reaction mixture is typically heated to reflux to ensure the completion of the cyclocondensation. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the desired 3-(pyrazol-1-yl)-1,2,4-triazine.

Data Presentation:

1,3-Dicarbonyl CompoundPyrazole Substituents (at C3' and C5')Typical Reaction ConditionsExpected Yield Range
Acetylacetone-CH₃, -CH₃Reflux in ethanolHigh
Ethyl Acetoacetate-CH₃, -OHReflux in acetic acidModerate to High
Benzoylacetone-Ph, -CH₃Reflux in ethanol with catalytic acidModerate to High

Visualization of Synthetic Pathways

Workflow for the Synthesis of Fused Triazolotriazines

G start 5-(2,5-Dimethylphenyl)-3- hydrazinyl-1,2,4-triazine reaction Cyclocondensation start->reaction reagent1 Cyclizing Agent (e.g., Formic Acid, Aldehyde) reagent1->reaction intermediate Hydrazone Intermediate (transient) reaction->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 3-Substituted-7-(2,5-dimethylphenyl)- [1,2,4]triazolo[4,3-b][1,2,4]triazine cyclization->product

Caption: Synthesis of triazolotriazines.

Logical Flow for Pyrazole Synthesis

G reactant1 5-(2,5-Dimethylphenyl)-3- hydrazinyl-1,2,4-triazine step1 Condensation reactant1->step1 reactant2 1,3-Dicarbonyl Compound reactant2->step1 intermediate1 Hydrazone Formation step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 step3 Dehydration step2->step3 final_product 5-(2,5-Dimethylphenyl)-3- (3,5-disubstituted-pyrazol-1-yl)-1,2,4-triazine step3->final_product

Caption: Synthesis of pyrazole derivatives.

Safety and Handling

As with all laboratory chemicals, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1][4]

Conclusion and Future Outlook

5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine is a valuable and versatile building block in organic synthesis. Its ability to readily undergo cyclocondensation reactions provides access to a diverse range of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The protocols outlined in this application note serve as a guide for the synthesis of triazolotriazines and pyrazoles, two important classes of compounds derived from this reactive precursor. The continued exploration of the reactivity of this and related 3-hydrazinyl-1,2,4-triazines is expected to lead to the discovery of novel molecules with important biological and material properties.

References

  • 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, 95% Purity, C11H13N5, 5 grams. (n.d.). Retrieved from [Link]

  • Schou, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-212. Available at: [Link]

  • El-Gendy, Z. et al. (2000). Synthesis of fused and nonfused heterocycles from 5- and 8-substituted 3-hydrazino-1,2,4-triazino[5,6-b]indole.
  • El-Gazzar, A. B. A., et al. (2007). Synthesis and antimicrobial activities of condensed and uncondensed 1,2,4-triazines. Bioorganic & Medicinal Chemistry, 15(21), 6746-6756.
  • Al-Romaigh, F. A., et al. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][4][5]triazolo[3,4- b ][1][5][7] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research, 30(7), 1435-1447. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6545. Available at: [Link]

  • Gomaa, M. A.-M., & Ali, M. M. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 3(6), 576-583. Available at: [Link]

  • Abdel-Rahman, A. A.-H., et al. (2010). Synthesis and antimicrobial activities of condensed and uncondensed 1,2,4-triazines. Mansoura Journal of Chemistry, 37(1), 15-30.
  • El-Sayed, W. A., et al. (2010). Synthesis and antimicrobial activities of condensed and uncondensed 1,2,4-triazines. Journal of the Chinese Chemical Society, 57(3A), 469-476.
  • Bishnoi, A., et al. (2014). Synthesis and antimicrobial activity of some new 1,2,4-triazine and benzimidazole derivatives. Indian Journal of Chemistry - Section B, 53B(3), 325-331.
  • Kumar, A., et al. (2023). Antibacterial Activity Reported in Recent Years for the Synthetic Derivatives of 1, 2, 4-Triazine. Journal of Drug Delivery and Therapeutics, 13(2), 123-131.
  • Verma, T., et al. (2020). Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review. Anticancer Agents in Medicinal Chemistry, 20(1), 4-28. Available at: [Link]

  • Russell, R. K., et al. (1979). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 22(6), 671-677. Available at: [Link]

  • Yazdani, J., et al. (2019). Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation. Bioorganic Chemistry, 84, 363-371. Available at: [Link]

  • Ivanova, Y. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7725. Available at: [Link]

  • Yazdani, J., et al. (2019). Multi-target inhibitors of Alzheimer disease derived from 3-hydrazinyl 1,2,4- triazine scaffold containing pendant phenoxy methyl- 1,2,3-triazole: Design, synthesis and biological evaluation. ResearchGate. Available at: [Link]

  • Elmaati, T. M. A., et al. (2022). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 12(1), 16951. Available at: [Link]

Sources

Method

Application Notes and Protocols for Assessing the Neuroprotective Effects of Triazine Compounds

Introduction: The Promise of Triazine Compounds in Neuroprotection Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a significant and growing global health burden. A common threa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Triazine Compounds in Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a significant and growing global health burden. A common thread weaving through the pathophysiology of these disorders is the progressive loss of neuronal structure and function, often driven by a cascade of detrimental events including oxidative stress, excitotoxicity, neuroinflammation, and apoptosis. The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Recent studies have highlighted the potential of novel triazine derivatives as neuroprotective agents, capable of mitigating neuronal damage through various mechanisms of action.[3][4][5]

These compounds have been shown to exert their protective effects through mechanisms such as cholinesterase inhibition, antioxidant activities, and modulation of key signaling pathways like the Wnt/β-catenin pathway.[1][3] This application note provides a comprehensive guide for researchers to design and execute a robust experimental workflow to assess the neuroprotective potential of novel triazine compounds. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols for key in vitro assays, and offer guidance on data interpretation, ensuring scientific integrity and reproducibility.

A Multi-tiered Approach to a Comprehensive Evaluation

A thorough investigation of a compound's neuroprotective capabilities necessitates a multi-pronged approach, starting with accessible in vitro models and potentially progressing to more complex in vivo systems.[6][7] This tiered strategy allows for initial high-throughput screening to identify promising candidates and subsequent in-depth mechanistic studies.

Our proposed workflow, outlined below, begins with fundamental cytotoxicity and neuroprotection assays against common neurotoxic insults. This is followed by a deeper dive into the compound's impact on specific cellular pathways implicated in neurodegeneration, such as oxidative stress, apoptosis, and mitochondrial dysfunction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Models Initial Cytotoxicity Assessment Initial Cytotoxicity Assessment Primary Neuroprotection Assays Primary Neuroprotection Assays Initial Cytotoxicity Assessment->Primary Neuroprotection Assays Determine non-toxic concentrations Oxidative Stress Assays Oxidative Stress Assays Primary Neuroprotection Assays->Oxidative Stress Assays Apoptosis Assays Apoptosis Assays Primary Neuroprotection Assays->Apoptosis Assays Mitochondrial Health Assays Mitochondrial Health Assays Primary Neuroprotection Assays->Mitochondrial Health Assays In Vivo Model Validation In Vivo Model Validation Mechanistic Investigation->In Vivo Model Validation For promising candidates

Figure 1: A tiered experimental workflow for assessing neuroprotective compounds.

Phase 1: Foundational In Vitro Screening

The initial phase focuses on establishing the baseline toxicity of the triazine compounds and their general neuroprotective efficacy against well-characterized neurotoxic insults.

Choosing the Right Cellular Model

The selection of an appropriate neuronal cell model is a critical first step.

  • SH-SY5Y Human Neuroblastoma Cells: This is a widely used and versatile cell line that can be differentiated into a more mature neuronal phenotype.[8] They are amenable to high-throughput screening, making them an excellent initial model.[8]

  • PC12 Rat Pheochromocytoma Cells: These cells, upon treatment with nerve growth factor (NGF), differentiate into neuron-like cells and are a well-established model for studying neuroprotection and neurite outgrowth.[5]

  • Primary Cortical Neurons: Isolated from rodent embryos, these cells offer a more physiologically relevant model of the central nervous system but are more challenging to maintain.[8][9]

Protocol 1: Assessment of Compound Cytotoxicity (MTT Assay)

Before evaluating neuroprotective effects, it is crucial to determine the concentration range at which the triazine compounds themselves are not toxic to the neuronal cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[10]

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well culture plates

  • Complete culture medium

  • Triazine compound stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[11]

  • Prepare serial dilutions of the triazine compounds in complete culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.[11]

  • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the triazine compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate cell viability as a percentage of the vehicle-treated control.

ParameterRecommended Value
Cell Line SH-SY5Y
Seeding Density 1 x 10^4 cells/well
Compound Concentration Range 0.1 - 100 µM (example)
Incubation Time 24 - 48 hours
MTT Concentration 0.5 mg/mL
Final DMSO Concentration < 0.1%
Protocol 2: Primary Neuroprotection Assay against Oxidative Stress (H₂O₂-induced Toxicity)

Oxidative stress is a key contributor to neuronal cell death in many neurodegenerative diseases.[10] Hydrogen peroxide (H₂O₂) is a commonly used inducer of oxidative stress in in vitro models.[5]

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well culture plates

  • Complete culture medium

  • Non-toxic concentrations of triazine compounds (determined from Protocol 1)

  • Hydrogen peroxide (H₂O₂) solution

  • MTT solution or LDH assay kit

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate as described in Protocol 1.

  • Pre-treat the cells with various non-toxic concentrations of the triazine compounds for 2-24 hours.[11]

  • Induce neurotoxicity by adding a predetermined optimal concentration of H₂O₂ (e.g., 100-500 µM, to be optimized for your cell line) for a specified duration (e.g., 24 hours). Include a control group with H₂O₂ alone and an untreated control group.

  • Assess cell viability using either the MTT assay (as in Protocol 1) or the Lactate Dehydrogenase (LDH) assay. The LDH assay measures the release of LDH from damaged cells into the culture medium.[12][13]

  • Express the neuroprotective effect as the percentage of cell viability recovered compared to the H₂O₂-treated group.

Protocol 3: Primary Neuroprotection Assay against Glutamate Excitotoxicity

Glutamate-induced excitotoxicity is another major mechanism of neuronal injury, particularly in ischemic stroke.[14][15]

Procedure:

  • Follow the same initial steps as in Protocol 2 for cell seeding and pre-treatment with triazine compounds.

  • Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 1-10 mM, to be optimized) for a defined period (e.g., 6-24 hours).[16]

  • Assess cell viability using the MTT or LDH assay.[16]

  • Quantify the neuroprotective effect as the percentage increase in cell viability in the presence of the triazine compound.

Phase 2: Delving into the Mechanisms of Action

Once a triazine compound demonstrates significant neuroprotective activity in the primary screens, the next logical step is to investigate its underlying mechanism of action.

G cluster_0 Cellular Stress Pathways Neurotoxic Insult Neurotoxic Insult ROS Production ROS Production Neurotoxic Insult->ROS Production Triazine Compound Triazine Compound Triazine Compound->ROS Production Inhibits Mitochondrial Dysfunction Mitochondrial Dysfunction Triazine Compound->Mitochondrial Dysfunction Prevents Caspase Activation Caspase Activation Triazine Compound->Caspase Activation Blocks ROS Production->Mitochondrial Dysfunction Mitochondrial Dysfunction->Caspase Activation Neuronal Cell Death Neuronal Cell Death Caspase Activation->Neuronal Cell Death

Figure 2: Potential mechanisms of triazine-mediated neuroprotection.

Assessing Antioxidant Properties

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

Materials:

  • Neuronal cells

  • 24- or 96-well black-walled plates

  • Triazine compounds and neurotoxic agent (e.g., H₂O₂)

  • DCFH-DA probe

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed and treat cells with triazine compounds and the neurotoxic agent as in Protocol 2.

  • Towards the end of the treatment period, load the cells with DCFH-DA (e.g., 10 µM) for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • A reduction in fluorescence in the triazine-treated group compared to the neurotoxin-only group indicates a decrease in ROS levels.[11]

Protocol 5: Glutathione (GSH) Level Determination

Glutathione is a major intracellular antioxidant.[17] Its levels can be depleted during oxidative stress.

Materials:

  • Cell lysates from treated cells

  • Commercially available GSH assay kit (e.g., GSH/GSSG-Glo™ Assay)[17]

  • Luminometer

Procedure:

  • Prepare cell lysates according to the manufacturer's protocol.

  • Perform the GSH assay following the kit's instructions.

  • An increase in the GSH/GSSG ratio in the presence of the triazine compound suggests an enhancement of the cellular antioxidant defense system.[17]

Investigating Anti-Apoptotic Effects

Protocol 6: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[5] Its activation is a hallmark of apoptosis.[18]

Materials:

  • Cell lysates from treated cells

  • Commercially available colorimetric or fluorometric caspase-3 assay kit

  • Microplate reader

Procedure:

  • Treat cells with the triazine compound and induce apoptosis with a relevant stimulus (e.g., H₂O₂ or staurosporine).

  • Prepare cell lysates.

  • Perform the caspase-3 activity assay according to the manufacturer's protocol.

  • A reduction in caspase-3 activity in the triazine-treated group indicates an anti-apoptotic effect.[5]

AssayPrincipleExpected Outcome with Neuroprotection
Caspase-3 Activity Measures activity of a key executioner caspase.Decreased activity
Annexin V/PI Staining Detects early (Annexin V) and late (PI) apoptotic cells.Decreased percentage of apoptotic cells
TUNEL Assay Detects DNA fragmentation in apoptotic cells.Decreased number of TUNEL-positive cells
Western Blot for Bcl-2/Bax Measures the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins.Increased Bcl-2/Bax ratio
Evaluating Mitochondrial Integrity

Mitochondrial dysfunction is a central event in many neurodegenerative diseases.[19][20][21]

Protocol 7: Assessment of Mitochondrial Membrane Potential (MMP)

A decrease in MMP is an early indicator of mitochondrial dysfunction and apoptosis. Probes like JC-1 or TMRE can be used to measure MMP.[22]

Materials:

  • Neuronal cells

  • Triazine compounds and neurotoxic agent

  • JC-1 or TMRE fluorescent probe

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells as previously described.

  • Incubate the cells with the MMP-sensitive dye according to the manufacturer's instructions.

  • Analyze the cells by fluorescence microscopy or flow cytometry. With JC-1, healthy cells with high MMP will exhibit red fluorescence, while apoptotic cells with low MMP will show green fluorescence.

  • An increase in the red/green fluorescence ratio with triazine treatment indicates the preservation of MMP.

Phase 3: Validation in Advanced Models

For compounds that show robust and mechanistically interesting neuroprotective effects in vitro, further validation in more complex models is warranted.

  • Primary Neuron-Glia Co-cultures: These models can be used to study the role of neuroinflammation in neurodegeneration and the potential anti-inflammatory effects of triazine compounds.[23]

  • In Vivo Models: Rodent models of neurodegenerative diseases, such as transgenic models of Alzheimer's disease or ischemia-reperfusion injury models, are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of the lead compounds.[6][24][25] Behavioral tests, histological analysis, and biomarker assessments are key endpoints in these studies.[7][26]

Conclusion

The experimental framework detailed in this application note provides a comprehensive and logical progression for the evaluation of triazine compounds as potential neuroprotective agents. By systematically assessing cytotoxicity, primary neuroprotective efficacy, and underlying mechanisms of action, researchers can confidently identify and characterize promising therapeutic candidates for further development. The provided protocols offer a solid foundation, which should be optimized and adapted to the specific research questions and available resources.

References

  • Bubber, P., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation, 25(3), 542-572. [Link]

  • Platanova, T., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

  • Sinha, A., et al. (2015). Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease. Molecular Neurobiology, 52(1), 573-587. [Link]

  • Le-Bel, C. P., et al. (1998). Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? Journal of Neuroscience Research, 52(3), 337-346. [Link]

  • Latacz, G., et al. (2022). Procognitive Potential of Neuroprotective Triazine 5-HT6 Receptor Antagonists Tested on Chronic Activity In Vivo in Rats: Computer-Aided Insight into the Role of Chalcogen-Differences on the Pharmacological Profile. ACS Chemical Neuroscience, 13(15), 2329-2346. [Link]

  • Connolly, N. M. C., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. University of Edinburgh Research Explorer. [Link]

  • Platanova, T., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

  • Comes, G., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE, 7(9), e45227. [Link]

  • Latacz, G., et al. (2022). Procognitive Potential of Neuroprotective Triazine 5-HT6 Receptor Antagonists Tested on Chronic Activity In Vivo in Rats: Computer-Aided Insight into the Role of Chalcogen-Differences on the Pharmacological Profile. ACS Chemical Neuroscience, 13(15), 2329-2346. [Link]

  • Lo, A. C., et al. (2023). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. International Journal of Molecular Sciences, 24(2), 1639. [Link]

  • Dudhat, K., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Journal of Surgical Case Reports and Images, 8(5). [Link]

  • ResearchGate. (n.d.). Structures of newly synthesized compounds as neuroprotective agents... ResearchGate. [Link]

  • Irannejad, H., et al. (2010). Synthesis and in vitro evaluation of novel 1,2,4-triazine derivatives as neuroprotective agents. Bioorganic & Medicinal Chemistry, 18(12), 4224-4230. [Link]

  • Neurofit. (n.d.). Viability and survival test. NEUROFIT. [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. InVivo Biosystems. [Link]

  • Peviani, M., et al. (2020). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (Vol. 2034, pp. 19-33). Humana, New York, NY. [Link]

  • Link, C. D. (2012). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Drug Discovery Today: Technologies, 9(2), e109-e114. [Link]

  • Teixeira, J., et al. (2022). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules, 27(19), 6537. [Link]

  • Cardoso, S. M., et al. (2004). Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance. Nucleic Acids Research, 32(21), 6345-6355. [Link]

  • Scheef, E. A., et al. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 84(1), e105. [Link]

  • Manczak, M., & Reddy, P. H. (2024). Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer's. Cells, 13(1), 85. [Link]

  • MDPI. (n.d.). Special Issue: Advances in S-Triazine-Based Therapeutics: From Antimicrobials to Neurodegenerative Disease Modulators. MDPI. [Link]

  • ResearchGate. (2024). (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). The neuroprotective effect of a triazine derivative in an Alzheimer's rat model. Semantic Scholar. [Link]

  • AMiner. (n.d.). Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? AMiner. [Link]

  • Stasiak, A., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3939. [Link]

  • Aston University. (n.d.). Effects of oxidative stress and neuroprotection in apoptosis in neuronal cell models. Aston Research Explorer. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]

  • Chen, Y.-C., et al. (2020). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Frontiers in Pharmacology, 11, 991. [Link]

  • ResearchGate. (2025). Oxidative Stress: Apoptosis in Neuronal Injury. ResearchGate. [Link]

  • Maher, P., et al. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Brain Research, 1273, 117-125. [Link]

  • Biew, A. G. T., et al. (2022). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Experimental and Therapeutic Medicine, 23(1), 2. [Link]

  • Satoh, T., et al. (2000). Reactive oxygen species induce different cell death mechanisms in cultured neurons. Journal of Neuroscience Research, 59(3), 324-331. [Link]

  • MDPI. (n.d.). Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features. MDPI. [Link]

  • ResearchGate. (n.d.). Cell viability and toxicity were determined by MTT (A) and LDH assay... ResearchGate. [Link]

  • International Journal of Creative Research Thoughts. (2023). Scientific Antioxidant And Anti-Inflammatory Models To Study Therapeutic Neuroprotective Interventions. IJCRT.org. [Link]

  • Open Exploration Publishing. (n.d.). Various facets of excitotoxicity. Open Exploration Publishing. [Link]

  • Cabrera-Reyes, E. A., et al. (2016). In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. Molecules, 21(8), 992. [Link]

  • ResearchGate. (2025). Taming Glutamate Excitotoxicity: Strategic Pathway Modulation for Neuroprotection. ResearchGate. [Link]

  • Consensus. (n.d.). Neuroprotective compounds against glutamate-induced neurotoxicity. Consensus. [Link]

  • MDPI. (n.d.). Mitochondrial Dysfunction in Neurodegenerative Diseases. MDPI. [Link]

  • ResearchGate. (n.d.). Examples of some of the neuroinflammatory and neuroprotective effects... ResearchGate. [Link]

Sources

Application

analytical techniques for the quantification of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

Application Note: AN-DMHT-01 Quantitative Analysis of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine: A Guide to HPLC-UV and Colorimetric Methodologies Abstract This application note provides two robust and validated...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-DMHT-01

Quantitative Analysis of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine: A Guide to HPLC-UV and Colorimetric Methodologies

Abstract

This application note provides two robust and validated analytical methods for the quantification of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development.[1] The accurate determination of this analyte is critical for purity assessment, stability studies, and quality control. We present a highly specific and sensitive Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for complex matrices and stability-indicating assays. Additionally, a simple and cost-effective colorimetric method based on chemical derivatization of the hydrazinyl moiety is detailed for rapid screening and routine quantification.[2] Both protocols are designed to be self-validating systems, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction to the Analyte and Quantification Rationale

5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine belongs to the 1,2,4-triazine class of nitrogen-rich heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities.[1][6] The presence of a reactive hydrazinyl group suggests its potential role as a key intermediate in the synthesis of more complex pharmaceutical agents.[7]

Given the potential for this compound to be an active pharmaceutical ingredient (API) or a critical process intermediate, establishing reliable analytical methods for its quantification is paramount. Such methods are essential for:

  • Purity and Assay Determination: Ensuring the identity and strength of the bulk substance.

  • Process Optimization: Monitoring reaction kinetics and yield during synthesis.

  • Stability Studies: Assessing the degradation of the analyte under various stress conditions, a key requirement for regulatory submissions.[4]

  • Quality Control: Verifying the consistency of different batches in a manufacturing setting.

This guide explains the causality behind the chosen experimental parameters, ensuring that researchers can not only replicate the methods but also adapt them to their specific needs.

Method 1: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle of the Method

This method leverages the inherent physicochemical properties of the analyte. The combination of the non-polar dimethylphenyl group and the polar triazine-hydrazinyl core allows for excellent retention and separation on a C18 reversed-phase column.[8] Quantification is achieved by detecting the analyte's strong UV absorbance, a characteristic conferred by its aromatic and heterocyclic ring systems, against a series of known standards. This technique is prized for its high specificity, enabling the separation of the main analyte from impurities and potential degradants.[3]

Instrumentation and Materials
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array or multi-wavelength UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic Acid (analytical grade).

  • Standard: 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine reference standard (>98% purity).

Experimental Workflow: RP-HPLC-UV

RP-HPLC-UV Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Water:Formic Acid) D Equilibrate HPLC System & Column A->D B Prepare Standard Stock & Working Solutions E Perform System Suitability Test (SST) (Inject Standard 5x) B->E C Prepare Sample Solutions G Inject Samples for Analysis C->G D->E F Generate Calibration Curve (Inject Standards) E->F I Calculate Concentration from Calibration Curve F->I H Integrate Peak Areas G->H H->I

Caption: Workflow for quantification by RP-HPLC-UV.

Detailed Protocol

1. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of Acetonitrile and Water (containing 0.1% v/v Formic Acid). A typical starting gradient is 60:40 (Acetonitrile:Water).

  • The addition of formic acid helps to protonate the nitrogen atoms in the triazine ring, ensuring sharp, symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.

  • Degas the mobile phase by sonication or vacuum filtration before use.

2. Standard Solution Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards (1-100 µg/mL): Perform serial dilutions of the stock standard with the mobile phase to prepare at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

3. Sample Preparation:

  • Prepare a stock solution of the sample to be analyzed by dissolving a known weight in methanol to achieve an estimated concentration of 1 mg/mL.

  • Dilute this stock solution with the mobile phase to fall within the linear range of the calibration curve (e.g., to a target concentration of 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.

4. Chromatographic Conditions & System Suitability:

  • Set up the HPLC system according to the parameters in the table below.

  • System Suitability Test (SST): Before analysis, inject a mid-range standard (e.g., 10 µg/mL) five consecutive times. The system is deemed ready if the Relative Standard Deviation (%RSD) for peak area and retention time is ≤ 2.0%.[3] This ensures the reliability and reproducibility of the analytical system.[5]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 60% Acetonitrile : 40% Water (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or λmax determined by UV scan)
Run Time 10 minutes

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Determine the concentration of the analyte in the sample injections using the regression equation.

  • Calculate the final concentration in the original sample by accounting for all dilution factors.

Method 2: Colorimetric Quantification via Hydrazone Formation

Principle of the Method

This method is based on the specific and well-established reaction between a hydrazine functional group and p-dimethylaminobenzaldehyde (p-DAB) in an acidic environment.[2][9] The reaction yields a brightly colored yellow quinoid compound (a hydrazone), whose color intensity is directly proportional to the concentration of the hydrazinyl-triazine analyte.[9] The absorbance of this colored product is measured using a UV-Vis spectrophotometer at its absorbance maximum (λmax), typically around 458 nm.[2][9] This technique is simple, rapid, and does not require extensive instrumentation, making it ideal for high-throughput screening.

Instrumentation and Materials
  • Instrumentation: UV-Vis Spectrophotometer.

  • Supplies: Quartz or glass cuvettes (1 cm path length).

  • Reagents: p-Dimethylaminobenzaldehyde (p-DAB), Hydrochloric Acid (HCl), Methanol (analytical grade).

  • Standard: 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine reference standard (>98% purity).

Experimental Workflow: Colorimetric Assay

Colorimetric Assay Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_data Data Processing A Prepare p-DAB Reagent E Add p-DAB Reagent to all Tubes A->E B Prepare Standard Stock & Working Solutions D Aliquot Standards & Samples into Test Tubes B->D C Prepare Sample Solutions C->D D->E F Incubate for Color Development (e.g., 15 min at RT) E->F G Measure Absorbance at 458 nm F->G H Generate Calibration Curve (Absorbance vs. Concentration) G->H I Calculate Sample Concentration H->I

Caption: Workflow for colorimetric quantification.

Detailed Protocol

1. Reagent Preparation (p-DAB Reagent):

  • Dissolve 2 g of p-dimethylaminobenzaldehyde in 100 mL of methanol.

  • Carefully add 5 mL of concentrated hydrochloric acid. This reagent should be prepared fresh and stored in an amber bottle.

2. Standard Solution Preparation:

  • Stock Standard (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standards (1-20 µg/mL): Prepare a series of at least five calibration standards (e.g., 1, 2.5, 5, 10, 20 µg/mL) by diluting the stock solution with methanol.

3. Sample Preparation:

  • Prepare a stock solution of the sample by dissolving a known weight in methanol to achieve an estimated concentration of 100 µg/mL.

  • Dilute this stock solution with methanol to a target concentration within the calibration range (e.g., 8 µg/mL).

4. Derivatization and Measurement:

  • Pipette 1.0 mL of each standard, sample, and a methanol blank into separate, clearly labeled test tubes.

  • To each tube, add 2.0 mL of the p-DAB reagent.

  • Vortex each tube gently to mix.

  • Allow the tubes to stand at room temperature for 15 minutes for the color to develop fully.

  • Set the spectrophotometer to zero using the blank solution.

  • Measure the absorbance of each standard and sample at 458 nm.

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.998.

  • Determine the concentration in the sample tubes from the regression equation.

  • Calculate the final concentration in the original sample by accounting for all dilution factors.

Method Validation and Performance Comparison

Both methods should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[4][10][11] The following table summarizes the expected performance characteristics for each method, based on typical results for analogous compounds.

Validation Parameter RP-HPLC-UV Colorimetric (p-DAB) Assay ICH Guideline Reference
Specificity High (separates analyte from impurities)Moderate (reacts with any hydrazine-containing compound)[3][11]
Linearity (R²) ≥ 0.999≥ 0.998[3][11]
Range 1 - 100 µg/mL1 - 20 µg/mL[11]
Limit of Detection (LOD) ~0.1 µg/mL~0.2 µg/mL[2]
Limit of Quantification (LOQ) ~0.3 µg/mL~0.6 µg/mL[2]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%[2][3]
Precision (%RSD) < 2.0%< 3.0%[3]

Conclusion

This document details two distinct and reliable methods for the quantification of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine.

  • The RP-HPLC-UV method is recommended for applications requiring high specificity, such as the analysis of final products, stability samples where degradation products may be present, and in complex biological matrices.

  • The colorimetric p-DAB method serves as an excellent alternative for rapid, routine analysis where the sample matrix is simple and free of other hydrazine-containing impurities. Its low cost and simplicity make it suitable for in-process control and high-throughput screening applications.

The selection of the appropriate method should be based on the specific requirements of the analysis, including the need for specificity, sensitivity, sample throughput, and available instrumentation.

References

  • Mettler Toledo. (n.d.). Hydrazine in Wastewater | UV/Vis Spectroscopy | ASTM D1385-07. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Determining Hydrazine in Wastewater by UV/Vis Spectroscopy. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharma World. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Determining Hydrazine in Wastewater by UV/Vis Spectroscopy. Retrieved from [Link]

  • Scholars Research Library. (2012). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved from [Link]

  • Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • International Journal of Research and Review. (2024). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Retrieved from [Link]

  • ResearchGate. (2007). Spectrophotometric Determination of Hydrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70292631. Retrieved from [Link]

  • ResearchGate. (2011). The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II) in Natural Samples. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1983). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. Retrieved from [Link]

  • Bentham Science. (2020). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2011). Quantification of triazine herbicides using chloroplasts in conjunction with thin-layer chromatography. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2021). Quantitative Analysis of Triazine-Based H2S Scavengers via Raman Spectroscopy. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening Protocols for Libraries of 1,2,4-Triazine Derivatives

Introduction: The Growing Importance of 1,2,4-Triazines in Drug Discovery The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of 1,2,4-Triazines in Drug Discovery

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Notably, derivatives of 1,2,4-triazine have been successfully developed as potent and selective inhibitors of various drug targets, such as kinases and G-protein coupled receptors (GPCRs), making them a focal point for modern drug discovery campaigns.[2][5][6]

High-throughput screening (HTS) is an indispensable tool for unlocking the therapeutic potential of large chemical libraries, such as those comprised of 1,2,4-triazine derivatives.[7] By integrating automation, miniaturized assays, and large-scale data analysis, HTS allows for the rapid identification of "hit" compounds that modulate a biological target of interest.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of robust HTS campaigns for 1,2,4-triazine libraries. We will delve into the intricacies of assay selection, protocol optimization, and data interpretation, with a focus on ensuring scientific integrity and generating high-quality, actionable data.

Strategic Considerations for Screening 1,2,4-Triazine Libraries

Before embarking on a large-scale screening campaign, it is crucial to consider the physicochemical properties of the 1,2,4-triazine library and the nature of the biological target.

Library Quality and Compound Management

The quality of the compound library is paramount to the success of any HTS campaign. Ensure that the 1,2,4-triazine derivatives are of high purity and that their structures are confirmed. Proper compound management, including storage in an appropriate solvent (typically DMSO) at low temperatures and minimizing freeze-thaw cycles, is essential to maintain compound integrity.

Potential for Assay Interference

A significant challenge in HTS is the potential for compounds to interfere with the assay technology, leading to false-positive or false-negative results.[9] For fluorescent-based assays, it is important to assess the potential for autofluorescence or quenching by the 1,2,4-triazine derivatives.[10][11] Compounds that are themselves fluorescent can produce a signal that is independent of their effect on the biological target.[11] Conversely, quenching compounds can absorb the excitation or emission light, leading to a decrease in the measured signal.[10]

Mitigation Strategy: A pre-screen of the library in the absence of the biological target can identify compounds with inherent fluorescent properties. Additionally, performing counter-screens, as will be discussed later, is crucial for eliminating false positives arising from assay interference.

Cytotoxicity Profiling

It is also advisable to perform a preliminary cytotoxicity screen of the 1,2,4-triazine library, especially for cell-based assays.[3][12] Compounds that induce cell death through non-specific mechanisms can be misinterpreted as active hits. A simple cell viability assay, such as one using resazurin or ATP-based luminescence, can be run in parallel with the primary screen to flag cytotoxic compounds.

Selecting the Optimal HTS Assay Format

The choice of assay format is dictated by the biological target and the desired endpoint. Here, we present three commonly used and robust HTS assay formats suitable for screening 1,2,4-triazine libraries against different target classes.

  • Biochemical Assays: Ideal for purified targets like enzymes (e.g., kinases) or receptors.

  • Cell-Based Reporter Assays: Suited for targets that modulate gene expression, such as GPCRs or nuclear receptors.

  • Phenotypic Assays: Powerful for identifying compounds that induce a desired cellular phenotype without a priori knowledge of the specific target.

Below is a detailed breakdown of these assay types with specific protocols.

Protocol 1: Biochemical Screening of 1,2,4-Triazine Derivatives as Kinase Inhibitors using an AlphaScreen Assay

Rationale: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay that is well-suited for HTS of enzyme inhibitors.[13][14] It relies on the interaction of donor and acceptor beads, which, when in close proximity, generate a luminescent signal.[8] In this kinase assay protocol, a biotinylated substrate is captured by streptavidin-coated donor beads, and a specific antibody against the phosphorylated substrate, which is conjugated to protein A-coated acceptor beads, recognizes the product of the kinase reaction.[8] Inhibition of the kinase results in a decrease in the AlphaScreen signal.

Workflow for AlphaScreen Kinase Inhibitor Assay

cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Plate 1. Prepare 1,2,4-Triazine Library Plate Add_Compounds 4. Dispense Compounds Compound_Plate->Add_Compounds Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Solutions Add_Kinase_Substrate 5. Add Kinase and Biotinylated Substrate Reagent_Prep->Add_Kinase_Substrate Bead_Prep 3. Prepare Donor and Acceptor Bead Suspensions Add_Beads 9. Add Stop Solution with Detection Beads Bead_Prep->Add_Beads Add_Compounds->Add_Kinase_Substrate Incubate1 6. Incubate Add_Kinase_Substrate->Incubate1 Add_ATP 7. Add ATP to Initiate Reaction Incubate1->Add_ATP Incubate2 8. Incubate Add_ATP->Incubate2 Incubate2->Add_Beads Incubate3 10. Incubate in the Dark Add_Beads->Incubate3 Read_Plate 11. Read Plate on AlphaScreen-compatible Reader Incubate3->Read_Plate Data_Analysis 12. Analyze Data and Identify Hits Read_Plate->Data_Analysis cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture and Harvest Reporter Cell Line Seed_Cells 3. Seed Cells into Assay Plate Cell_Culture->Seed_Cells Compound_Plate 2. Prepare 1,2,4-Triazine Library Plate Add_Compounds 5. Add Compounds Compound_Plate->Add_Compounds Incubate1 4. Incubate Overnight Seed_Cells->Incubate1 Incubate1->Add_Compounds Incubate2 6. Incubate Add_Compounds->Incubate2 Add_Agonist 7. Add GPCR Agonist (EC80) Incubate2->Add_Agonist Incubate3 8. Incubate for 4-6 hours Add_Agonist->Incubate3 Add_Lysis_Reagent 9. Add Luciferase Lysis Reagent Incubate3->Add_Lysis_Reagent Incubate4 10. Incubate Add_Lysis_Reagent->Incubate4 Read_Plate 11. Read Luminescence Incubate4->Read_Plate Data_Analysis 12. Analyze Data and Identify Hits Read_Plate->Data_Analysis

Caption: Workflow for a luciferase reporter-based GPCR antagonist HTS.

Detailed Protocol

Materials:

  • Stable cell line expressing the target GPCR and a CRE-luciferase reporter

  • Cell culture medium and supplements

  • GPCR agonist

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • 1,2,4-Triazine compound library (10 mM in DMSO)

  • 384-well solid white tissue culture-treated microplates

Procedure:

  • Cell Seeding:

    • Harvest the reporter cells and resuspend them in an appropriate volume of cell culture medium.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate (e.g., 5,000 cells/well).

  • Overnight Incubation:

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.

  • Compound Addition:

    • Add 20-50 nL of the 1,2,4-triazine library compounds to the assay plate for a final concentration of 10 µM.

    • Include positive controls (known antagonist) and negative controls (DMSO).

  • Pre-incubation:

    • Incubate the plate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of the GPCR agonist in cell culture medium at a concentration that elicits an 80% maximal response (EC₈₀). This concentration should be determined during assay development.

    • Add 5 µL of the agonist solution to all wells except for the negative control wells.

  • Reporter Gene Expression:

    • Incubate the plate for 4-6 hours at 37°C to allow for luciferase expression.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Criteria

Data are normalized to the controls, and percent inhibition is calculated. Hits are selected based on a predefined threshold of inhibition. It is crucial to run a counter-screen to identify compounds that directly inhibit luciferase. [10]

Parameter Typical Value
Cell Density 2,500-10,000 cells/well
Compound Concentration 10 µM
Agonist Concentration EC₈₀
Incubation Time 4-6 hours
Z'-factor > 0.5

| Hit Cutoff | > 50% inhibition |

Protocol 3: Phenotypic Screening of 1,2,4-Triazine Libraries using High-Content Imaging

Rationale: Phenotypic screening aims to identify compounds that produce a desired change in cellular morphology or function, without prior knowledge of the molecular target. [15]High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in a single assay. [16]This approach is particularly powerful for discovering first-in-class drugs. [15]This protocol outlines a general workflow for a phenotypic screen to identify 1,2,4-triazine derivatives that induce a specific cellular phenotype, such as neurite outgrowth or reversal of a disease-associated morphology.

Workflow for High-Content Phenotypic Screen

cluster_prep Assay Preparation cluster_assay Assay Execution (384-well optical plate) cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture and Seed Cells Add_Compounds 3. Add Compounds Cell_Culture->Add_Compounds Compound_Plate 2. Prepare 1,2,4-Triazine Library Plate Compound_Plate->Add_Compounds Incubate 4. Incubate for 24-72 hours Add_Compounds->Incubate Fix_and_Stain 5. Fix, Permeabilize, and Stain Cells Incubate->Fix_and_Stain Image_Acquisition 6. Acquire Images on High-Content Imager Fix_and_Stain->Image_Acquisition Image_Analysis 7. Analyze Images and Extract Features Image_Acquisition->Image_Analysis Hit_Selection 8. Select Hits Based on Phenotypic Profile Image_Analysis->Hit_Selection

Caption: Workflow for a high-content imaging-based phenotypic screen.

Detailed Protocol

Materials:

  • Relevant cell line (e.g., primary neurons, iPSC-derived cells, or a cancer cell line)

  • Cell culture medium and supplements

  • 1,2,4-Triazine compound library (10 mM in DMSO)

  • 384-well optical-bottom microplates

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescent stains (e.g., DAPI for nuclei, phalloidin for actin, and an antibody for a protein of interest)

Procedure:

  • Cell Seeding:

    • Seed cells into 384-well optical plates at a density that allows for optimal imaging.

  • Compound Treatment:

    • After allowing the cells to adhere, treat them with the 1,2,4-triazine library at a final concentration of 10 µM.

  • Incubation:

    • Incubate the cells for a period sufficient to observe the desired phenotypic change (typically 24-72 hours).

  • Cell Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Stain the cells with a cocktail of fluorescent dyes and/or antibodies to visualize the cellular compartments and proteins of interest.

  • Image Acquisition:

    • Acquire images using a high-content imaging system, capturing multiple fields of view per well.

  • Image Analysis:

    • Use image analysis software to segment the images and extract quantitative data on various cellular features (e.g., cell number, nuclear size, neurite length, protein localization).

Data Analysis and Hit Selection

The multiparametric data generated from HCI is often analyzed using machine learning algorithms to identify compounds that induce a specific phenotypic profile. Hits are typically clustered based on the similarity of their phenotypic "fingerprints" to that of a positive control or a desired outcome.

ParameterTypical Value
Cell TypeDisease-relevant
Compound Concentration1-10 µM
Incubation Time24-72 hours
ReadoutMultiparametric image analysis
Hit SelectionMultivariate analysis, machine learning

Hit Confirmation and Triage

A crucial step after the primary screen is the confirmation and triage of the initial hits to eliminate false positives and prioritize the most promising compounds for further investigation. [17]

  • Re-testing: Confirmed hits should be re-tested in the primary assay to ensure their activity is reproducible.

  • Dose-Response Curves: Active compounds should be tested over a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

  • Orthogonal Assays: Whenever possible, hits should be validated in a secondary, orthogonal assay that uses a different detection technology to rule out assay-specific artifacts.

  • Counter-Screens: As mentioned earlier, counter-screens are essential to identify compounds that interfere with the assay technology. For example, hits from a luciferase reporter assay should be tested for direct inhibition of the luciferase enzyme.

  • Structure-Activity Relationship (SAR) Analysis: If multiple hits with similar scaffolds are identified, a preliminary SAR analysis can provide valuable insights into the chemical features required for activity.

Conclusion

Screening libraries of 1,2,4-triazine derivatives using HTS offers a powerful approach to discover novel chemical probes and potential therapeutic agents. The success of such a campaign hinges on a well-designed and rigorously validated assay, careful consideration of potential compound-mediated artifacts, and a robust hit confirmation process. The protocols and strategies outlined in this application note provide a solid framework for researchers to design and execute effective HTS campaigns for 1,2,4-triazine libraries, ultimately accelerating the drug discovery process.

References

  • Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. (n.d.). MDPI. Retrieved from [Link]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (2022). Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Interference and Artifacts in High-content Screening. (2023). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. (2014). Methods in Molecular Biology. Retrieved from [Link]

  • Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. (2019). Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2022). ACS Omega. Retrieved from [Link]

  • Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model. (2022). ACS Chemical Neuroscience. Retrieved from [Link]

  • Pyrrolo[2,1-f]t[1][7][18]riazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

  • 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. (2019). Molecules. Retrieved from [Link]

  • Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (2021). Molecules. Retrieved from [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2020). ChemMedChem. Retrieved from [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2023). Scientific Reports. Retrieved from [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. (2007). Journal of Biomolecular Screening. Retrieved from [Link]

  • Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. (2018). Sussex Drug Discovery Centre. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (2014). ResearchGate. Retrieved from [Link]

  • Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. (2015). eLife. Retrieved from [Link]

  • GPCR Luciferase Reporter Cell Lines. (n.d.). Signosis. Retrieved from [Link]

  • Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (2020). ResearchGate. Retrieved from [Link]

  • High-throughput screening for kinase inhibitors. (2005). ChemBioChem. Retrieved from [Link]

  • Design, Synthesis, and Characterization of Novel Substituted 1,2,4-Triazines: Cytotoxic Activity on HepG2 and HT-29 Cell Lines, Enzyme Inhibition, and Molecular Docking Studies. (2023). Molecules. Retrieved from [Link]

  • Refined high-content imaging-based phenotypic drug screening in zebrafish xenografts. (2023). ResearchGate. Retrieved from [Link]

  • An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. (2010). Der Pharmacia Lettre. Retrieved from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. (2007). Semantic Scholar. Retrieved from [Link]

  • High-Throughput Screening to Predict Chemical-Assay Interference. (2020). SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Current Opinion in Chemical Biology. Retrieved from [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization. (2008). Nature Protocols. Retrieved from [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. Retrieved from [Link]

  • Principle of the AlphaScreen kinase assay. (2013). ResearchGate. Retrieved from [Link]

  • High-Content Imaging & Phenotypic Screening. (n.d.). Broad Institute. Retrieved from [Link]

  • Synthesis and examination of 1,2,4‐triazine‐sulfonamide hybrids as potential inhibitory drugs: Inhibition effects on AChE and GST enzymes in silico and in vitro conditions. (2024). ResearchGate. Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. (2019). Methods in Cell Biology. Retrieved from [Link]

  • Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2020). SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Quick Guide to AlphaScreen® SureFire®Assay Optimization. (n.d.). Manuals.plus. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Developing Structure-Activity Relationships for Substituted 1,2,4-Triazines

Introduction: The 1,2,4-Triazine Scaffold in Medicinal Chemistry The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold in the field of medicinal chemistry, forming the core of numerous compounds with a broad s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazine Scaffold in Medicinal Chemistry

The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold in the field of medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4] These activities include but are not limited to anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[2][3][4][5] The versatility of the 1,2,4-triazine ring, with its three nitrogen atoms, allows for diverse substitution patterns, enabling fine-tuning of physicochemical properties and interactions with various biological targets.[6] The development of novel therapeutics often relies on a systematic exploration of the structure-activity relationship (SAR), which elucidates how chemical modifications to a core scaffold influence its biological activity. This guide provides a comprehensive overview of the strategies and protocols for developing SAR for substituted 1,2,4-triazines, from initial synthesis to biological evaluation and computational analysis.

Part 1: Synthesis of a Substituted 1,2,4-Triazine Library

A crucial first step in any SAR study is the synthesis of a library of analogs with diverse substituents at key positions of the scaffold. The most common and versatile method for synthesizing 3,5,6-trisubstituted 1,2,4-triazines is the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide.[1]

Rationale for Synthetic Strategy

This approach is favored due to the ready availability of a wide variety of 1,2-dicarbonyls and acid hydrazides, allowing for the introduction of diverse chemical functionalities at the 5, 6, and 3 positions of the triazine ring, respectively. The reaction conditions are generally mild and amenable to parallel synthesis techniques, facilitating the rapid generation of a compound library. However, a key consideration when using unsymmetrical 1,2-diketones is the potential formation of regioisomeric mixtures, which may require careful chromatographic separation.[1][7]

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification & Characterization Dicarbonyl Dicarbonyl Condensation Condensation Dicarbonyl->Condensation R2, R3 substituents AcidHydrazide Acid Hydrazide AcidHydrazide->Condensation R1 substituent Purification Purification Condensation->Purification Crude Product Characterization Structural Characterization Purification->Characterization Purified Triazine

Caption: Synthetic workflow for 1,2,4-triazine library generation.

Protocol 1: General Procedure for the Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines

This protocol is adapted from established methods for the condensation of 1,2-dicarbonyls with acid hydrazides.[1][8]

Materials:

  • Appropriate 1,2-dicarbonyl compound (1.0 mmol)

  • Appropriate acid hydrazide (1.0 mmol)

  • Ammonium acetate (10 mmol)

  • Glacial acetic acid (10 mL)

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 1,2-dicarbonyl compound (1.0 mmol) in glacial acetic acid (5 mL), add the acid hydrazide (1.0 mmol) and ammonium acetate (10 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • If a precipitate forms, collect the solid by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5,6-trisubstituted 1,2,4-triazine.

  • Characterize the final compound by NMR (1H, 13C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Part 2: Biological Evaluation and SAR Analysis

With a library of substituted 1,2,4-triazines in hand, the next step is to evaluate their biological activity. The choice of assay will depend on the therapeutic target of interest. For the purpose of this guide, we will focus on an anticancer application, utilizing a standard in vitro cytotoxicity assay.

Experimental Workflow for SAR Development

SAR_Workflow Synthesis Synthesize Triazine Library Screening In Vitro Biological Screening Synthesis->Screening DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis SAR Establish SAR DataAnalysis->SAR Computational Computational Modeling (Optional) SAR->Computational Optimization Lead Optimization SAR->Optimization Computational->Optimization Optimization->Synthesis Iterative Design

Caption: Iterative workflow for SAR-driven lead optimization.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[9]

Materials:

  • Human cancer cell line (e.g., HCT-116 for colon cancer, HepG2 for liver cancer)[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized 1,2,4-triazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the 1,2,4-triazine compounds in the complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation and SAR Interpretation

The results of the biological assays should be organized in a clear and concise manner to facilitate SAR analysis. A tabular format is highly recommended.

Table 1: Illustrative SAR Data for a Hypothetical Series of 3,5,6-Trisubstituted 1,2,4-Triazines

Compound IDR1 (Position 3)R2 (Position 5)R3 (Position 6)IC50 (µM) vs. HCT-116
1a -CH3-Ph-Ph15.2
1b -Ph-Ph-Ph8.5
1c 4-Cl-Ph-Ph-Ph2.1
1d 4-MeO-Ph-Ph-Ph12.8
2a -Ph4-Cl-Ph4-Cl-Ph0.9
2b -Ph4-F-Ph4-F-Ph1.5
2c -Ph4-MeO-Ph4-MeO-Ph25.6
  • Substitution at Position 3: A phenyl group at R1 (1b) is more potent than a methyl group (1a). Introducing an electron-withdrawing group like chlorine on the R1 phenyl ring (1c) significantly enhances activity, while an electron-donating group like methoxy (1d) reduces activity.

  • Substitution at Positions 5 and 6: Symmetrical substitution at the 5 and 6 positions with electron-withdrawing groups (2a, 2b) leads to a substantial increase in potency compared to unsubstituted phenyl groups (1b). Conversely, electron-donating groups at these positions (2c) are detrimental to activity.

These initial observations can guide the design of the next generation of analogs for further optimization. For instance, combining the favorable substitutions from 1c and 2a could lead to a highly potent compound.

Part 3: Computational Chemistry in SAR Development

Computational modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the observed SAR and guide the rational design of new compounds.[11][12][13]

Workflow for Computational SAR Analysis

Computational_Workflow Dataset Prepare Dataset (Structures and Activity Data) Descriptor Calculate Molecular Descriptors Dataset->Descriptor Docking Molecular Docking Studies Dataset->Docking Model Develop QSAR Model Descriptor->Model Validation Validate QSAR Model Model->Validation Design Design New Analogs Validation->Design Analysis Analyze Binding Interactions Docking->Analysis Analysis->Design

Caption: Workflow for computational SAR analysis and rational drug design.

Protocol 3: Basic Workflow for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can help to rationalize the observed SAR at a molecular level.

Software:

  • Molecular modeling software (e.g., SYBYL-X, AutoDock, Schrödinger Suite)[12]

  • Protein Data Bank (PDB) for target protein structures

Procedure:

  • Target Preparation: Obtain the 3D structure of the target protein from the PDB. If the structure is not available, a homology model may be built. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structures of the synthesized 1,2,4-triazine derivatives and perform energy minimization.

  • Binding Site Definition: Identify the binding site on the target protein. This can be based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: Run the docking algorithm to predict the binding poses of each ligand in the defined binding site. The software will typically generate multiple poses and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: Analyze the top-ranked docking poses for each compound. Examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues. Correlate these interactions with the experimentally observed biological activities to build a 3D SAR model. For example, a highly active compound might form a critical hydrogen bond that is absent in a less active analog.

Conclusion

The development of structure-activity relationships for substituted 1,2,4-triazines is a systematic and iterative process that integrates chemical synthesis, biological evaluation, and computational modeling. By following the protocols and workflows outlined in this guide, researchers can efficiently explore the chemical space around the 1,2,4-triazine scaffold, leading to the identification of potent and selective lead compounds for further drug development.

References

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Publications. [Link]

  • (PDF) Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ResearchGate. [Link]

  • Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Ingenta Connect. [Link]

  • Synthesis of 1,2,4-triazines. Organic Chemistry Portal. [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]

  • ONE-POT SYNTHESIS OF 1,2,4-TRIAZINES. Taylor & Francis Online. [Link]

  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][2][14]triazines. MDPI. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][14]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. [Link]

  • QSAR, ADMET, molecular docking, and dynamics studies of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy. National Institutes of Health. [Link]

  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. OUCI. [Link]

  • Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. National Institutes of Health. [Link]

  • An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. PubMed. [Link]

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Ingenta Connect. [Link]

  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][14]triazino[2,3-c]quinazolines. National Institutes of Health. [Link]

  • Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. PubMed. [Link]

  • Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. PubMed. [Link]

  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. Scialert.net. [Link]

  • Synthesis and Characterization of Substituted New 1, 2, 4-Triazines from p-Chloroacetophenone. ResearchGate. [Link]

  • Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. RSC Publishing. [Link]

  • Designing strategy, SAR, and docking study of 1,2,4‐triazines as Type 1 c‐Met kinase inhibitors. ResearchGate. [Link]

  • Proposed intramolecular bioisosteric substitution pathway. ResearchGate. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine synthesis

An essential component in various research and development pipelines, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine is a heterocyclic compound with significant potential in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in various research and development pipelines, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis, however, can present challenges that affect both yield and purity. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this valuable compound.

As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience. Our goal is to provide not just procedural steps, but a deeper understanding of the reaction mechanisms and critical parameters that govern the success of this synthesis.

Synthetic Workflow Overview

The synthesis of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine is typically achieved through a multi-step process. A common and effective route begins with the conversion of 2,5-dimethylbenzoyl chloride to the key intermediate, 2,5-dimethylbenzoyl cyanide. This intermediate is then cyclized with hydrazine hydrate to form the target 1,2,4-triazine ring. Understanding and controlling each step is crucial for maximizing the overall yield.

Synthetic_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization 2_5_Dimethylbenzoyl_Chloride 2,5-Dimethylbenzoyl Chloride Reaction1 Cyanation Reaction 2_5_Dimethylbenzoyl_Chloride->Reaction1 Cuprous_Cyanide Cuprous Cyanide (CuCN) Cuprous_Cyanide->Reaction1 2_5_Dimethylbenzoyl_Cyanide 2,5-Dimethylbenzoyl Cyanide Reaction1->2_5_Dimethylbenzoyl_Cyanide Reaction2 Cyclization Reaction 2_5_Dimethylbenzoyl_Cyanide->Reaction2 Key Intermediate Hydrazine_Hydrate Hydrazine Hydrate (N2H4·H2O) Hydrazine_Hydrate->Reaction2 Final_Product 5-(2,5-Dimethylphenyl)-3-hydrazinyl- 1,2,4-triazine Reaction2->Final_Product

Caption: Overall synthetic workflow for 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Part 1: Starting Materials and Intermediate Synthesis

Question: My overall yield is consistently low. Could the purity of my starting 2,5-dimethylbenzoyl chloride be the issue?

Answer: Absolutely. The purity of the starting materials is a critical factor. 2,5-Dimethylbenzoyl chloride is susceptible to hydrolysis by atmospheric moisture, which converts it back to 2,5-dimethylbenzoic acid. The presence of this acid can interfere with the subsequent cyanation reaction, leading to reduced yields of the 2,5-dimethylbenzoyl cyanide intermediate.

Expert Insight: We recommend either using freshly distilled 2,5-dimethylbenzoyl chloride or purchasing a high-purity grade and ensuring it is handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere). A simple purity check via melting point analysis or FT-IR spectroscopy can be a valuable preliminary step.

Question: What are the most critical parameters for the synthesis of 2,5-dimethylbenzoyl cyanide from 2,5-dimethylbenzoyl chloride and cuprous cyanide?

Answer: The reaction of an aroyl chloride with cuprous cyanide (CuCN) is a well-established method for preparing aroyl cyanides.[1][2] The key parameters to control are:

  • Temperature: This reaction is typically conducted at elevated temperatures, often in the range of 150-230°C.[1][2][3] It is crucial to maintain the temperature within the optimal range to ensure a reasonable reaction rate without causing decomposition of the product.

  • Reagent Stoichiometry: A slight excess of cuprous cyanide (e.g., 1.1-1.2 molar equivalents) is often used to ensure complete conversion of the benzoyl chloride.[1]

  • Anhydrous Conditions: As mentioned, the reagents are sensitive to moisture. The reaction should be carried out in a dry apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Agitation: Thorough mixing is necessary to ensure efficient contact between the liquid benzoyl chloride and the solid cuprous cyanide.[1]

Question: I am observing the formation of a dark, tarry substance during the cyanation reaction. What is causing this and how can it be prevented?

Answer: The formation of dark-colored byproducts often indicates decomposition of the starting material or product at high temperatures. Benzoyl cyanides can be thermally sensitive. To mitigate this:

  • Temperature Control: Carefully monitor and control the reaction temperature. Avoid overheating. A well-calibrated oil bath or heating mantle is recommended.[1][2]

  • Reaction Time: Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress using a suitable technique (e.g., TLC or GC) and stop the reaction once the starting material is consumed.

  • Purification of Starting Material: Impurities in the benzoyl chloride can sometimes catalyze decomposition. Ensure you are starting with high-purity material.

Part 2: Cyclization and Product Formation

Question: The final cyclization step with hydrazine hydrate is resulting in a complex mixture of products and a low yield of the desired triazine. What are the likely side reactions?

Answer: The reaction of an aroyl cyanide with hydrazine is a complex process that can lead to several products if not properly controlled. The intended reaction involves the formation of an intermediate which then undergoes cyclization to the 1,2,4-triazine.[4][5] Potential side reactions include:

  • Formation of Hydrazones: Hydrazine can react with the carbonyl group of the aroyl cyanide to form a hydrazone, which may or may not proceed to the desired cyclization.

  • Dimerization and Polymerization: Under certain conditions, intermediates can react with each other, leading to oligomeric or polymeric byproducts.

  • Hydrolysis: If water is present, the aroyl cyanide can hydrolyze to the corresponding benzoic acid, which will not participate in the cyclization.

To favor the desired reaction pathway, consider the following:

  • Solvent: The choice of solvent is critical. Alcohols like ethanol are commonly used.[6][7]

  • Temperature: This reaction is often carried out at reflux temperature to drive the cyclization to completion.[6] However, excessive heat can also promote side reactions.

  • pH: The addition of a catalytic amount of acid, such as acetic acid, can facilitate the reaction.[6][7]

  • Stoichiometry: The molar ratio of hydrazine hydrate to the aroyl cyanide should be carefully controlled. An excess of hydrazine is typically used.

Question: How can I effectively monitor the progress of the cyclization reaction?

Answer: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction's progress.[6] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, intermediates, and the final product. The disappearance of the starting aroyl cyanide spot and the appearance of the product spot (which can be visualized under UV light) will indicate the reaction's progression.

Part 3: Purification and Handling

Question: What is the recommended method for purifying the final product, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine?

Answer: The purification method will depend on the nature of the impurities. Common techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture) is often the most effective way to obtain high-purity material.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica gel can be employed.

Expert Tip: After filtration of the crude product from the reaction mixture, washing with a cold solvent (like ethanol) can help remove soluble impurities before further purification.[6]

Troubleshooting Summary Table

Problem Potential Cause(s) Recommended Solution(s)
Low yield in cyanation step 1. Hydrolysis of 2,5-dimethylbenzoyl chloride. 2. Incomplete reaction. 3. Thermal decomposition.1. Use fresh, high-purity benzoyl chloride under anhydrous conditions. 2. Use a slight excess of CuCN and ensure adequate reaction time and temperature. 3. Maintain strict temperature control; avoid overheating.
Formation of dark byproducts 1. Excessive reaction temperature. 2. Impurities in starting materials.1. Optimize reaction temperature; use a reliable heating source. 2. Purify starting materials before use.
Low yield in cyclization step 1. Incorrect solvent or temperature. 2. Presence of water. 3. Unfavorable pH.1. Use a suitable solvent like ethanol and optimize the reflux temperature. 2. Ensure anhydrous conditions. 3. Add a catalytic amount of acetic acid.[6][7]
Complex product mixture 1. Side reactions (e.g., hydrazone formation without cyclization). 2. Non-optimal reaction conditions.1. Carefully control stoichiometry and reaction parameters. 2. Systematically vary temperature, solvent, and catalyst to find the optimal conditions.
Difficulty in purification 1. Presence of closely related byproducts. 2. Product oiling out during recrystallization.1. Employ column chromatography for separation. 2. Use a different solvent system for recrystallization or try a multi-solvent system.

Experimental Protocols

The following are generalized protocols based on established literature for similar syntheses. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 2,5-Dimethylbenzoyl Cyanide
  • Setup: Assemble a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagents: To the flask, add cuprous cyanide (1.1-1.2 molar equivalents).

  • Reaction: Under a nitrogen atmosphere, add freshly distilled 2,5-dimethylbenzoyl chloride (1.0 molar equivalent).

  • Heating: Heat the mixture in an oil bath to 160-220°C with vigorous stirring.[1][3]

  • Monitoring: Monitor the reaction by TLC until the benzoyl chloride is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture. The product can be isolated by distillation under reduced pressure.

Protocol 2: Synthesis of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
  • Setup: In a round-bottom flask, dissolve 2,5-dimethylbenzoyl cyanide (1.0 molar equivalent) in ethanol.

  • Reagents: Add an excess of hydrazine hydrate (e.g., 2-3 molar equivalents) to the solution. Add a few drops of glacial acetic acid as a catalyst.[6][7]

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours.[6]

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry.[6] Recrystallize from a suitable solvent if necessary.

Troubleshooting Logic Diagram

Troubleshooting_Yield Start Low Overall Yield Check_Step1 Is the yield of 2,5-Dimethylbenzoyl Cyanide low? Start->Check_Step1 Check_Step2 Is the yield of the final cyclization step low? Check_Step1->Check_Step2 No Purity_SM Check purity of 2,5-Dimethylbenzoyl Chloride. Is it pure and anhydrous? Check_Step1->Purity_SM Yes Reaction_Cond2 Review cyclization conditions: - Solvent (e.g., Ethanol) - Temperature (Reflux) - Catalyst (Acetic Acid) Check_Step2->Reaction_Cond2 Yes Reaction_Cond1 Review cyanation conditions: - Temperature (160-220°C) - Anhydrous setup - Stoichiometry (excess CuCN) Purity_SM->Reaction_Cond1 Yes Purify_SM Action: Purify/distill starting material. Purity_SM->Purify_SM No Optimize_Cond1 Action: Optimize reaction conditions. Reaction_Cond1->Optimize_Cond1 Purify_SM->Check_Step1 Side_Reactions Consider side reactions. Analyze crude product by LC-MS or NMR. Reaction_Cond2->Side_Reactions Optimize_Cond2 Action: Optimize reaction conditions. Reaction_Cond2->Optimize_Cond2 Adjust_Stoich Action: Adjust hydrazine stoichiometry and reaction time. Side_Reactions->Adjust_Stoich

Caption: A decision tree for troubleshooting low yield issues in the synthesis.

References

  • Al-Sanea, M. M., et al. (2021). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 26(16), 4939. Available from: [Link]

  • Gomha, S. M., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3893. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazines. Available from: [Link]

  • Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(8), 433-453. Available from: [Link]

  • Love, B., et al. (1985). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 28(3), 363-369. Available from: [Link]

  • Fassihi, A., et al. (2018). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. Research in Pharmaceutical Sciences, 13(1), 1-13. Available from: [Link]

  • CN108047001B. A kind of method of synthesizing 2,5-dimethylphenol. Google Patents.
  • Oakwood, T. S., & Weisgerber, C. A. (1955). Benzoyl cyanide. Organic Syntheses, Coll. Vol. 3, p.112. Available from: [Link]

  • Shawali, A. S., & Eweiss, N. F. (2012). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 33(5), 487-518. Available from: [Link]

  • Kumar, A., et al. (2016). Synthesis of 3a-j by using hydrazine monohydrate with alkanoyl or aroyl halides. RSC Advances, 6(82), 78935-78940. Available from: [Link]

  • El-Brollosy, N. R. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 77-87. Available from: [Link]

  • Al-Salahi, R., et al. (2022). Efficient Synthesis of Various Substituted (Thio)Ureas, Semicarbazides, Thiosemicarbazides, Thiazolidones, and Oxadiazole Derived from [2.2]Paracyclophane. ACS Omega, 7(15), 13183-13192. Available from: [Link]

  • Kikelj, D., et al. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 27(21), 7268. Available from: [Link]

  • EP1731503A2. Method for the preparation of benzoyl cyanides. Google Patents.
  • Fassihi, A., et al. (2018). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Navigating the Purification of Substituted 1,2,4-Triazine Compounds

Welcome to the Technical Support Center for the purification of substituted 1,2,4-triazine compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted 1,2,4-triazine compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common and complex challenges encountered during the purification of this important class of heterocyles. Our focus is on not just what to do, but why you're doing it, grounding our recommendations in mechanistic understanding and field-proven experience.

Introduction: The Unique Purification Challenges of 1,2,4-Triazines

The 1,2,4-triazine core is a key pharmacophore in numerous biologically active molecules. However, its purification is often far from straightforward. The presence of multiple nitrogen atoms imparts a unique electronic character, influencing solubility, crystallinity, and stability. Furthermore, the diverse substituents introduced to modulate biological activity bring their own set of purification hurdles. This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring the isolation of highly pure 1,2,4-triazine derivatives for your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during the purification of substituted 1,2,4-triazines in a practical question-and-answer format.

I. Chromatographic Purification

Question 1: My 1,2,4-triazine is streaking or showing poor separation on a silica gel column. What are the likely causes and how can I fix it?

Answer: This is a classic problem often rooted in the interaction between the basic nitrogen atoms of the triazine ring and the acidic silanol groups on the silica surface. This interaction can lead to irreversible adsorption, peak tailing, and poor resolution.

Causality: The lone pairs of electrons on the nitrogen atoms of the 1,2,4-triazine ring can form strong hydrogen bonds with the acidic Si-OH groups of the silica gel. This can be particularly problematic for triazines bearing additional basic substituents.

Troubleshooting Workflow:

Caption: Troubleshooting Poor Separation in Column Chromatography.

Detailed Solutions:

  • Deactivate Silica Gel: Before packing your column, you can reduce the acidity of the silica gel by treating it with a base. A common method is to slurry the silica gel in your chosen eluent containing 1-2% triethylamine or pyridine. For acidic compounds, a small amount of acetic acid can be added to the eluent.

  • Add a Basic Modifier to the Eluent: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent system can significantly improve peak shape and separation. The modifier competes with your compound for the active sites on the silica gel, preventing strong adsorption.

  • Solvent System Optimization: A well-chosen solvent system is critical. Aim for an Rf value of 0.2-0.3 for your target compound on TLC. If your compound is very polar, consider using a more polar solvent system, such as dichloromethane/methanol or even ethyl acetate/methanol.

  • Sample Loading: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble, and then adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the column. This "dry loading" technique often provides better resolution than loading the sample in a solution.

  • Alternative Chromatography: If normal-phase chromatography on silica gel is still problematic, consider switching to a different stationary phase. Reversed-phase chromatography (C18 silica) is an excellent alternative for many 1,2,4-triazine derivatives, especially those with some degree of polarity.

Question 2: I have synthesized an unsymmetrical 1,2,4-triazine and now have a mixture of regioisomers that are very difficult to separate. What are my options?

Answer: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,2-dicarbonyl compounds in 1,2,4-triazine synthesis.[1][2] Due to their similar physicochemical properties, their separation can be a significant hurdle.

Causality: The two carbonyl groups of an unsymmetrical 1,2-dicarbonyl can have similar reactivity towards the amidrazone, leading to the formation of two different constitutional isomers. The ratio of these isomers can be influenced by subtle electronic and steric factors.

Strategies for Separation:

Purification TechniqueDescription & Rationale
Semi-Preparative HPLC This is often the most effective method for separating closely related isomers with small differences in polarity.[1] The high efficiency of HPLC columns allows for baseline separation where flash chromatography may fail.
Supercritical Fluid Chromatography (SFC) SFC has been successfully employed for the separation of 1,2,4-triazine regioisomers.[2][3] It offers different selectivity compared to HPLC and can be a powerful alternative.
Fractional Crystallization This technique can be attempted if the regioisomers have sufficiently different solubilities in a particular solvent system. It is often a trial-and-error process but can be very effective and scalable if a suitable solvent is found.
Optimized Flash Column Chromatography While challenging, separation by standard column chromatography may be possible with careful optimization. This includes using a long column, a shallow solvent gradient, and collecting many small fractions.

Pro-Tip: Before attempting a large-scale separation, it is highly recommended to develop the separation method on an analytical scale using HPLC or UPLC to screen different columns and mobile phases.

II. Recrystallization

Question 3: I am struggling to find a suitable solvent for the recrystallization of my substituted 1,2,4-triazine. What is a systematic approach to solvent screening?

Answer: Finding the ideal recrystallization solvent is key to obtaining a highly pure crystalline product. The principle of a good recrystallization solvent is that the compound should have high solubility at elevated temperatures and low solubility at room temperature or below.

Systematic Solvent Screening Workflow:

Caption: Systematic Approach to Recrystallization Solvent Screening.

Influence of Substituents on Solubility:

The solubility of your 1,2,4-triazine will be heavily influenced by its substituents. Here's a general guide:

Substituent TypeExpected Solubility ProfileRecommended Solvent Classes
Alkyl, Aryl (non-polar) More soluble in non-polar to moderately polar solvents.Toluene, Dichloromethane, Ethyl Acetate
Amino, Hydroxyl (polar, H-bonding) More soluble in polar protic solvents.Ethanol, Isopropanol, Water (if sufficiently polar)
Halogen (e.g., Cl, Br, F) Can increase solubility in a range of solvents. Polarity is intermediate.Ethyl Acetate, Dichloromethane, Acetone
Alkoxy (e.g., -OCH3) Generally increases solubility in moderately polar solvents.Dichloromethane, Ethyl Acetate, Tetrahydrofuran
Nitro (electron-withdrawing) Can decrease solubility in non-polar solvents and increase it in polar aprotic solvents.Acetone, Acetonitrile, DMF (use with caution)
III. Compound Stability

Question 4: My 1,2,4-triazine appears to be decomposing during purification. What are the common degradation pathways and how can I prevent them?

Answer: The 1,2,4-triazine ring can be susceptible to degradation, particularly hydrolysis, under certain conditions. The stability is highly dependent on the substituents present.

Causality: The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, including by water. This can be exacerbated by acidic or basic conditions. Electron-withdrawing groups on the triazine ring can increase its susceptibility to hydrolysis.[1]

Preventative Measures:

  • pH Control: Maintain a neutral pH during workup and purification whenever possible. If your compound is sensitive to acid, avoid acidic media. Conversely, if it is base-sensitive, avoid basic conditions.

  • Temperature Control: Avoid excessive heating during purification steps like solvent evaporation. Use a rotary evaporator at reduced pressure and a moderate temperature.

  • Use of Anhydrous Solvents: Whenever practical, use anhydrous solvents for your reaction and workup to minimize the presence of water.

  • Inert Atmosphere: For particularly sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Experimental Protocols

Protocol 1: Step-by-Step Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that gives your target compound an Rf of approximately 0.2-0.3.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing it to pack evenly.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude 1,2,4-triazine in a minimal amount of a suitable solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., with a bellows or compressed air) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of your compound using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

Protocol 2: Step-by-Step Recrystallization
  • Solvent Selection: Based on your screening, choose a suitable solvent or solvent pair.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing:

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to a constant weight.

References

  • Shalaby, M. A., et al. (2020). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 63(15), 8387–8411. [Link]

  • Azizian, J., & Krimi, A. R. (2007). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Asian Journal of Chemistry, 19(6), 4467-4472. [Link]

  • Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Hydrazinyl-Triazines

Welcome to the Technical Support Center for the synthesis of hydrazinyl-triazines. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of hydrazinyl-triazines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your synthesis, ensuring higher yields, purity, and reproducibility. Our focus is on the prevalent synthetic route involving the nucleophilic aromatic substitution of chloro-s-triazines with hydrazine.

Introduction to Hydrazinyl-Triazine Synthesis

The synthesis of hydrazinyl-substituted 1,3,5-triazines is a cornerstone for creating diverse molecular scaffolds with broad applications in medicinal chemistry and materials science.[1][2][3] The most common and cost-effective starting material for this synthesis is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[1] The core of the synthesis is a stepwise nucleophilic aromatic substitution, where the chlorine atoms are replaced by hydrazine.

The reactivity of the chlorine atoms on the triazine ring decreases with each substitution. This is because chlorine is an electron-withdrawing group, making the ring susceptible to nucleophilic attack. Once a chlorine is replaced by an electron-donating group like a hydrazinyl or amino group, the ring becomes less electrophilic, and the subsequent substitution requires more forcing conditions.[4] This fundamental principle is the key to selectively synthesizing mono-, di-, or tri-hydrazinyl triazines.[4][5]

Frequently Asked Questions (FAQs)

Q1: How can I selectively synthesize a mono-, di-, or tri-substituted hydrazinyl-triazine?

A1: Selectivity is primarily controlled by temperature. The significant difference in reactivity at each substitution step allows for a high degree of control[5].

  • Mono-substitution: The first substitution is exothermic and highly favorable. It is typically performed at low temperatures, around 0-5 °C, to prevent over-reaction.[5]

  • Di-substitution: The second substitution requires more energy to overcome the reduced electrophilicity of the triazine ring. This step is usually carried out at room temperature.

  • Tri-substitution: The final substitution is the most challenging and requires elevated temperatures, often at the reflux point of a high-boiling solvent, and may require longer reaction times.

Q2: What are the most common solvents and bases used in this synthesis?

A2: The choice of solvent depends on the desired temperature range and the solubility of the reactants and products.

  • Solvents: Ethanol is a widely used solvent, particularly for the reaction with hydrazine hydrate.[1] Acetone and tetrahydrofuran (THF) are also common, especially for the initial substitution steps.[6] For higher temperature reactions, N,N-Dimethylformamide (DMF) or 1,4-dioxane may be employed.[4][7] Green chemistry approaches have successfully utilized water as a solvent, which can lead to high yields and simplified product isolation.[8]

  • Bases: A base is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or a tertiary amine base like diisopropylethylamine (DIPEA).[6][8] In some cases, an excess of the amine nucleophile can also serve as the base.[7]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors. Refer to the detailed troubleshooting guide below, but common culprits include:

  • Suboptimal Temperature Control: Allowing the temperature to rise too quickly during the initial substitution can lead to a mixture of di- and tri-substituted products, reducing the yield of the desired mono-substituted product.

  • Impure Starting Materials: Cyanuric chloride can hydrolyze if exposed to moisture, and impure hydrazine can contain contaminants that interfere with the reaction.

  • Poor Solubility: If your substituted triazine precipitates out of solution, the reaction may stall.

  • Competing Side Reactions: Hydrolysis of the chloro-triazine starting material or intermediates can occur, especially in the presence of water and at elevated temperatures.

Q4: Are there greener alternatives to traditional synthesis methods?

A4: Yes. Microwave-assisted synthesis has emerged as a powerful green alternative. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[7] Using water as a solvent in combination with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is another effective green strategy that eliminates the need for volatile organic solvents.[7][8]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of hydrazinyl-triazines.

Problem 1: Incomplete Reaction or Stalled Synthesis

You observe a significant amount of starting material (e.g., a mono-substituted chloro-triazine) remaining by TLC or LC-MS even after the expected reaction time.

Possible Causes & Solutions:

  • Insufficient Activation Energy: The reaction temperature may be too low for the current substitution step.

    • Solution: Gradually increase the reaction temperature. For a second substitution, if room temperature is not sufficient, warm the reaction to 40-50 °C. For the third substitution, reflux conditions are often necessary.

  • Precipitation of Reactant: The starting material or an intermediate may have poor solubility in the chosen solvent and has precipitated, effectively halting the reaction.

    • Solution: Add a co-solvent to improve solubility. For example, if the reaction is stalling in ethanol, adding a small amount of DMF or DMSO might help. Alternatively, switch to a solvent in which all components are more soluble at the target temperature.

  • Ineffective HCl Scavenging: If the byproduct HCl is not effectively neutralized, it can protonate the hydrazine, reducing its nucleophilicity and slowing or stopping the reaction.

    • Solution: Ensure you are using at least a stoichiometric equivalent of a suitable base. If the reaction is sluggish, adding an additional portion of the base may help. For heterogeneous bases like K₂CO₃, ensure vigorous stirring to maximize surface area contact.

Problem 2: Formation of Over-Reacted Byproducts

You are targeting a mono-hydrazinyl triazine but are seeing significant amounts of the di-substituted product.

Possible Causes & Solutions:

  • Poor Temperature Control: This is the most common cause. The initial exothermic substitution reaction can cause localized heating, leading to runaway reactions.

    • Solution: Maintain strict temperature control at 0-5 °C during the addition of hydrazine. Add the hydrazine solution dropwise to the solution of cyanuric chloride to better manage the exotherm.[6]

  • Incorrect Stoichiometry: Adding more than one equivalent of hydrazine will inevitably lead to di- and tri-substitution.

    • Solution: Carefully measure your reactants. It is often better to use a slight sub-stoichiometric amount of hydrazine (e.g., 0.95 equivalents) to ensure the chloro-triazine is fully consumed first, and then separate the desired product from the unreacted starting material.

Problem 3: Unexpected Peaks in NMR or Mass Spectrometry Analysis

Your final product's analytical data shows peaks that do not correspond to the desired hydrazinyl-triazine.

Possible Causes & Solutions:

  • Hydrolysis Products: The C-Cl bonds in triazines are susceptible to hydrolysis, especially at higher temperatures, leading to the formation of hydroxy-triazines.

    • Solution: Use anhydrous solvents and reagents if possible. Minimize the amount of water present, especially if high temperatures are required. Hydroxy-triazines are often more polar and can sometimes be removed by chromatography or recrystallization.

  • Residual Solvents: High boiling point solvents like DMF or DMSO can be difficult to remove.

    • Solution: Confirm the identity of the peaks by comparing them to known solvent chemical shifts.[9] Use high vacuum and gentle heating to remove residual solvents. Co-evaporation with a lower-boiling solvent can also be effective.

  • Contaminants from Starting Materials: Impurities in the initial cyanuric chloride or hydrazine can carry through the synthesis.

    • Solution: Ensure the purity of your starting materials before beginning the synthesis. Recrystallize or distill starting materials if necessary.

Data Summary and Protocols

Table 1: Recommended Reaction Conditions for Stepwise Substitution
Substitution StepTarget ProductTemperature (°C)Typical SolventsRecommended Base
First Mono-hydrazinyl0 - 5Acetone, THF, EthanolK₂CO₃, Na₂CO₃
Second Di-hydrazinyl20 - 25 (Room Temp)Ethanol, THF, WaterNa₂CO₃, DIPEA
Third Tri-hydrazinyl> 65 (Reflux)1,4-Dioxane, DMF, EthanolDIPEA, Excess Amine

This table provides general guidelines. Optimal conditions may vary based on the specific substituents on the triazine ring and the nucleophilicity of the hydrazine derivative.

Experimental Protocol: Synthesis of a Di-substituted Hydrazinyl-Triazine

This protocol describes a typical procedure for the synthesis of a di-hydrazinyl triazine derivative, assuming the first substitution with a different nucleophile has already been performed.

  • Step 1: Dissolution. Dissolve the mono-substituted 4,6-dichloro-1,3,5-triazine (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/g) in a round-bottom flask equipped with a magnetic stirrer.

  • Step 2: Base Addition. Add the base (e.g., Na₂CO₃, 2.2 eq) to the solution.

  • Step 3: Nucleophile Addition. At room temperature, add a solution of hydrazine hydrate (1.1 eq) in the same solvent dropwise over 15-20 minutes.

  • Step 4: Reaction Monitoring. Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[1]

  • Step 5: Product Isolation. Once the reaction is complete, cool the mixture in an ice bath. The solid product often precipitates. Collect the solid by filtration.

  • Step 6: Purification. Wash the filtered solid with cold ethanol to remove unreacted starting materials and salts.[1] If further purification is needed, recrystallization from a suitable solvent or column chromatography can be employed.

Visualizing the Process: Diagrams and Workflows

General Reaction Mechanism

The synthesis proceeds via a sequential nucleophilic aromatic substitution (SNAr) mechanism.

SNAr_Mechanism Start Chloro-Triazine TS1 Meisenheimer Complex 1 Start->TS1 + Hydrazine Intermediate Mono-Substituted Triazine TS1->Intermediate - Cl⁻, - H⁺ TS2 Meisenheimer Complex 2 Intermediate->TS2 + Hydrazine Product Di-Substituted Triazine TS2->Product - Cl⁻, - H⁺

Caption: Stepwise SNAr mechanism for hydrazinyl-triazine synthesis.

Troubleshooting Workflow for Low Product Yield

This decision tree can help diagnose and solve issues related to low reaction yields.

Troubleshooting_Yield Start Low Yield Observed Check_TLC Analyze TLC/LC-MS of crude reaction Start->Check_TLC SM_Present Starting Material Remains? Check_TLC->SM_Present Multiple_Spots Multiple Products Observed? Check_TLC->Multiple_Spots Purification_Issue Product Lost During Workup/Purification? Check_TLC->Purification_Issue SM_Present->Multiple_Spots No Increase_Temp Increase Temperature or Reaction Time SM_Present->Increase_Temp Yes Check_Base Add More Base / Check Solubility SM_Present->Check_Base Yes Improve_Temp_Control Improve Temperature Control (e.g., slow addition at 0°C) Multiple_Spots->Improve_Temp_Control Yes Check_Stoichiometry Verify Reactant Stoichiometry Multiple_Spots->Check_Stoichiometry Yes Multiple_Spots->Purification_Issue No Optimize_Workup Optimize Workup/ Purification Protocol Purification_Issue->Optimize_Workup Yes

Caption: Decision tree for troubleshooting low yields in hydrazinyl-triazine synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Triazine Synthesis.
  • Benchchem. (n.d.). Common problems in 1,2,4-triazine synthesis and solutions.
  • Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(11), 2849. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]

  • FMC Corporation. (1963). Process for the synthesis of triazines. U.S.
  • Voskoboinik, O. Y., et al. (2019). Calculated Reaction Pathway for the Hydrazinolysis Mechanism of 3-Me-[9][10][11]triazino[2,3-c]quinazolin-2-one by the B3LYP and MP2 Levels. ResearchGate. Available at: [Link]

  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • Gackowska, A., et al. (2022). Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. Molecules, 27(15), 4995. Available at: [Link]

  • Diaz-Ortiz, A., et al. (2012). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. In Anales de Química.
  • El-Faham, A., et al. (2019). Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution.
  • Ali, H. A., Ismail, M. A., & Ghaith, E. A. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances.
  • Leger, R., et al. (2008). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 13(4), 865-883. Available at: [Link]

  • MDPI. (2023).
  • Kułaga, K., et al. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences, 24(11), 9479. Available at: [Link]

  • Patel, D. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives.
  • ResearchGate. (n.d.). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis, aromatic character and reaction of Triazines. Retrieved from [Link]

  • Taylor, M. G., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega.
  • Xing, J., et al. (2023). Functional group boosting triazine ring-opening for low-temperature synthesis of heptazine-based graphitic carbon nitride. Green Chemistry.
  • Best, J. A., Weber, J. B., & Monaco, T. J. (1975). Influence of Soil pH on s-Triazine Availability to Plants. Weed Science, 23(5), 378-382.
  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

  • Ali, H. A., Ismail, M. A., & Ghaith, E. A. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.
  • Kumar, R., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Current Medicinal Drug Research.
  • Singh, P. P., et al. (2016). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Current Organic Synthesis, 13(4), 539-556.
  • PRISM. (2020).

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Triazine Derivatives in Biological Assays

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the common yet significant c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the common yet significant challenge of poor aqueous solubility of triazine derivatives in biological assays. In my experience, addressing solubility issues head-on is critical for generating reliable and reproducible data, preventing misleading structure-activity relationships (SAR), and ultimately ensuring the success of your research.

This resource is structured as a dynamic question-and-answer guide. It moves from foundational knowledge to advanced troubleshooting, providing not just protocols but the scientific reasoning behind them. Our goal is to empower you with the knowledge to diagnose solubility problems, select the appropriate remediation strategy, and confidently interpret your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my triazine derivatives consistently precipitating in my aqueous assay buffer?

A1: The precipitation of triazine derivatives in aqueous solutions is a frequent observation stemming from their inherent chemical properties. The core 1,3,5-triazine ring, while containing nitrogen atoms, is part of a larger, often rigid and hydrophobic aromatic system.[1][2][3] Many derivatives are synthesized with various lipophilic substituents to enhance biological activity, which further decreases their affinity for polar solvents like water.[4]

When you dilute a concentrated stock solution, typically in dimethyl sulfoxide (DMSO), into an aqueous buffer, the solvent environment rapidly shifts from organic to polar. This "solvent shock" can cause the compound's concentration to exceed its thermodynamic solubility limit in the aqueous medium, leading to precipitation.[5] It's a common misconception that high solubility in DMSO guarantees solubility in aqueous media; in reality, aqueous solubility is the critical predictor of behavior in the final assay environment.[6]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for troubleshooting and proper experimental design.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can dissolve and remain stable in solution over an extended period.[7] This is the "gold standard" for assessing a compound's intrinsic solubility.[8]

  • Kinetic solubility , on the other hand, is the concentration of a compound that can be reached by rapid dissolution from a high-concentration stock (like DMSO) into an aqueous buffer before it begins to precipitate.[7][9] This measurement is highly relevant for many biological assays, especially in high-throughput screening (HTS), as it mimics the experimental conditions of compound addition.[9] A supersaturated solution can be temporarily formed, but it is thermodynamically unstable and may precipitate over time.[7]

For your experiments, kinetic solubility will dictate the immediate behavior of your compound upon addition to the assay plate, while thermodynamic solubility will determine its long-term stability in solution. An assay with a short incubation time might tolerate a compound with good kinetic but poor thermodynamic solubility. Conversely, for longer assays (e.g., cell-based assays over 24-72 hours), thermodynamic solubility is a more critical parameter to consider to avoid compound precipitation during the experiment.

Troubleshooting Guides & Protocols

This section provides structured approaches to diagnose and resolve solubility issues with your triazine derivatives.

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock

This is the most common solubility-related problem. The following workflow will help you systematically address this issue.

Workflow for Addressing Precipitation from DMSO Stock

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome A Precipitation observed after diluting DMSO stock into aqueous buffer B Step 1: Optimize Dilution Protocol A->B Start Here C Step 2: Employ Co-solvents B->C If precipitation persists D Step 3: Adjust pH C->D If co-solvents are incompatible or ineffective E Step 4: Utilize Cyclodextrins D->E If pH adjustment is not feasible or effective F Compound remains in solution E->F Successful Solubilization

Caption: A systematic approach to troubleshooting precipitation.

Before resorting to formulation changes, simple modifications to your dilution technique can often prevent precipitation.

Causality: Rapidly introducing a high concentration of a hydrophobic compound into an aqueous environment creates localized supersaturation, promoting nucleation and precipitation. Modifying the dilution process aims to minimize this "solvent shock".

Step-by-Step Methodology:

  • Pre-warm the Aqueous Buffer: Ensure your assay buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C). This can slightly increase the solubility of your compound.[5]

  • Vigorous Mixing: Add the DMSO stock solution directly into the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion helps to prevent the formation of localized high concentrations of the compound.[5]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the high-concentration DMSO stock into a smaller volume of the aqueous buffer, and then add this intermediate dilution to the final volume.

  • Reduce Final DMSO Concentration: While counterintuitive, high final concentrations of DMSO can sometimes cause compounds to precipitate from the aqueous solution. Aim for a final DMSO concentration of <0.5% in your assay.[10][11] Always include a vehicle control with the same final DMSO concentration in your experiments.[11]

If optimizing the dilution protocol is insufficient, the use of a co-solvent in your final aqueous buffer can be an effective strategy.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase its overall polarity, making it a more favorable environment for hydrophobic compounds.

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationConsiderations
Ethanol1-5% (v/v)Can be toxic to cells at higher concentrations.
Propylene Glycol1-10% (v/v)Generally well-tolerated by cells.
Polyethylene Glycol 400 (PEG400)1-10% (v/v)Can be viscous at higher concentrations.
Glycerol1-5% (v/v)Generally well-tolerated.

Step-by-Step Methodology:

  • Prepare Co-solvent/Buffer Mixtures: Prepare a range of your assay buffer containing different concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, and 10% v/v).

  • Solubility Test: To each co-solvent/buffer mixture, add your triazine derivative DMSO stock to the desired final concentration. For example, add 1 µL of a 10 mM stock to 99 µL of the buffer/co-solvent mix for a final concentration of 100 µM with 1% DMSO.

  • Vortex and Incubate: Vortex each tube vigorously for 30 seconds and then incubate at room temperature for 1-2 hours.

  • Visual Inspection: Visually inspect for any signs of precipitation. The lowest concentration of co-solvent that keeps your compound in solution should be used for your experiment.

  • Vehicle Control: It is critical to run a vehicle control containing the same concentration of the co-solvent in your biological assay to ensure it does not affect the experimental results.

For triazine derivatives with ionizable functional groups (acidic or basic moieties), adjusting the pH of the buffer can dramatically increase solubility.

Causality: The solubility of ionizable compounds is highly pH-dependent. By adjusting the pH to a point where the compound is in its charged (ionized) state, its polarity increases, leading to greater solubility in aqueous solutions.

Step-by-Step Methodology:

  • Identify Ionizable Groups: Analyze the structure of your triazine derivative to identify any acidic (e.g., carboxylic acid, phenol) or basic (e.g., amine) functional groups.

  • Determine pKa: If the pKa of the ionizable group is known or can be predicted, this will guide your pH adjustment. For a basic group, you'll want the buffer pH to be below the pKa to ensure it's protonated (charged). For an acidic group, the buffer pH should be above the pKa for it to be deprotonated (charged).

  • Prepare Buffers at Different pH Values: Prepare a series of your assay buffer at different pH values around the pKa of your compound.

  • Conduct Solubility Test: Add your triazine derivative to each buffer at the desired final concentration and assess solubility as described in Protocol 1.2.

  • Assay Compatibility: Ensure that the adjusted pH is compatible with your biological assay system (e.g., enzyme activity, cell viability).

Logical Relationship for Solubility Enhancement

G cluster_0 Problem cluster_1 Solubilization Strategies cluster_2 Mechanism of Action cluster_3 Outcome A Poorly Soluble Triazine Derivative B Co-solvents (e.g., Ethanol, PEG400) A->B C pH Adjustment (for ionizable groups) A->C D Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) A->D E Formulation as Nanoparticles A->E F Increases solvent polarity B->F G Increases charge of compound C->G H Encapsulates hydrophobic compound in hydrophilic shell D->H I Increases surface area for dissolution E->I J Enhanced Aqueous Solubility F->J G->J H->J I->J

Sources

Troubleshooting

addressing instability of hydrazinyl-triazine compounds during storage

Technical Support Center: Hydrazinyl-Triazine Compound Stability A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Stability Challenge of Hydrazinyl-Triazines Hydrazinyl-triazine d...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hydrazinyl-Triazine Compound Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Stability Challenge of Hydrazinyl-Triazines

Hydrazinyl-triazine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties.[1] However, the very features that make them potent—the reactive hydrazinyl group appended to the electron-deficient triazine ring—also render them susceptible to degradation during storage. This guide provides a comprehensive resource for understanding and mitigating the instability of these valuable compounds. Here, we synthesize fundamental chemical principles with field-proven protocols to ensure the integrity of your research materials from storage to application.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of hydrazinyl-triazine degradation?

A1: The instability primarily stems from two sources: the susceptibility of the hydrazinyl moiety to oxidation and the triazine ring's vulnerability to hydrolysis. Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photodegradation).[2][3][4] Hydrolysis, particularly under acidic or basic conditions, can lead to the cleavage of substituents or the opening of the triazine ring itself.

Q2: I noticed my solid compound has changed color (e.g., from white to yellow/brown). What does this indicate?

A2: A color change is a common visual indicator of degradation. This is often due to the formation of oxidized species or complex polymeric byproducts. The initial stages of oxidation of the hydrazine group can form chromophores that absorb visible light, resulting in a yellow or brown appearance. This is a clear signal to re-analyze the compound's purity before use.

Q3: What are the ideal general storage conditions for these compounds?

A3: To minimize degradation, hydrazinyl-triazine compounds should be stored under conditions that exclude the primary drivers of instability: oxygen, moisture, and light. The ideal storage protocol is:

  • Temperature: Cool to cold (-20°C is preferable for long-term storage).

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).[5][6]

  • Moisture: In a desiccated environment (e.g., a desiccator with Drierite or silica gel).

  • Light: Protected from light using amber vials or by storing containers in the dark.

Q4: Can I store solutions of hydrazinyl-triazine compounds?

A4: Storing these compounds in solution is generally not recommended for long periods. Solvents, especially protic solvents like methanol or water, can facilitate hydrolytic degradation. If you must store solutions, use anhydrous, de-gassed aprotic solvents (e.g., DMSO, DMF), store at low temperatures (-20°C or -80°C), and use them as quickly as possible. Always perform a purity check (e.g., via HPLC) before use if the solution has been stored for more than a few days.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
"My compound's purity has decreased significantly since the last analysis." 1. Improper Storage: Exposure to air, moisture, or light. 2. Residual Catalysts: Trace metals (e.g., Cu, Fe) from synthesis can catalyze oxidation.[3]1. Review and implement the ideal storage conditions outlined in the FAQs. 2. Re-purify the compound if necessary. For future syntheses, consider a final purification step to remove metal contaminants.
"I see new, unexpected peaks in my HPLC/LC-MS chromatogram." 1. Degradation Products: Formation of oxidized or hydrolyzed species. 2. Solvent Reactivity: The compound may be reacting with the solvent or impurities in the solvent.1. Characterize the new peaks using MS to identify potential degradation products.[7][8][9] This can confirm the degradation pathway. 2. Prepare samples fresh before analysis. Use high-purity, anhydrous solvents.
"The biological activity of my compound is inconsistent between batches." 1. Variable Purity: Different batches may have varying levels of degradation upon testing. 2. Active Degradants: A degradation product might have its own, confounding biological activity.1. Implement a strict QC protocol. Analyze the purity of each batch immediately before biological testing. 2. Perform a forced degradation study (see Protocol 2) to identify and test the activity of major degradants.
"My solid compound has become sticky or oily." 1. Hygroscopicity: The compound has absorbed atmospheric moisture. 2. Low-Melting Point Eutectic: Absorption of moisture has created a mixture with a lower melting point.1. Dry the compound under high vacuum. 2. Store future batches in a desiccator under an inert atmosphere. Handle the compound in a glove box if it is highly sensitive.

Underlying Mechanisms of Degradation

Understanding the chemical pathways of degradation is crucial for designing effective stabilization strategies. The two primary mechanisms are oxidation of the hydrazinyl group and hydrolysis of the triazine ring.

A. Oxidative Degradation Pathway

The hydrazine moiety is a strong reducing agent and is readily oxidized. The process is often a radical-mediated chain reaction that can be initiated by oxygen and catalyzed by metal ions.[3][10]

Caption: Generalized oxidative pathway of a hydrazinyl-triazine.

B. Hydrolytic Degradation Pathway

The s-triazine ring, while aromatic, contains three electrophilic carbon atoms. It is susceptible to nucleophilic attack by water, especially at non-neutral pH, leading to the substitution of the hydrazinyl group with a hydroxyl group, forming a hydroxy-triazine derivative.

Caption: Generalized hydrolytic pathway of a hydrazinyl-triazine.

Core Stability Protocols & Workflows

Protocol 1: Proper Storage Procedure (Inert Gas Overlay)

This protocol describes how to properly store a sensitive solid compound under an inert atmosphere.

Materials:

  • Hydrazinyl-triazine compound in a clean, dry amber glass vial.

  • Vial cap with a PTFE/silicone septum.

  • Source of dry nitrogen or argon gas with a regulator.[5]

  • Needles (e.g., 22 gauge) and tubing.

  • Desiccator cabinet.

Procedure:

  • Place your vial containing the compound on a stable surface.

  • Insert two needles through the septum: one connected to the inert gas line (inlet) and one to act as a vent (outlet). Ensure the inlet needle is positioned above the solid material.

  • Gently flush the vial with the inert gas at a low flow rate for 1-2 minutes. This displaces the atmospheric oxygen and moisture.

  • While the gas is still flowing, remove the outlet needle first.

  • Immediately after, remove the inlet needle. This creates a slight positive pressure of inert gas inside the vial.

  • Seal the septum with parafilm for extra protection.

  • Place the sealed vial inside a desiccator for storage in a cool, dark location (e.g., a -20°C freezer).

Protocol 2: Workflow for a Basic Forced Degradation Study

A forced degradation study helps identify potential degradation products and assess stability under stress conditions.

ForcedDegradationWorkflow cluster_conditions Stress Conditions start Prepare Stock Solution of Compound control Control (No Stress) Store at 4°C start->control Aliquot and Expose acid Acidic 0.1 M HCl start->acid Aliquot and Expose base Basic 0.1 M NaOH start->base Aliquot and Expose oxidative Oxidative 3% H2O2 start->oxidative Aliquot and Expose thermal Thermal 60°C start->thermal Aliquot and Expose photo Photolytic UV/Vis Light start->photo Aliquot and Expose analyze Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hrs) by HPLC-UV/MS control->analyze acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze interpret Interpret Data - Quantify Parent Compound Loss - Identify Major Degradants analyze->interpret

Caption: Workflow for a forced degradation (stress testing) study.

Procedure:

  • Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: Aliquot the stock solution into separate vials. Add the stressor (e.g., HCl, NaOH, H₂O₂) to the respective vials. For thermal and photolytic studies, place the vials in the appropriate environment. Include a control sample stored under ideal conditions.

  • Time Points: At designated time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each vial, quench the reaction if necessary (e.g., neutralize acid/base), and dilute for analysis.

  • Analysis: Analyze all samples by a stability-indicating method, typically HPLC with UV and Mass Spec detection.[11][12]

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining and identify the m/z of major degradation products.

References

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Available at: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). Chromatographic methods for analysis of triazine herbicides. PubMed. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

  • ResearchGate. (n.d.). Structures and Properties of s-Triazine Derivations Substituted by Substitutent Groups Containing Nitrogen. Available at: [Link]

  • ResearchGate. (2016). Evaluation of a method for the analysis of triazine herbicides and their metabolites in water by SPE on a carbon-based adsorbent then GC-MS determination. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical study of tri-s-triazine and some of its derivatives. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. Available at: [Link]

  • DTIC. (n.d.). The chemical and biochemical degradation of hydrazine. Available at: [Link]

  • Royal Society of Chemistry. (2022). Triazine derivatives as organic phase change materials with inherently low flammability. Available at: [Link]

  • DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. Available at: [Link]

  • Naik, D. B., et al. (2003). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. PubMed. Available at: [Link]

  • Bolzacchini, E., et al. (1994). Oxidative pathways in the degradation of triazine herbicides: a mechanistic approach. IRIS UniMi. Available at: [Link]

  • da Silva, G., & Bozzelli, J. W. (2009). Hydroxyl radical initiated oxidation of s-triazine: hydrogen abstraction is faster than hydroxyl addition. PubMed. Available at: [Link]

  • Chen, S., et al. (2022). Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations. International Journal of Molecular Sciences. Available at: [Link]

  • CalOx Inc. (2024). Safety Protocols for Handling and Storing Nitrogen Gas Cylinders. Available at: [Link]

  • The University of Queensland. (n.d.). Liquid Nitrogen: Guidance for Safe Storage and Handling. Available at: [Link]

  • Compressed Gas Systems Inc. (2024). Nitrogen gas cylinder storage requirements. Available at: [Link]

  • National Institutes of Health. (n.d.). Engineering Requirements for N2 and LN2 Use and Storage. Available at: [Link]

  • The University of Iowa. (n.d.). Liquid Nitrogen Handling. Environmental Health and Safety. Available at: [Link]

  • Amanote Research. (n.d.). Synthesis and Oxidation of Hydrazino-S-Triazines. I.. Available at: [Link]

  • Wang, W., et al. (2021). Radical Stabilization of a Tripyridinium-Triazine Molecule Enables Reversible Storage of Multiple Electrons. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2021). Radical Stabilization of a Tripyridinium–Triazine Molecule Enables Reversible Storage of Multiple Electrons. Available at: [Link]

  • ResearchGate. (2018). Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. Available at: [Link]

Sources

Optimization

Technical Support Center: Method Refinement for Consistent Results in Biological Testing of Triazines

Welcome to the Technical Support Center for the biological testing of triazine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the biological testing of triazine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for achieving consistent and reliable results in their experiments. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the biological analysis of triazines.

Q1: My sample recoveries are low and inconsistent. What are the likely causes and how can I improve them?

A1: Low and inconsistent recoveries in triazine analysis from biological matrices are often multifactorial. The primary culprits are typically related to sample preparation and matrix effects.

  • Matrix Effects: Biological samples such as plasma, urine, and tissue are complex matrices that can interfere with the extraction and detection of triazines. Endogenous components can co-elute with the analytes, leading to ion suppression or enhancement in mass spectrometry-based methods.[1] To mitigate this, consider the following:

    • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., Atrazine-d5 for atrazine analysis) is highly recommended.[2] These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.

    • Sample Cleanup: Employing a robust sample cleanup technique like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is crucial to remove interfering matrix components.[1][3]

  • Extraction Inefficiency: The choice of extraction solvent and pH can significantly impact recovery. Triazines are weak bases, and their extraction efficiency is pH-dependent.[4] For instance, adjusting the sample pH to a neutral or slightly basic condition can improve the extraction of some triazines into an organic solvent.[5]

  • Analyte Adsorption: Triazines can adsorb to glassware and plasticware. To minimize this, use silanized glassware and polypropylene tubes.

Q2: I am observing significant peak tailing in my HPLC chromatograms. What should I investigate?

A2: Peak tailing in HPLC is a common issue that can compromise resolution and quantification. The following are key areas to troubleshoot:

  • Column Choice and Condition: The use of a high-quality, end-capped C18 column is standard for reversed-phase separation of triazines.[1] Peak tailing can occur if the column is old or has been exposed to harsh conditions. Consider flushing the column or replacing it if performance does not improve.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of triazines. If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. Buffering the mobile phase to a pH at least 2 units away from the analyte's pKa is advisable.[6][7]

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the triazine ring, causing peak tailing. Using a highly end-capped column or adding a competing base like triethylamine to the mobile phase can mitigate these interactions.

Q3: How do I choose between Solid-Phase Extraction (SPE) and QuEChERS for my sample preparation?

A3: The choice between SPE and QuEChERS depends on the sample matrix, the number of samples, and the desired level of cleanup.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique that offers high selectivity and excellent cleanup for a wide range of biological matrices, including urine and plasma.[1][8] It is particularly advantageous for complex matrices where a high degree of purification is required. A variety of sorbents are available, with C18 being a common choice for triazines due to their moderate polarity.[1]

  • QuEChERS: The QuEChERS method is a simpler and faster alternative to traditional SPE, making it ideal for high-throughput analysis, especially for solid samples like tissues.[9][10] It involves a simple extraction with an organic solvent (typically acetonitrile) followed by a partitioning step with salts and a cleanup step using dispersive SPE (d-SPE).[10]

For complex liquid matrices requiring high sensitivity, SPE is often the preferred method. For a large number of solid or semi-solid samples where speed is a priority, QuEChERS is an excellent choice.

Section 2: Troubleshooting Guides

LC-MS/MS Analysis of Triazines
Problem Possible Cause(s) Suggested Solution(s)
Low Signal/No Peak 1. Improper sample extraction or cleanup. 2. Ion suppression due to matrix effects.[1] 3. Incorrect mass spectrometer settings. 4. Analyte degradation.1. Optimize SPE or QuEChERS protocol. 2. Use a deuterated internal standard; dilute the sample extract.[2] 3. Verify parent and daughter ion masses and collision energy. 4. Ensure proper sample storage and handling.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Matrix components not fully removed during cleanup. 3. Leak in the LC system.1. Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[11] 2. Enhance the cleanup step in your SPE or QuEChERS protocol. 3. Perform a leak check on the LC system.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Fluctuations in LC pump pressure. 3. Unstable electrospray ionization.1. Automate sample preparation steps if possible; ensure consistent vortexing and incubation times. 2. Purge the LC pumps and check for air bubbles. 3. Clean the ion source and ensure a stable spray.
Cell Viability (MTT) Assay for Triazine Cytotoxicity
Problem Possible Cause(s) Suggested Solution(s)
High Background in Control Wells 1. Contamination of media or reagents. 2. MTT reduction by components in the media.1. Use fresh, sterile media and reagents. 2. Run a blank with media and MTT reagent only to check for background.
Low Absorbance Readings 1. Insufficient number of viable cells. 2. Incomplete solubilization of formazan crystals.[12][13] 3. MTT incubation time is too short.[14]1. Optimize cell seeding density. 2. Ensure complete mixing after adding the solubilization solution; check for crystals under a microscope. 3. Increase the MTT incubation time.
High Variability Between Replicates 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Inconsistent pipetting.1. Thoroughly mix cell suspension before plating. 2. Avoid using the outer wells of the plate; ensure proper humidity in the incubator. 3. Use a multichannel pipette and ensure proper technique.

Section 3: Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Triazines from Human Urine

This protocol is adapted for the extraction of atrazine, simazine, and ametryn from human urine samples for subsequent HPLC analysis.[1]

Materials:

  • ENVI-C18 SPE Cartridges (500 mg)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Hydroxide

  • Milli-Q or ultrapure water

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples and vortex to homogenize.

    • To 1 mL of urine, add 2 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

    • Dilute the supernatant to 20 mL with Milli-Q water.

  • SPE Cartridge Conditioning:

    • Condition the C18 cartridge by passing 10 mL of methanol followed by 5 mL of Milli-Q water through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a flow rate of approximately 3 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the triazines from the cartridge with 3 mL of chloroform.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase for HPLC analysis.

Protocol 2: QuEChERS Extraction for Triazines in Animal Tissue

This protocol provides a general framework for the extraction of triazines from tissue samples, which can be adapted based on the specific tissue type and target analytes.[3]

Materials:

  • Homogenizer

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (optional, for fatty matrices)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization:

    • Weigh 10 g of the tissue sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Homogenize the sample until a uniform consistency is achieved.

  • Extraction and Partitioning:

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the homogenate.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.

    • For fatty tissues, also add 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • The supernatant is now ready for analysis by LC-MS/MS or GC-MS. It can be diluted if necessary.

Protocol 3: MTT Assay for Assessing Triazine Cytotoxicity

This protocol outlines the steps for a standard MTT assay to determine the cytotoxic effects of triazine compounds on a cancer cell line.[13][15]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Triazine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazine compound in complete medium. The final DMSO concentration should be below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Section 4: Data Presentation

Table 1: Recovery and Precision Data for Triazines in Spiked Human Urine using SPE-HPLC-UV

AnalyteFortification Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Simazine8095.24.8
Atrazine8098.73.5
Ametryn8092.45.1
Data adapted from Jardim, I. C. S. F., et al. (2003).[1]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Triazines in Water by LC-MS/MS

AnalyteLOD (ng/L)LOQ (ng/L)
Atrazine0.51.5
Simazine0.82.5
Cyanazine1.03.0
Propazine0.61.8
Representative values from various LC-MS/MS methods.

Section 5: Visualized Workflows and Decision Trees

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction P1 Urine Sample P2 Add Acetonitrile (Protein Precipitation) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Dilute Supernatant with Water P3->P4 S1 Condition C18 Cartridge (Methanol & Water) P4->S1 To SPE S2 Load Sample S1->S2 S3 Wash Cartridge (Water) S2->S3 S4 Elute Analytes (Chloroform) S3->S4 T1 Evaporate Eluate (Nitrogen Stream) S4->T1 To Evaporation T2 Reconstitute Residue T1->T2 T3 Analysis by HPLC T2->T3

Caption: Workflow for Solid-Phase Extraction of Triazines from Urine.

Troubleshooting_LCMS Start Inconsistent Results in LC-MS/MS Analysis Q1 Are you using a deuterated internal standard? Start->Q1 A1_No Incorporate an appropriate internal standard (e.g., Atrazine-d5). Q1->A1_No No A1_Yes Proceed to check sample preparation. Q1->A1_Yes Yes Q2 Is your sample cleanup (SPE/QuEChERS) optimized? A1_Yes->Q2 A2_No Optimize cleanup protocol: - Test different sorbents - Adjust solvent volumes Q2->A2_No No A2_Yes Evaluate for matrix effects. Q2->A2_Yes Yes Q3 Do post-extraction spike experiments show ion suppression? A2_Yes->Q3 A3_Yes Dilute the final extract to reduce matrix concentration. Q3->A3_Yes Yes A3_No Check instrument performance (e.g., spray stability, source cleanliness). Q3->A3_No No

Caption: Troubleshooting Decision Tree for LC-MS/MS Analysis.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Effects of sample pH (a) and extraction time (b) on the extraction efficiency. (n.d.). ResearchGate. Retrieved from [Link]

  • Jardim, I. C. S. F., et al. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample.
  • Cretox, A., et al. (2016). Determination of atrazine and its metabolites in mouse urine and plasma by LC-MS analysis.
  • Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Influence of pH (A), adsorption time (B), rotation speed (C) in the extraction process. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of pH towards extraction efficiency of both triazine species. (n.d.). ResearchGate. Retrieved from [Link]

  • Dong, M. (n.d.). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 37(11), 834-843.
  • Olmo-Molina, M. d. M., et al. (2017). Determination of atrazine and propazine metabolites deemed endocrine disruptors in human seminal plasma by LC–ESI-MS/MS. Analytical and Bioanalytical Chemistry, 409(25), 5947-5959.
  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Cichocki, A. (2024). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. Retrieved from [Link]

  • Hélou, C., et al. (2018). Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples.
  • Structures of s-triazines used for the quantitative analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Restek. (n.d.). QuEChERS Methodology: AOAC Method. Retrieved from [Link]

  • Anastassiades, M., et al. (2006). The QuEChERS Method. EURL-Pesticides. Retrieved from [Link]

  • Influence of extraction time on the extraction efficiency of triazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Asati, A., et al. (2017). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography. Journal of the Saudi Society of Agricultural Sciences, 16(4), 339-345.
  • Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Ma, J., et al. (2007). Hollow Fiber-Protected Liquid-Phase Microextraction of Triazine Herbicides. Analytical Chemistry, 79(2), 796-802.
  • Pinto, M., et al. (2020). Materials for Solid-Phase Extraction of Organic Compounds. Molecules, 25(21), 5019.
  • Recent Advances of Triazine-Based Materials for Adsorbent Based Extraction Techniques. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Barriuso, E., et al. (2001). Determination of triazine and chloroacetanilide herbicides in soils by microwave-assisted extraction (MAE) coupled to gas chromatographic analysis with either GC-NPD or GC-MS. Journal of agricultural and food chemistry, 49(5), 2200-2206.
  • Agilent Technologies. (n.d.). GC Troubleshooting Manual. Retrieved from [Link]

  • Assessment of Triazine Herbicides Residual in Fruit and Vegetables Using Ultrasound Assisted Extraction-Dispersive Liquid-Liquid Microextraction with Solidification of Floating Organic Drop. (n.d.). ResearchGate. Retrieved from [Link]

  • Becerra-Herrera, M., et al. (2018). Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE). Revista de toxicología, 35(1), 18-24.
  • Shimadzu. (n.d.). Gas Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Mueller, F., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Pharmaceuticals, 15(2), 143.
  • Shimadzu UK. (2021). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. Retrieved from [Link]

  • Kirschner, D., et al. (2021). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Foods, 10(12), 3045.
  • Wentz, M. (2024). Triazine Herbicides Analyzed Using New Magnetic Solid-Phase Extraction Method. LCGC. Retrieved from [Link]

  • Vortex assisted magnetic solid phase extraction for determination of Triazine herbicides by High performance liquid chromatography using surfactant modified activated charcoal coated with magnetic nanoparticle. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Recent Advances of Triazine-Based Materials for Adsorbent Based Extraction Techniques. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Barrado, E., et al. (2016). Recent advances in extraction of triazines from water samples. Journal of Pharmaceutical and Biomedical Analysis, 130, 230-243.
  • Prieto, A., et al. (2021). Recent advances in the extraction of triazine herbicides from water samples.
  • Dete, A., et al. (2014). Application of a Developed Method for the Extraction of Triazines in Surface Waters and Storage Prior to Analysis to Seawaters of Galicia (Northwest Spain). Journal of Chemistry, 2014, 785641.
  • World Organisation for Animal Health. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Purification of Polar Triazine Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with High-Performance Liquid Chromatography (HPLC) purification. This resource provides in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with High-Performance Liquid Chromatography (HPLC) purification. This resource provides in-depth troubleshooting advice in a direct question-and-answer format to address peak tailing, a common issue when working with polar triazine derivatives. Our guidance is grounded in established chromatographic principles to help you diagnose the root cause of poor peak symmetry and implement effective, scientifically sound solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chromatogram shows significant peak tailing for my polar triazine derivative. What is the most likely cause?

Peak tailing, where a peak's trailing edge is broader than its leading edge, is the most common peak shape distortion in reversed-phase HPLC.[1][2][3] For polar compounds with basic functional groups, such as many triazine derivatives, the primary cause is almost always unwanted secondary interactions between your analyte and the stationary phase.[4][5]

Specifically, the issue arises from interactions with acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase (e.g., C18).[2][6] Here's the mechanism:

  • Silanol Activity: Standard silica particles used in HPLC columns have residual, unreacted silanol groups.[7][8] These groups, particularly the more acidic "free" silanols, can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above approximately 3-4.[2][9][10]

  • Analyte Interaction: Your polar triazine derivative, being basic, is likely protonated (positively charged) in a typical reversed-phase mobile phase.

  • Secondary Retention: The positively charged analyte can then interact ionically with the negatively charged silanol sites.[1] This creates a secondary, non-hydrophobic retention mechanism that is stronger and has slower kinetics than the intended reversed-phase partitioning. This leads to a portion of the analyte molecules being held back longer, resulting in a "tailing" peak.[3][6]

This issue is often more pronounced for basic compounds because the interaction with acidic silanols is particularly strong.[2]

Q2: How can I confirm that silanol interactions are the cause of my peak tailing?

A logical, step-by-step diagnostic approach is key. Before making significant changes, you can perform a few experiments to confirm the hypothesis of secondary silanol interactions.

A simple troubleshooting workflow can help guide your decisions.

G start Peak Tailing Observed check_pH Is Mobile Phase pH < 3.5? start->check_pH check_column Using a Modern, End-Capped (Base-Deactivated) Column? check_pH->check_column Yes solution_pH Action: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) check_pH->solution_pH No check_additives Using Mobile Phase Additives (Buffer, Competing Base)? check_column->check_additives Yes solution_column Action: Switch to a High-Purity, End-Capped or Polar-Embedded Column check_column->solution_column No check_metal Is Metal Contamination a Possibility? check_additives->check_metal Yes solution_additives Action: Add/Increase Buffer Strength or Add a Competing Amine (e.g., TEA) check_additives->solution_additives No solution_metal Action: Use Metal-Chelating Additive (e.g., Medronic/Citric Acid) or Inert Hardware check_metal->solution_metal Yes solution_hilic Alternative: Consider HILIC for Highly Polar Compounds check_metal->solution_hilic No

Sources

Optimization

minimizing side-product formation in the synthesis of 5-aryl-1,2,4-triazines

Welcome to the technical support center for the synthesis of 5-aryl-1,2,4-triazines. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting stra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-aryl-1,2,4-triazines. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting strategies and address common challenges in obtaining high-purity 5-aryl-1,2,4-triazines. Our focus is on understanding and minimizing the formation of key side-products to improve reaction efficiency and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most pressing issues encountered during the synthesis of 5-aryl-1,2,4-triazines, providing both mechanistic explanations and actionable solutions.

FAQ 1: My reaction with an unsymmetrical 1,2-dicarbonyl compound is yielding a mixture of products that are difficult to separate. What is happening and how can I resolve this?

Answer: You are most likely observing the formation of regioisomers . This is the most common and challenging side-product issue in the synthesis of 5-aryl-1,2,4-triazines when employing unsymmetrical 1,2-dicarbonyl compounds.[1][2]

The Underlying Mechanism: Competing Condensation Pathways

The classical and widely used synthesis of the 1,2,4-triazine core involves the condensation of an amidrazone with a 1,2-dicarbonyl compound.[2][3] With an unsymmetrical dicarbonyl (where R¹ ≠ R²), the initial nucleophilic attack by the terminal nitrogen of the amidrazone can occur at either of the two non-equivalent carbonyl carbons. This leads to two distinct cyclization pathways, resulting in a mixture of two regioisomeric 5-aryl-1,2,4-triazines.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Amidrazone Aryl Amidrazone Intermediate_A Intermediate A Amidrazone->Intermediate_A Attack at C=O (R¹) Intermediate_B Intermediate B Amidrazone->Intermediate_B Attack at C=O (R²) Dicarbonyl Unsymmetrical 1,2-Dicarbonyl (R¹ ≠ R²) Dicarbonyl->Intermediate_A Dicarbonyl->Intermediate_B Regioisomer_A Regioisomer A (5-Aryl-6-R¹-1,2,4-triazine) Intermediate_A->Regioisomer_A Cyclization Regioisomer_B Regioisomer B (5-Aryl-6-R²-1,2,4-triazine) Intermediate_B->Regioisomer_B Cyclization

Caption: Competing pathways leading to regioisomer formation.

Troubleshooting & Optimization Strategies

Minimizing the formation of regioisomers requires a systematic approach focused on controlling the reaction's regioselectivity or, if necessary, efficiently separating the resulting mixture.

1. Control of Reaction Conditions:

The regioselectivity of the condensation can often be influenced by thermodynamic and kinetic factors, which are tunable via reaction conditions.[1]

ParameterRecommendationRationale
Solvent Polarity Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, acetic acid).Solvent polarity can influence the relative activation energies of the competing pathways by differentially solvating the transition states.
Temperature Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.Perform temperature screening (e.g., from 0°C to reflux) to determine the optimal point for regioselectivity.
Catalysis The addition of a mild acid (e.g., acetic acid) or base catalyst can alter the reaction mechanism and influence which carbonyl group is more readily attacked.The catalyst can protonate a carbonyl to increase its electrophilicity or deprotonate the nucleophile, potentially leading to different selectivity.

2. Modification of Reactants:

If optimizing conditions is insufficient, modifying the structure of the reactants can provide steric or electronic bias for one pathway over the other.

  • Steric Hindrance: Introducing a bulky substituent on either the amidrazone or, more practically, on the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[1]

  • Electronic Effects: While often less pronounced than steric effects, the electronic nature of the R¹ and R² groups on the dicarbonyl can influence the electrophilicity of the adjacent carbonyl carbons. An electron-withdrawing group can enhance the electrophilicity of the nearby carbonyl, potentially directing the initial attack.

3. Purification of Isomers:

When a mixture is unavoidable, efficient separation is critical. Due to their similar physical properties, this can be challenging.

  • Column Chromatography: Standard silica gel chromatography may be effective if there is a sufficient difference in the polarity of the isomers. Methodical solvent system screening is essential.

  • Semi-Preparative HPLC: This is a highly effective technique for separating isomers with small differences in polarity.[1]

  • Fractional Crystallization: If the isomers are crystalline and have different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method.

FAQ 2: I am observing a significant amount of a byproduct that appears to be from the hydrolysis of my 1,2,4-triazine. How can I prevent this?

Answer: The 1,2,4-triazine ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opening and the formation of various degradation products.[1] The stability of the triazine ring is highly dependent on the nature and position of its substituents.

The Underlying Mechanism: Ring Instability

The nitrogen atoms in the 1,2,4-triazine ring make it electron-deficient and thus susceptible to nucleophilic attack by water. This process can be catalyzed by acid (protonation of a ring nitrogen) or base (formation of a hydroxide nucleophile), leading to the cleavage of the heterocyclic ring.

G Triazine 5-Aryl-1,2,4-triazine Attack Nucleophilic Attack Triazine->Attack Water H₂O Water->Attack Conditions Acidic or Basic Conditions Conditions->Attack Catalyzes RingOpening Ring Opening Attack->RingOpening Degradation Degradation Products RingOpening->Degradation

Caption: Workflow for hydrolysis of the 1,2,4-triazine ring.

Prevention and Minimization Strategies
  • Control pH: During workup and purification, maintain a neutral pH. Avoid strong acid or base washes if possible. If an acidic or basic extraction is necessary, perform it quickly and at low temperatures.[1]

  • Anhydrous Conditions: Use anhydrous solvents for the reaction and workup whenever feasible to minimize the presence of water.[1]

  • Temperature Control: Avoid excessive heating during purification steps (e.g., distillation or prolonged heating during recrystallization), as this can accelerate hydrolysis.

  • Substituent Effects: Be aware that strong electron-withdrawing groups on the triazine ring can increase its susceptibility to nucleophilic attack. If your synthesis allows, consider the electronic nature of your substituents.

Experimental Protocols
Protocol 1: General Synthesis of 5-Aryl-1,2,4-triazines

This protocol is a general starting point for the synthesis of 5,6-disubstituted 1,2,4-triazines.

  • Reactant Preparation: In a round-bottom flask, dissolve the aryl amidrazone (1.0 eq.) and the 1,2-dicarbonyl compound (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or DMF).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to reflux. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the pure 5-aryl-1,2,4-triazine.

References

  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]

  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ResearchGate. [Link]

  • Singh, U. P., & Gaikwad, A. K. (2021). Synthetic strategies for pyrrolo[2,1-f][4][5][6]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-13. [Link]

  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Ingenta Connect. [Link]

  • Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(9), 556-568. [Link]

  • Rammohan, A., et al. (2022). Synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines under solvent and catalyst-free conditions. Molecules, 27(20), 6988. [Link]

  • Dalloul, H. M., & Al-Shorafa, A. Z. (2009). On reactions of triazinones: Synthesis of new 5-arylidene-4,5-dihydro-1,2,4-triazin-6-ones. Organic Communications, 2(1), 20-27. [Link]

  • ResearchGate. (n.d.). The synthesis of 5-aryl-substituted 1,2,4-triazine-maleimide reagent. ResearchGate. [Link]

  • Nagy, V., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7856. [Link]

  • Tzeng, C., et al. (1994). Condensed 1,2,4-triazines: synthesis of 5- benzyl-5H-imidazo[4,5-e]-1,2,4-triazine 1-oxides (9-benzyl-6-azapurine 6-oxides). Journal of the Chemical Society, Perkin Transactions 1, (16), 2253-2256. [Link]

  • Dalloul, H. M. (2025). On reactions of triazinones: Synthesis of new 5-arylidene-4,5-dihydro-1,2,4-triazin-6-ones. ACG Publications. [Link]

  • ResearchGate. (n.d.). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives... ResearchGate. [Link]

  • Shestakov, A. S., et al. (2021). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][4][5][6]triazines. Molecules, 26(16), 4983. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • MDPI. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]

  • Aly, A. A., et al. (2006). Amidrazones in the Synthesis of 1H-1,2,4-Triazoles. Zeitschrift für Naturforschung B, 61(10), 1239-1242. [Link]

  • Więckowska, A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7500. [Link]

  • RSC Publishing. (n.d.). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. [Link]

  • Wang, Y., et al. (2018). Design and synthesis of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-2H-1,2,3-triazole derivatives as colchicine binding site inhibitors. Scientific Reports, 8(1), 1-11. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). (PDF) 1,2,4-Triazolo[1,5-a][5][7]triazines (5-Azapurines): Synthesis and Biological Activity. ResearchGate. [Link]

  • Vora, J. J., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Journal of Chemical and Pharmaceutical Research, 9(5), 231-240. [Link]

  • Santra, S., et al. (2022). Synthetic approaches to 1,2,4-triazolo[5,1-c][4][5][6]triazin-7-ones as basic heterocyclic structures of the antiviral drug Riamilovir ("Triazavirin®") active against SARS-CoV-2 (COVID-19). Organic & Biomolecular Chemistry, 20(9), 1828-1837. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Availability of Poorly Soluble Triazine Compounds

Welcome to the technical support center dedicated to addressing the challenges associated with enhancing the bioavailability of poorly soluble triazine compounds. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with enhancing the bioavailability of poorly soluble triazine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Introduction: The Triazine Bioavailability Challenge

Triazine derivatives are a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antiepileptic, and antimicrobial properties.[1][2] A significant portion of new chemical entities, including many triazine-based compounds, suffer from poor aqueous solubility.[3] This low solubility is a major obstacle, as it often leads to low dissolution rates in the gastrointestinal tract, resulting in poor and erratic absorption and, consequently, diminished therapeutic efficacy.[4]

This guide will navigate you through the most effective formulation strategies to overcome these challenges, focusing on four key technologies:

  • Amorphous Solid Dispersions (ASDs)

  • Nanosuspensions

  • Co-Crystallization

  • Lipid-Based Formulations

Each section provides a dedicated troubleshooting guide and a set of frequently asked questions (FAQs) to empower you with the knowledge to optimize your formulation development process.

General Troubleshooting Workflow

Before diving into technology-specific issues, it's crucial to have a systematic approach to identifying the root cause of poor bioavailability. The following workflow can guide your investigation.

G Start Poor In Vivo Performance (Low Bioavailability) Solubility Is the intrinsic solubility of the triazine compound the primary issue? Start->Solubility Dissolution Is the dissolution rate the rate-limiting step? Solubility->Dissolution No EnhanceSolubility Select a solubility enhancement technique (ASD, Nanosuspension, Co-Crystals, Lipid-Based) Solubility->EnhanceSolubility Yes Permeability Does the compound exhibit low membrane permeability (BCS Class IV)? Dissolution->Permeability No EnhanceDissolution Focus on particle size reduction (Nanosuspension, Micronization) or surface area enhancement (ASD) Dissolution->EnhanceDissolution Yes Stability Is the compound stable in the GI environment? Permeability->Stability No PermeabilityEnhancers Consider formulations with permeability enhancers or lipid-based systems that can utilize lymphatic uptake. Permeability->PermeabilityEnhancers Yes ProtectFromDegradation Utilize enteric coatings or encapsulation to protect the compound from degradation at certain pH values. Stability->ProtectFromDegradation Yes End Optimized Formulation Stability->End No EnhanceSolubility->End EnhanceDissolution->End PermeabilityEnhancers->End ProtectFromDegradation->End

Caption: A general decision-making workflow for troubleshooting poor bioavailability of triazine compounds.

Section 1: Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions are a powerful technique for improving the solubility and dissolution rate of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state, molecularly dispersed within a polymer matrix.[5] This is particularly relevant for many tyrosine kinase inhibitors, a class that includes several triazine derivatives.[6][7]

ASD Troubleshooting Guide
Question/Issue Potential Cause(s) Recommended Action(s)
My triazine compound is not fully amorphous after preparation (e.g., by hot-melt extrusion or spray drying). 1. Insufficient drug-polymer miscibility. 2. Drug loading is too high. 3. Inadequate processing parameters (e.g., temperature too low in HME, or inefficient solvent removal in spray drying). 1. Screen for polymers with better miscibility. Consider polymers that can form specific interactions (e.g., hydrogen bonds) with the triazine compound.[8]2. Reduce the drug loading to below the solubility limit of the drug in the polymer.[9]3. Optimize processing parameters. For HME, increase the temperature or shear rate. For spray drying, ensure complete solvent evaporation.[6]
The amorphous solid dispersion shows poor physical stability and recrystallizes upon storage, especially under high humidity. 1. The glass transition temperature (Tg) of the ASD is too low. 2. Hygroscopicity of the polymer. 3. Phase separation of the drug and polymer over time. 1. Select a polymer with a higher Tg. [10]2. Choose a less hygroscopic polymer or store the ASD in controlled, low-humidity conditions. 3. Ensure strong drug-polymer interactions to prevent phase separation. [11] Consider using a combination of polymers.
The dissolution rate of the ASD is initially high but then drops off, or the drug precipitates in the dissolution medium. 1. Supersaturation is achieved, but the dissolved drug quickly precipitates back to a less soluble crystalline form. 2. The polymer does not adequately inhibit precipitation in the dissolution medium. 1. Incorporate a precipitation inhibitor into the formulation. Certain polymers like HPMCAS are known to maintain supersaturation.[12]2. Optimize the polymer selection. The chosen polymer should not only form a stable amorphous dispersion but also effectively inhibit precipitation in the aqueous environment of the GI tract.
ASD Frequently Asked Questions (FAQs)

Q1: How do I select the best polymer for my triazine compound for an ASD formulation?

A1: The selection of a suitable polymer is critical and should be based on several factors.[13] First, assess the miscibility of your triazine compound with a range of pharmaceutically acceptable polymers (e.g., PVP/VA, HPMC, HPMCAS, Soluplus®).[8] This can be predicted using solubility parameters and confirmed experimentally through techniques like differential scanning calorimetry (DSC) to observe a single glass transition temperature (Tg).[11] Also, consider the desired release profile and the processing method (HME or spray drying).[14][15]

Q2: What is the difference between hot-melt extrusion (HME) and spray drying for preparing ASDs?

A2: HME is a solvent-free process that uses heat and mechanical shear to mix the drug and polymer, making it an environmentally friendly and continuous manufacturing process.[6] It is suitable for thermally stable triazine compounds. Spray drying involves dissolving the drug and polymer in a common solvent, which is then rapidly evaporated to form the ASD. This method is ideal for heat-sensitive compounds.[16]

Q3: How can I characterize the amorphous state of my triazine ASD?

A3: The amorphous nature of the dispersion can be confirmed using several analytical techniques. Powder X-ray Diffraction (PXRD) is used to verify the absence of crystalline peaks.[9] Differential Scanning Calorimetry (DSC) is employed to identify a single glass transition temperature (Tg), which indicates a homogenous amorphous system.[11]

Section 2: Nanosuspensions

Nanosuspension technology involves reducing the particle size of the drug to the nanometer range (typically below 1 µm), which significantly increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[7][17] This is a versatile approach applicable to many poorly soluble anticancer drugs, including triazine derivatives.[18][19]

Nanosuspension Troubleshooting Guide
Question/Issue Potential Cause(s) Recommended Action(s)
I am unable to achieve the desired particle size for my triazine nanosuspension. 1. Inefficient particle size reduction method (e.g., milling or high-pressure homogenization). 2. Inappropriate stabilizer or concentration. 1. Optimize the parameters of your size reduction process. For milling, adjust the milling time and bead size. For HPH, increase the number of cycles or the homogenization pressure.[20]2. Screen different stabilizers (surfactants and polymers) and their concentrations. The stabilizer should effectively adsorb to the surface of the drug particles to prevent aggregation.[17]
The nanosuspension is unstable and shows particle aggregation or crystal growth over time. 1. Insufficient stabilization (Ostwald ripening). 2. Incompatible stabilizer. 1. Use a combination of stabilizers. An electrostatic stabilizer (ionic surfactant) combined with a steric stabilizer (polymer) often provides better long-term stability.[7]2. Ensure the chosen stabilizer is compatible with the triazine compound and other formulation components.
Scaling up the production of the nanosuspension from lab to pilot scale is proving difficult and leading to batch-to-batch variability. 1. The lab-scale method is not easily scalable. 2. Lack of precise control over critical process parameters at a larger scale. 1. Choose a scalable production method from the outset, such as wet milling or high-pressure homogenization.[21]2. Identify and control critical process parameters such as temperature, pressure, and processing time to ensure reproducibility.[22]
Nanosuspension Frequently Asked Questions (FAQs)

Q1: What are the key formulation components of a nanosuspension?

A1: A nanosuspension typically consists of the poorly soluble triazine drug, a liquid medium (usually purified water), and one or more stabilizers (surfactants and/or polymers) to prevent particle aggregation.[17]

Q2: How do I choose the right stabilizer for my triazine nanosuspension?

A2: The choice of stabilizer is crucial for the physical stability of the nanosuspension. You should screen a variety of pharmaceutically acceptable stabilizers, such as Poloxamers, Tween 80, and cellulosic polymers. The ideal stabilizer will provide a sufficient energy barrier to prevent particle agglomeration. A combination of stabilizers is often more effective.[20]

Q3: Can nanosuspensions be converted into a solid dosage form?

A3: Yes, nanosuspensions can be converted into solid dosage forms like tablets or capsules through processes such as spray drying, lyophilization, or granulation. This can improve the stability and handling of the formulation.[17]

Section 3: Co-Crystallization

Co-crystallization is a crystal engineering approach that involves combining an active pharmaceutical ingredient (API) with a pharmaceutically acceptable co-former in a specific stoichiometric ratio to form a new crystalline solid with improved physicochemical properties, such as solubility and dissolution rate.[23][24] The antiepileptic triazine drug, lamotrigine, is a prime example where co-crystallization has been successfully used to enhance its solubility.[25][26][27][28]

Co-Crystallization Troubleshooting Guide
Question/Issue Potential Cause(s) Recommended Action(s)
I am having difficulty forming co-crystals of my triazine compound. 1. Poor selection of co-former. 2. Inappropriate co-crystallization method. 1. Select co-formers that can form strong, non-covalent interactions (e.g., hydrogen bonds) with the functional groups on your triazine molecule. Computational screening and knowledge of supramolecular synthons can aid in co-former selection.[25][28]2. Experiment with different co-crystallization techniques, such as liquid-assisted grinding, slurry crystallization, or solvent evaporation.[26]
The prepared co-crystals are not stable and revert to the original API form. 1. The co-crystal is a metastable form. 2. The presence of moisture can destabilize the co-crystal. 1. Conduct a polymorph screen of the co-crystal to identify the most thermodynamically stable form.[16]2. Evaluate the stability of the co-crystal under various temperature and humidity conditions.
The solubility and dissolution of the co-crystal are not significantly improved compared to the pure triazine API. 1. The co-former itself has low solubility. 2. The dissolution medium is not optimal for the co-crystal. 1. The solubility of the co-former can influence the dissolution of the co-crystal. Choose a co-former with good aqueous solubility.[27]2. Investigate the dissolution behavior in different pH media to find the optimal conditions for release.
Co-Crystallization Frequently Asked Questions (FAQs)

Q1: How do I select a suitable co-former for my triazine compound?

A1: A successful co-former should have complementary functional groups to your triazine molecule to form robust intermolecular interactions, typically hydrogen bonds. For example, if your triazine has hydrogen bond donor sites (like amino groups), look for co-formers with acceptor sites (like carboxylic acids or amides). Co-formers should also be non-toxic and pharmaceutically acceptable.[27][28]

Q2: What methods can be used to prepare co-crystals?

A2: Common methods for preparing co-crystals include solvent-based methods like solvent evaporation and slurry crystallization, and solid-state methods like neat grinding and liquid-assisted grinding. The choice of method depends on the properties of the triazine and the co-former.[26]

Q3: How can I confirm that I have formed a co-crystal and not just a physical mixture?

A3: The formation of a new crystalline phase can be confirmed by Powder X-ray Diffraction (PXRD), which will show a unique diffraction pattern different from the starting materials.[29] Differential Scanning Calorimetry (DSC) will typically show a single, sharp melting point for the co-crystal that is different from the melting points of the individual components.[23] Spectroscopic techniques like FTIR and Raman can also provide evidence of intermolecular interactions.

Section 4: Lipid-Based Formulations

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent choice for highly lipophilic, poorly water-soluble drugs. These systems are mixtures of oils, surfactants, and sometimes co-solvents, which spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[30]

Lipid-Based Formulations Troubleshooting Guide
Question/Issue Potential Cause(s) Recommended Action(s)
My triazine compound has low solubility in the selected lipid excipients. 1. The polarity of the lipid is not suitable for the triazine compound. 1. Screen a wide range of lipid excipients, including long-chain and medium-chain triglycerides, and various surfactants and co-solvents to find a system with optimal solubilizing capacity.[31][32]
The formulation does not self-emulsify properly upon dilution or forms a coarse, unstable emulsion. 1. Inappropriate ratio of oil, surfactant, and co-surfactant. 2. The hydrophilic-lipophilic balance (HLB) of the surfactant system is not optimal. 1. Systematically vary the ratios of the components and construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.[33]2. Select surfactants with an appropriate HLB value (typically >12 for o/w emulsions) to ensure the formation of a stable, fine emulsion.[34]
The drug precipitates out of the formulation upon dispersion in aqueous media. 1. The drug is not sufficiently solubilized in the oil droplets of the emulsion. 2. The formulation cannot maintain drug solubility upon dilution in the GI tract. 1. Increase the concentration of surfactants and co-solvents to enhance the drug's solubility within the emulsion droplets.[35]2. Consider using supersaturating SEDDS (S-SEDDS) which include precipitation inhibitors to maintain a supersaturated state of the drug.
Lipid-Based Formulations Frequently Asked Questions (FAQs)

Q1: What are the key components of a SEDDS formulation?

A1: A SEDDS formulation typically consists of an oil phase (e.g., medium or long-chain triglycerides), a surfactant, and a co-surfactant or co-solvent. The drug is dissolved in this isotropic mixture.

Q2: How do I screen for the best lipid excipients for my triazine compound?

A2: The screening process begins by determining the solubility of your triazine compound in a variety of oils, surfactants, and co-solvents. Based on this data, you can select the components with the highest solubilizing capacity to take forward into formulation development and the construction of phase diagrams.[36]

Q3: Can liquid SEDDS be formulated into a solid dosage form?

A3: Yes, liquid or semi-solid SEDDS can be converted into solid forms (S-SEDDS) by adsorbing them onto solid carriers, or by using techniques like spray drying or melt extrusion. This can improve stability, handling, and patient compliance.[3]

References

  • Pharmaceutical Co-crystal in Improving Physicochemical properties of Lamotrigine. (n.d.). Asian Journal of Pharmaceutical Research and Development.
  • Lamotrigine Novel Cocrystals: An Attempt To Enhance Physicochemical Parameters. (n.d.).
  • Two novel cocrystals of lamotrigine with isomeric bipyridines and in situ monitoring of the cocrystallization. (2017). European Journal of Pharmaceutical Sciences.
  • Co-crystallization in Antiepileptic Drugs: A Path Toward Better Therapeutic Outcomes. (2025). NIH.
  • Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. (n.d.). Crystal Growth & Design.
  • Formulation and antitumor activity evaluation of nanocrystalline suspensions of poorly soluble anticancer drugs. (n.d.). PubMed.
  • Systematic screening of pharmaceutical polymers for hot melt extrusion processing: a comprehensive review. (2020). Pharma Excipients.
  • Polymers currently in use for the Hot-Melt Extrusion processing of... (n.d.).
  • Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. (n.d.).
  • challenges and solutions in scaling up 1,2,4-triazine production. (n.d.). Benchchem.
  • ASD Column | How to Select Polymers in Hot-melt Extrusion Process? (n.d.).
  • Challenges and Opportunities inthe Industrial Scale-Up of Nanoparticle-Based Drug Delivery Systems. (n.d.).
  • Polymer Selection for Hot-Melt Extrusion Coupled to Fused Deposition Modelling in Pharmaceutics. (n.d.). MDPI.
  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2025).
  • Challenges in Development of Nanoparticle-Based Therapeutics. (n.d.). PMC - NIH.
  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. (n.d.). PubMed Central.
  • Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. (n.d.). PMC - PubMed Central.
  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020). International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN).
  • Decoding excipients in lipid-based self-emulsifying drug delivery systems: Insights into physicochemical properties and therapeutic outcomes. (2025). Pharma Excipients.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Lipids for Self-Emulsifying Drug Delivery Systems. (2021). Pharmaceutical Technology.
  • Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. (n.d.).
  • Development of Lipid-based SEDDS Using Digestion Products of Long-chain Triglyceride for High Drug Solubility: Formulation and Dispersion Testing. (2024). Pharma Excipients.
  • Characterization and Evaluation of Amorphous Solid Dispersion-Part 2. (n.d.).
  • Emerging Trends in the Application of Nanosuspension-Based Biomaterials for Anticancer Drug Delivery. (2025). PMC - PubMed Central.
  • Effect of pH on the recovery of s-triazine herbicides (0.02 µg mL - ResearchGate. (n.d.).
  • Nanosuspensions for the Formulation of Poorly Soluble Drugs. (n.d.).
  • Lipid Excipients in Self Emulsifying Drug Delivery Systems. (2013).
  • Dissolution Method Troubleshooting. (2022). American Pharmaceutical Review.
  • Nanosuspension For the Delivery of a Poorly Soluble Anti-Cancer Kinase Inhibitor. (n.d.). International Journal of Pharmaceutical Sciences.
  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). PMC.
  • Challenges in Development of Nanoparticle- Based Therapeutics. (n.d.).
  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. (2025). MDPI.
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Pharmaceutical Technology.
  • Pharmaceutical Cocrystals and Their Physicochemical Properties. (2009). PMC - NIH.
  • (PDF) Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies. (2025).
  • Self-emulsifying Drug Delivery Systems. (n.d.). Universität Innsbruck.
  • Investigation of the stability of amorphous solid dispersions. (2025). KU Leuven.
  • Co-Crystal: A Review on Techniques and Characterization. (n.d.).
  • Raising The Issues of Error in Dissolution Testing 123 4. (n.d.).
  • Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). pharm-int.com.
  • Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H2S Scavenger Monoethanolamine-Triazine. (n.d.).
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PMC - NIH.
  • Formulation of self-emulsifying drug delivery systems. (1997). Monash University.
  • Characterization of amorphous solid dispersions. (n.d.). Uni Halle.
  • Physical stability of pharmaceutical formulations: Solid-state characterization of amorphous dispersions. (n.d.).
  • Pharmaceutical Cocrystals and Their Physicochemical Properties. (2025).
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
  • Antitumor Activity of s-Triazine Derivatives: A System

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticancer Activity of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine and Established Chemotherapeutic Agents

This guide provides a comprehensive framework for evaluating the anticancer potential of the novel compound, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, in comparison to well-established chemotherapeutic drugs: D...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the anticancer potential of the novel compound, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, in comparison to well-established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. The 1,2,4-triazine scaffold has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including promising anticancer properties.[1] This document outlines the experimental methodologies required to rigorously assess the cytotoxic and mechanistic properties of this novel triazine derivative, providing a direct comparison with drugs that represent different classes of anticancer agents.

The following sections detail the rationale behind the experimental design, provide step-by-step protocols for key assays, and illustrate how the resulting data can be interpreted to build a comprehensive profile of the compound's anticancer activity.

Profiles of Investigated Compounds

A thorough comparison requires a foundational understanding of each compound's mechanism of action.

  • 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine (Novel Compound): As a derivative of the 1,2,4-triazine family, its precise mechanism is yet to be elucidated. However, related compounds containing the 1,2,4-triazine core have been reported to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation.[2][3] Studies on similar 1,2,4-triazine derivatives bearing arylidene-hydrazinyl moieties have pointed towards the inhibition of the mTOR pathway, which is crucial for cell growth and is often dysregulated in cancer.[1][4]

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a topoisomerase II inhibitor.[5] It intercalates into DNA, preventing the DNA double helix from being resealed after it has been broken for replication, which ultimately halts the replication process.[6][7] Additionally, it generates reactive oxygen species, leading to further cellular damage.[8]

  • Cisplatin: This platinum-based drug crosslinks with purine bases in DNA, primarily forming intrastrand adducts.[9][10] This damage to the DNA interferes with DNA repair mechanisms and replication, leading to cell cycle arrest and apoptosis.[9]

  • Paclitaxel: A member of the taxane family, Paclitaxel stabilizes microtubules, which are essential for cell division.[11] By preventing the disassembly of microtubules, it arrests the cell cycle in the G2/M phase, leading to apoptotic cell death.[4][12]

Experimental Workflow for Comparative Analysis

To comprehensively evaluate the anticancer activity of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, a multi-faceted approach is essential. The following workflow is proposed:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Molecular Target Validation Cytotoxicity MTT Assay on Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) IC50 Determine IC50 Values Cytotoxicity->IC50 Quantify cell viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Treat cells at IC50 concentration CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Treat cells at IC50 concentration WesternBlot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) Apoptosis->WesternBlot Confirm apoptotic pathway CellCycle->WesternBlot Investigate cell cycle regulators G cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Regulation Bax Bax (Pro-apoptotic) Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage p53 p53 p21 p21 p53->p21 Activates CDK2 CDK2 p21->CDK2 Inhibits G1S G1/S Transition CDK2->G1S CyclinE Cyclin E CyclinE->CDK2 Activates

Caption: Key proteins in apoptosis and cell cycle pathways to be analyzed by Western blot.

A successful anticancer compound is expected to modulate these pathways. For instance, an increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP would confirm the induction of apoptosis. An increase in p53 and p21 expression could explain an arrest in the G1 phase of the cell cycle.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to compare the anticancer activity of the novel compound 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine with established chemotherapeutic drugs. By following these detailed protocols, researchers can obtain robust and reproducible data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle. This comprehensive evaluation is a critical step in the drug discovery process, providing the necessary evidence to determine the potential of this and other novel 1,2,4-triazine derivatives as future cancer therapeutics.

References

  • Cisplatin in cancer therapy: molecular mechanisms of action. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy. [Link]

  • What is the mechanism of Paclitaxel? Patsnap Synapse. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]

  • Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. [Link]

  • Doxorubicin. Wikipedia. [Link]

  • Doxorubicin. Cancer Research UK. [Link]

  • Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. [Link]

  • Cisplatin. Wikipedia. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • Cisplatin 12. Modes of Action of Cisplatin. Chemistry LibreTexts. [Link]

  • Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. [Link]

  • How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell (MBoC). [Link]

  • Taxol (paclitaxel): mechanisms of action. Semantic Scholar. [Link]

  • 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. [Link]

  • Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. [Link]

  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. [Link]

  • Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. [Link]

  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. [Link]

  • Cytotoxic activity of some Pyrazolo[4,3-e]T[9][12][13]riazines against human cancer cell lines. [Link]

Sources

Comparative

A Comparative Study of the Antimicrobial Spectrum of 1,2,4-Triazine Analogues: A Guide for Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, w...

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial spectrum of various 1,2,4-triazine analogues, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.

Introduction to 1,2,4-Triazines in Antimicrobial Research

1,2,4-triazines are six-membered heterocyclic compounds containing three nitrogen atoms. This core structure provides a versatile platform for chemical modifications, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The exploration of 1,2,4-triazine derivatives has yielded compounds with significant activity against a wide range of pathogenic bacteria and fungi, including drug-resistant strains.[1][2]

The rationale behind focusing on this particular scaffold lies in its proven ability to interact with various biological targets within microbial cells, leading to the disruption of essential cellular processes and, ultimately, cell death. This guide will delve into the antimicrobial profiles of distinct classes of 1,2,4-triazine analogues, presenting a comparative analysis of their efficacy.

Comparative Antimicrobial Spectrum of 1,2,4-Triazine Analogues

The antimicrobial activity of 1,2,4-triazine derivatives is significantly influenced by the nature and position of substituents on the triazine ring. This section provides a comparative overview of the Minimum Inhibitory Concentration (MIC) values of representative analogues against a panel of clinically relevant microorganisms.

Triazine Analogues with Fused Heterocyclic Systems

The fusion of the 1,2,4-triazine ring with other heterocyclic moieties, such as pyrimidine or triazole, has been a successful strategy to enhance antimicrobial potency.

Compound IDFused SystemTest OrganismMIC (µg/mL)Reference
Analogue A1 Pyrimido[2,1-c][3][4][5]triazineStaphylococcus aureus15.6[6]
Bacillus cereus3.91[6]
Escherichia coli1.95[6]
Enterobacter cloacae3.91[6]
Analogue A2 1,2,4-Triazolo[1,5-a]pyrimidineStaphylococcus aureus16-102 (µM)[7]
Bacillus subtilis16-102 (µM)[7]
Escherichia coli16-102 (µM)[7]
Pseudomonas aeruginosa16-102 (µM)[7]
Aspergillus flavus15.50-26.30 (µM)[7]
Candida albicans15.50-26.30 (µM)[7]
Substituted 1,2,4-Triazin-5(4H)-one Analogues

Derivatives of 1,2,4-triazin-5(4H)-one have demonstrated notable antibacterial and antifungal activities. The substitutions at various positions play a crucial role in determining the spectrum and potency of these compounds.

Compound IDSubstituentsTest OrganismMIC (µg/mL)Reference
Analogue B1 4-amino-6-(tert-butyl)-3-(methylthio)Staphylococcus aureus>100[8]
Streptococcus pyogenes>100[8]
Escherichia coli50[8]
Pseudomonas aeruginosa100[8]
Analogue B2 3-[(pyridine-2-ylamino)methyl]Klebsiella pneumoniae22.7[5]
Escherichia coli22.2[5]
Pseudomonas aeruginosa13.8[5]
Bacillus cereus20.1[5]
Staphylococcus aureus19.8[5]
1,2,4-Triazine Analogues with Quinoline Moiety

The incorporation of a quinoline nucleus into the 1,2,4-triazine structure has been explored as a strategy to develop potent antimicrobial agents.

Compound IDSubstituentsTest OrganismZone of Inhibition (mm)Reference
Analogue C1 2-chloro-quinolineEscherichia coli12[9]
Salmonella typhi14[9]
Staphylococcus aureus11[9]
Bacillus subtilis13[9]
Aspergillus niger10[9]
Aspergillus flavus13[9]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed, step-by-step methodology for determining the MIC of 1,2,4-triazine analogues using the broth microdilution method. This protocol is a self-validating system designed to ensure accuracy and reproducibility.

Materials
  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal strains

  • 1,2,4-triazine analogues to be tested

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Step-by-Step Methodology
  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Dissolve the 1,2,4-triazine analogues in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the broth within the 96-well plate to achieve the desired concentration range. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).

    • Cover the plate and incubate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Alternatively, a spectrophotometer can be used to measure the optical density at 600 nm.

Experimental Workflow Diagram

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilutions Prepare Serial Dilutions of 1,2,4-Triazine Analogues Dilutions->Inoculation Incubation Incubate at 37°C (16-20 hours) Inoculation->Incubation Observation Visual Observation or Spectrophotometer Reading Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Workflow for MIC determination by broth microdilution.

Mechanism of Antimicrobial Action

The antimicrobial activity of 1,2,4-triazine derivatives is often attributed to their ability to interfere with essential microbial enzymes. Understanding the mechanism of action is crucial for rational drug design and overcoming resistance.

Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR)

Several studies suggest that certain 1,2,4-triazine analogues exert their antibacterial effects by targeting DNA gyrase and/or DHFR.[7][10] DNA gyrase is a type II topoisomerase essential for DNA replication, and its inhibition leads to bacterial cell death. DHFR is a key enzyme in the folic acid biosynthesis pathway, which is vital for the synthesis of nucleic acids and some amino acids.

Inhibition of Fungal Lanosterol 14α-demethylase

In fungi, some 1,2,4-triazole derivatives (a related class of azoles) are known to inhibit the enzyme lanosterol 14α-demethylase.[3][4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. It is plausible that certain 1,2,4-triazine analogues share a similar mechanism of action against fungal pathogens.

Proposed Mechanism of Action Diagram

Caption: Proposed mechanisms of antimicrobial action of 1,2,4-triazines.

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial data reveals several key structure-activity relationships:

  • Fused Rings: The introduction of fused heterocyclic rings generally enhances antimicrobial activity and broadens the spectrum.

  • Substituent Nature: The presence of electron-withdrawing groups on the aromatic rings attached to the triazine core often correlates with increased potency.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a critical role in its ability to penetrate microbial cell membranes.

Conclusion and Future Directions

1,2,4-triazine analogues represent a promising class of antimicrobial agents with diverse structural possibilities and a broad spectrum of activity. The comparative data presented in this guide highlight the potential of these compounds to address the growing challenge of antimicrobial resistance. Future research should focus on the synthesis and evaluation of novel analogues with optimized potency and pharmacokinetic profiles. Furthermore, detailed mechanistic studies are essential to fully elucidate their modes of action and to guide the development of the next generation of 1,2,4-triazine-based antimicrobial drugs.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central. [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. (n.d.). PubMed Central. [Link]

  • Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (2021). Journal of Chemical Health Risks. [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (n.d.). ACS Omega. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central. [Link]

  • The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. (n.d.). MDPI. [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. [Link]

  • Novel triazines as anti-cancer agents targeting human DHFR. (2024). Research Square. [Link]

  • Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. [Link]

  • s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023). MDPI. [Link]

  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. (n.d.). MDPI. [Link]

  • (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). ResearchGate. [Link]

  • (PDF) Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents. (2017). ResearchGate. [Link]

  • A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. (2021). ResearchGate. [Link]

  • An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. (n.d.). Scholars Research Library. [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (n.d.). PubMed Central. [Link]

  • Methylpiperazine-Based 1,2,4-Triazole Derivatives as Potent DNA Gyrase B Inhibitors with Promising Broad-Spectrum Antimicrobial Activity. (2025). ResearchGate. [Link]

  • Broth microdilution. (n.d.). Wikipedia. [Link]

  • The activity of pyrazolo[4,3-e][3][4][5]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (n.d.). PubMed Central. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]

Sources

Validation

A Comparative Guide to BACE1 Inhibition: Evaluating 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine Against Established Clinical Candidates

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of effective therapeutics for Alzheimer's disease, the inhibition of Beta-secretase 1 (BACE1) remains a cornerstone of amyloid-bet...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective therapeutics for Alzheimer's disease, the inhibition of Beta-secretase 1 (BACE1) remains a cornerstone of amyloid-beta (Aβ) lowering strategies. As the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), BACE1 is a prime target for small molecule inhibitors. This guide provides a comprehensive comparison of a novel investigational compound, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, with established BACE1 inhibitors that have undergone extensive clinical evaluation: Verubecestat, Lanabecestat, and Atabecestat.

The Scientific Imperative for BACE1 Inhibition

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is a primary instigator of the neurodegenerative processes in Alzheimer's disease. BACE1 initiates this cascade by cleaving APP to generate the C-terminal fragment C99, which is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths.[1][2] Therefore, inhibiting BACE1 offers a direct mechanism to reduce the production of neurotoxic Aβ species. While the clinical development of BACE1 inhibitors has faced significant challenges, the rationale for targeting this enzyme, particularly in the early stages of the disease, remains a compelling area of research.

Comparative Efficacy of BACE1 Inhibitors

A critical aspect in the evaluation of any new enzyme inhibitor is its potency, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the in vitro potencies of our investigational compound, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine (hypothetical data for comparative purposes), alongside the established inhibitors Verubecestat, Lanabecestat, and Atabecestat.

CompoundBACE1 IC50/KiBACE2 IC50/KiSelectivity (BACE2/BACE1)
5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine 5.5 nM (IC50)125 nM (IC50)~23-fold
Verubecestat (MK-8931)2.2 nM (Ki)0.38 nM (Ki)~0.17-fold[3][4]
Lanabecestat (AZD3293)0.6 nM (IC50)0.9 nM (IC50)~1.5-fold[5][6]
Atabecestat (JNJ-54861911)1.0-2.6 nM (Ki)Not widely reportedNot widely reported

Note: The data for 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine is hypothetical and for illustrative purposes. IC50 and Ki values are measures of inhibitor potency, where a lower value indicates higher potency.

Verubecestat and Lanabecestat are both highly potent inhibitors of BACE1.[5][6][7] However, Verubecestat exhibits a higher potency for BACE2, a close homolog of BACE1, raising potential concerns about off-target effects.[3][4] Lanabecestat shows roughly equal potency for both BACE1 and BACE2.[5] The hypothetical data for our investigational triazine compound suggests a favorable selectivity profile, with a greater than 20-fold preference for BACE1 over BACE2. This selectivity is a crucial parameter, as non-selective inhibition of BACE2 has been linked to adverse effects in clinical trials.[8] Atabecestat is also a potent BACE1 inhibitor, and its mechanism involves blocking the cleavage of APP, the rate-limiting step in Aβ generation.[9]

Experimental Protocols: Determining Inhibitor Potency

The determination of an inhibitor's IC50 value is a foundational experiment in drug discovery. A widely used method for assessing BACE1 inhibition is the Fluorescence Resonance Energy Transfer (FRET) assay.

Detailed Step-by-Step Methodology for BACE1 FRET Assay

This protocol is designed for a 96-well plate format and is based on commercially available kits.[10][11]

  • Reagent Preparation:

    • Prepare the Assay Buffer as per the manufacturer's instructions.

    • Reconstitute the BACE1 FRET peptide substrate in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute the substrate stock solution in Assay Buffer to the desired working concentration.

    • Reconstitute the purified recombinant human BACE1 enzyme in Assay Buffer to a working concentration. Keep the enzyme on ice.

    • Prepare a serial dilution of the test inhibitors (e.g., 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, Verubecestat) in Assay Buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions. Also, prepare a vehicle control (e.g., DMSO in Assay Buffer).

  • Assay Procedure:

    • To each well of a black 96-well microplate, add 10 µL of the serially diluted inhibitor or vehicle control.

    • Add 70 µL of the BACE1 FRET peptide substrate solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the diluted BACE1 enzyme solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[12]

    • Take kinetic readings every 1-2 minutes for 60-120 minutes at 37°C.

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare Assay Buffer A1 Add Inhibitor/Vehicle to Plate P2 Dilute BACE1 Substrate A2 Add BACE1 Substrate P2->A2 P3 Dilute BACE1 Enzyme A4 Initiate with BACE1 Enzyme P3->A4 P4 Prepare Inhibitor Serial Dilutions P4->A1 A1->A2 A3 Pre-incubate at 37°C A2->A3 A3->A4 D1 Kinetic Fluorescence Reading A4->D1 D2 Calculate Reaction Rates D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Determine IC50 D3->D4

Caption: Experimental workflow for determining BACE1 inhibitor IC50 using a FRET assay.

The BACE1 Signaling Pathway in Alzheimer's Disease

Understanding the biological context of BACE1 inhibition is paramount. The following diagram illustrates the role of BACE1 in the amyloidogenic pathway and the point of intervention for inhibitors.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Ab Amyloid-beta (Aβ) peptides C99->Ab γ-secretase cleavage Plaques Amyloid Plaques Ab->Plaques Neurotoxicity Neurotoxicity & Neuronal Dysfunction Plaques->Neurotoxicity BACE1 BACE1 (β-secretase) gSecretase γ-secretase Inhibitor 5-(2,5-Dimethylphenyl)- 3-hydrazinyl-1,2,4-triazine & Other BACE1 Inhibitors Inhibitor->BACE1

Caption: The amyloidogenic pathway and the site of BACE1 inhibitor action.

Concluding Remarks

The development of BACE1 inhibitors for Alzheimer's disease has been a challenging journey, with several promising candidates failing in late-stage clinical trials due to a lack of efficacy or unforeseen side effects.[13] However, the scientific rationale for targeting BACE1 remains strong. The hypothetical profile of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, with its potent BACE1 inhibition and favorable selectivity over BACE2, underscores the continued efforts to identify novel chemical scaffolds that can overcome the limitations of previous generations of inhibitors. Future research will need to focus not only on potency but also on optimizing pharmacokinetic and pharmacodynamic properties to ensure sustained target engagement in the central nervous system at a safe and effective dose.

References

  • Eketjäll, S., et al. (2016). AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Selectivity for Halting Amyloid Beta Production in Alzheimer's Disease. Journal of Alzheimer's Disease, 50(4), 1109-1123. [Link]

  • AstraZeneca. (n.d.). Lanabecestat. AstraZeneca Open Innovation. Retrieved from [Link]

  • AlzForum. (2021, May 10). Lanabecestat. AlzForum. Retrieved from [Link]

  • Ito, K., et al. (2018). Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics. Clinical Pharmacology in Drug Development, 7(8), 849-858. [Link]

  • Nowak, G., et al. (2020). Is It the Twilight of BACE1 Inhibitors? Pharmaceuticals, 13(10), 301. [Link]

  • Sperling, R., et al. (2021). Association of Atabecestat With Cognitive Worsening in Preclinical Alzheimer Disease: A Secondary Analysis of a Randomized Clinical Trial. JAMA Neurology, 78(3), 303-312. [Link]

  • AlzForum. (2021, February 18). Atabecestat. AlzForum. Retrieved from [Link]

  • Timmers, M., et al. (2018). Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer's disease: Randomized, double-blind, placebo-controlled study. Alzheimer's Research & Therapy, 10(1), 85. [Link]

  • Sperling, R. A. (2021, February 3). Cognitive effects seen as transient for Alzheimer's drug atabecestat. MDedge. Retrieved from [Link]

  • AlzForum. (2021, January 21). Verubecestat. AlzForum. Retrieved from [Link]

  • Das, B., & Yan, R. (2019). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Translational Neurodegeneration, 8, 25. [Link]

  • Yan, R., & Vassar, R. (2014). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. Nature Reviews Neuroscience, 15(5), 318-329. [Link]

  • Forman, M. S., et al. (2017). Safety, Tolerability, and Pharmacokinetics of the β-Site Amyloid Precursor Protein–Cleaving Enzyme 1 Inhibitor Verubecestat (MK-8931) in Healthy Elderly Male and Female Subjects. The Journal of Clinical Pharmacology, 57(5), 607-617. [Link]

  • Timmers, M., et al. (2018). Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer's disease: randomized, double-blind, placebo-controlled study. Alzheimer's Research & Therapy, 10, 85. [Link]

  • BPS Bioscience. (n.d.). BACE1 FRET Assay Kit. Retrieved from [Link]

  • De Strooper, B. (2022). It’s good to know what to BACE the specificity of your inhibitors on. Journal of Clinical Investigation, 132(16), e163689. [Link]

  • Ferreira, D., et al. (2017). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. Molecules, 22(6), 887. [Link]

  • Kennedy, M. E., et al. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients. Science Translational Medicine, 8(363), 363ra150. [Link]

  • Waldinger, C., et al. (2018). Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage. Journal of Alzheimer's Disease, 62(2), 659-673. [Link]

  • Huang, Y. -C., et al. (2021). Inhibitory Effects of Gliadin Hydrolysates on BACE1 Expression and APP Processing to Prevent Aβ Aggregation. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Stamford, A. W., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(22), 10176-10191. [Link]

  • Claussen, C., et al. (2022). Membrane-Targeted Quantum Dot-Based BACE1 Activity Sensors for In Vitro and In Cellulo Assays. ACS Applied Materials & Interfaces, 14(46), 51781-51791. [Link]

Sources

Comparative

A Researcher's Guide to Cross-Validation of Biological Activity Data for Substituted Triazines

In the landscape of computational drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone for predicting the biological activity of novel compounds. For researchers working wi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of computational drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone for predicting the biological activity of novel compounds. For researchers working with substituted triazines—a versatile scaffold with a broad spectrum of activities from anticancer to herbicidal—robust and reliable QSAR models are invaluable. The predictive power of these models, however, is fundamentally dependent on rigorous validation. This guide provides an in-depth comparison of cross-validation techniques for the biological activity data of substituted triazines, offering field-proven insights and actionable protocols for the discerning scientist.

The Imperative of Validation in Triazine QSAR Studies

The core principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. By mathematically modeling this relationship for a set of known molecules (the training set), we can then predict the activity of new, untested compounds. However, a model that perfectly describes the training data may fail spectacularly when faced with new data—a phenomenon known as overfitting. Cross-validation is a critical process to preemptively assess a model's performance and ensure its generalizability.[1][2]

This guide will navigate the nuances of internal validation techniques, specifically focusing on their application to substituted triazine datasets, and provide the rationale behind choosing the most appropriate method for your research needs.

A Comparative Analysis of Cross-Validation Techniques

The two most prevalent internal validation methods in QSAR studies are Leave-One-Out Cross-Validation (LOO-CV) and k-Fold Cross-Validation. While both serve the same fundamental purpose—to estimate the predictive performance of a model—they differ significantly in their methodology, computational cost, and the nature of the insights they provide.

FeatureLeave-One-Out (LOO) Cross-Validationk-Fold Cross-Validation
Methodology In a dataset of n compounds, a model is built n times, each time leaving a single compound out for testing.The dataset is randomly partitioned into k equal-sized subsets (folds). A model is built k times, with each fold used once as the test set while the other k-1 folds form the training set.
Bias Provides a nearly unbiased estimate of the prediction error, as the training set in each iteration is very large (n-1).[3][4]The estimate of the prediction error can be pessimistically biased, as the models are trained on smaller subsets of the data.[3]
Variance Can have high variance, as the n training sets are highly similar to one another, leading to highly correlated prediction errors.[3][5]Generally has lower variance compared to LOO-CV, as the training sets are more distinct from each other.[5]
Computational Cost High, especially for large datasets, as the model must be built n times.More computationally efficient than LOO-CV, as the model is built only k times (typically k=5 or 10).[6]
Determinism The result is deterministic; it will be the same every time it is run on the same dataset.[6]The result can vary depending on the random partitioning of the data into folds.
Suitability Often preferred for small datasets where maximizing the training data in each iteration is crucial.[3]A robust and widely used method for a variety of dataset sizes, offering a good balance between bias and variance.
Causality Behind Experimental Choices

The choice between LOO-CV and k-Fold CV is not merely a matter of preference but a strategic decision based on the nature of the dataset and the research goals. For smaller, well-curated datasets of triazine analogs (e.g., n < 30), LOO-CV is often employed to leverage the maximum amount of training data for each model iteration.[4] However, for larger and more diverse datasets, 10-fold cross-validation is generally recommended as it provides a more stable and less computationally intensive estimate of model performance.[3][6]

Experimental Protocols: A Self-Validating System

A trustworthy QSAR workflow is a self-validating system. The following protocol outlines the key steps for developing and cross-validating a QSAR model for substituted triazines, ensuring scientific integrity at each stage.

Step 1: Data Curation and Preparation
  • Dataset Compilation: Assemble a dataset of substituted triazines with their corresponding biological activity data (e.g., IC50, EC50). Ensure the data is from a consistent experimental source to minimize variability.

  • Data Cleaning: Convert biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to linearize the relationship with molecular descriptors. Remove any duplicate structures and compounds with missing activity values.

  • Structural Standardization: Use a reliable cheminformatics toolkit to standardize the chemical structures. This includes neutralizing charges, removing salts, and ensuring consistent tautomeric forms. This is a critical step for accurate descriptor calculation.

Step 2: Molecular Descriptor Calculation
  • Descriptor Selection: Calculate a wide range of molecular descriptors that capture the physicochemical, topological, and electronic properties of the triazine derivatives. These can include descriptors for hydrophobicity (logP), electronic effects (HOMO/LUMO energies), and steric properties.

  • Descriptor Pre-processing: Remove constant and near-constant descriptors. Address multicollinearity by removing descriptors that are highly correlated with each other.

Step 3: Model Building and Internal Validation
  • Data Splitting (for k-Fold CV): If using k-fold cross-validation, randomly partition the dataset into k folds (e.g., k=10).

  • Iterative Model Building and Prediction:

    • For k-Fold CV: For each of the k folds, use the remaining k-1 folds as the training set to build a QSAR model using a chosen algorithm (e.g., Multiple Linear Regression, Partial Least Squares). Use the built model to predict the activity of the compounds in the held-out fold.

    • For LOO-CV: For each of the n compounds, use the remaining n-1 compounds to build a model and predict the activity of the left-out compound.

  • Performance Evaluation: After completing all iterations, calculate the cross-validated coefficient of determination (Q² or R²cv). This metric indicates the predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a predictive model.

Step 4: External Validation (A Crucial, Separate Step)

While internal cross-validation is essential, the ultimate test of a QSAR model's robustness is external validation.[7] This involves splitting the initial dataset into a training set and an external test set. The model is built using only the training set and then used to predict the activities of the compounds in the test set, which were completely unseen by the model during its development. The predictive performance is then assessed using the coefficient of determination for the test set (R²_pred).

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams have been created using Graphviz.

QSAR_Workflow cluster_data_prep Data Preparation cluster_modeling Modeling & Validation DataCuration 1. Data Curation (Triazine Structures & Activity) DataCleaning 2. Data Cleaning (pIC50 Calculation) DataCuration->DataCleaning StructureStandardization 3. Structure Standardization DataCleaning->StructureStandardization DescriptorCalc 4. Descriptor Calculation StructureStandardization->DescriptorCalc FeatureSelection 5. Feature Selection DescriptorCalc->FeatureSelection ModelBuilding 6. Model Building FeatureSelection->ModelBuilding CrossValidation 7. Cross-Validation (LOO-CV or k-Fold) ModelBuilding->CrossValidation ExternalValidation 8. External Validation CrossValidation->ExternalValidation FinalModel FinalModel ExternalValidation->FinalModel Final Validated Model

Caption: A generalized workflow for QSAR modeling of substituted triazines.

k_Fold_CV cluster_folds k Folds (e.g., k=5) cluster_iteration1 Iteration 1 cluster_iteration_k ... k Iterations ... cluster_evaluation Performance Evaluation Dataset Full Dataset (n compounds) F1 Fold 1 F2 Fold 2 F3 Fold 3 F4 Fold 4 F5 Fold 5 Train1 Train (F2, F3, F4, F5) Test1 Test (F1) Model1 Build Model 1 Train1->Model1 Predict1 Predict on F1 Model1->Predict1 NodeK Each fold used as test set once Q2 Calculate Q² from all predicted values

Caption: The process of k-Fold Cross-Validation in a QSAR study.

Biological Context: Triazines as Enzyme Inhibitors

Many substituted triazines exert their biological effects by inhibiting specific enzymes. For instance, various triazine derivatives have been developed as potent anticancer agents by targeting enzymes in critical signaling pathways.[8] The PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, is a common target for these compounds.[9][10][11] Other triazine-based anticancer agents function as inhibitors of dihydrofolate reductase (DHFR) or tubulin polymerization.[12][13][14][15][16][17][18][19][20]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Triazine Substituted Triazine Inhibitor Triazine->PI3K

Caption: Inhibition of the PI3K signaling pathway by substituted triazines.

Conclusion and Future Outlook

The validation of a QSAR model is not a mere statistical exercise but the very foundation of its scientific credibility. For researchers investigating the biological activities of substituted triazines, a thorough understanding and judicious application of cross-validation techniques are paramount. While LOO-CV offers a nearly unbiased estimate of model performance, particularly for smaller datasets, k-fold cross-validation provides a more robust and computationally efficient alternative for larger datasets.

The protocols and comparative insights provided in this guide are intended to empower researchers to build more reliable and predictive QSAR models. By adhering to these principles of scientific integrity and rigorous validation, the field of computational drug discovery for triazine-based therapeutics will continue to advance, bringing novel and effective molecules from in silico design to real-world applications.

References

  • Hitchings, G. H., et al. (1988). Quantitative structure-activity relationship of triazine-antifolate inhibition of Leishmania dihydrofolate reductase and cell growth. Antimicrobial Agents and Chemotherapy, 32(7), 1031-1037. Available at: [Link]

  • Hayakawa, M., et al. (2012). l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ. ACS Medicinal Chemistry Letters, 3(6), 462-466. Available at: [Link]

  • Wang, Y., et al. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. European Journal of Medicinal Chemistry, 125, 1279-1288. Available at: [Link]

  • Selvaraj, D., Sakkarapani, V. M. K. (2024). Overview of automated QSAR modeling workflow. ResearchGate. Available at: [Link]

  • De, P., Kar, S., & Roy, K. (2022). Prediction reliability of QSAR models: an overview of various validation tools. Archives of Toxicology, 96(5), 1247-1267. Available at: [Link]

  • King, R. D., et al. (1994). Quantitative structure-activity relationships by neural networks and inductive logic programming. II. The inhibition of dihydrofolate reductase by triazines. Journal of Computer-Aided Molecular Design, 8(4), 421-432. Available at: [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available at: [Link]

  • Naveja, J. J., & Medina-Franco, J. L. (2018). An automated framework for QSAR model building. Journal of Cheminformatics, 10(1), 4. Available at: [Link]

  • Shvets, N. O., & Voro-dzhola, D. R. (2022). Phosphoinositol-3-kinase (PI3K) inhibitors based on 1,3,5-triazine derivatives for targeted antitumor therapy. ResearchGate. Available at: [Link]

  • Mansouri, K., et al. (2023). Free and open-source QSAR-ready workflow for automated standardization of chemical structures in support of QSAR modeling. Journal of Cheminformatics, 15(1), 1-19. Available at: [Link]

  • Current, T. (2017). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Hu, J., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 32, 115997. Available at: [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24451-24467. Available at: [Link]

  • Musso, L., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1144. Available at: [Link]

  • Zhang, Y., et al. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters, 14(5), 653-660. Available at: [Link]

  • Shayanfar, A., & Shayanfar, M. (2022). Comparison of various methods for validity evaluation of QSAR models. BMC Chemistry, 16(1), 63. Available at: [Link]

  • Shayanfar, A., & Shayanfar, M. (2022). Comparison of various methods for validity evaluation of QSAR models. ResearchGate. Available at: [Link]

  • Héberger, K. (2023). Selection of optimal validation methods for quantitative structure–activity relationships and applicability domain. SAR and QSAR in Environmental Research, 34(5), 329-350. Available at: [Link]

  • Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. Optibrium. Available at: [Link]

  • Singh, P., et al. (2018). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. ResearchGate. Available at: [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. Available at: [Link]

  • Mansouri, K., et al. (2023). Free and open-source QSAR-ready workflow for automated standardization of chemical structures in support of QSAR modeling. Semantic Scholar. Available at: [Link]

  • Roy, K., et al. (2016). Validation of QSAR Models. Basicmedical Key. Available at: [Link]

  • Li, J., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(19), 6691. Available at: [Link]

  • Stats StackExchange. (2015). 10-fold Cross-validation vs leave-one-out cross-validation. Stats StackExchange. Available at: [Link]

  • Veerasamy, R., et al. (2011). Validation of QSAR Models - Strategies and Importance. Scribd. Available at: [Link]

  • Ding, S. (2021). Cross-Validation Techniques: k-fold Cross-Validation vs Leave One Out Cross-Validation. Medium. Available at: [Link]

  • Rácz, A., Bajusz, D., & Héberger, K. (2018). Modelling methods and cross-validation variants in QSAR: a multi-level analysis. SAR and QSAR in Environmental Research, 29(9), 661-674. Available at: [Link]

  • ResearchGate. (2016). In QSAR, how does leave-one-out cross-validation work?. ResearchGate. Available at: [Link]

  • Brancale, A., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 25(23), 5694. Available at: [Link]

  • Stats StackExchange. (2013). Bias and variance in leave-one-out vs K-fold cross validation. Stats StackExchange. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. National Center for Biotechnology Information. Available at: [Link]

  • Patsnap. (2024). What are Tubulin inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies: 1,2,4-Triazine Derivatives Targeting the EGFR Kinase Domain

This guide provides a comprehensive, in-depth comparison of the molecular docking performance of 1,2,4-triazine derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the molecular docking performance of 1,2,4-triazine derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a narrative grounded in scientific expertise and practical experience. We will explore the causality behind experimental choices, ensure self-validating protocols, and provide a robust framework for your own comparative docking studies.

The Significance of 1,2,4-Triazines and EGFR in Oncology

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including significant potential as anticancer agents.[1][2] These heterocyclic compounds are of particular interest for their ability to interact with key biological targets implicated in cancer progression.

One such critical target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3][4] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a well-validated target for therapeutic intervention.[5] The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has revolutionized the treatment of certain cancers.[4]

This guide will focus on a comparative docking analysis of 1,2,4-triazine derivatives against the EGFR kinase domain, using the well-characterized crystal structure with PDB ID: 1M17. This structure is co-crystallized with the known inhibitor erlotinib, providing a valuable reference for our study.[6] We will compare the predicted binding affinities and interaction patterns of representative 1,2,4-triazine derivatives with established EGFR inhibitors, namely erlotinib and gefitinib.

Experimental Workflow: A Self-Validating System

A robust computational study relies on a meticulously planned and executed workflow. The following protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_retrieval 1. PDB Structure Retrieval (PDB ID: 1M17) Protein_prep 2. Receptor Preparation (UCSF Chimera) PDB_retrieval->Protein_prep Input Grid_gen 4. Grid Box Generation (AutoDockTools) Protein_prep->Grid_gen Prepared Receptor Ligand_prep 3. Ligand Preparation (AutoDockTools) Docking_run 5. Molecular Docking (AutoDock Vina) Ligand_prep->Docking_run Prepared Ligands Grid_gen->Docking_run Grid Parameters Result_analysis 6. Results Analysis (Binding Energy & Interactions) Docking_run->Result_analysis Docking Output Visualization 7. Visualization (PyMOL) Result_analysis->Visualization Key Interactions G Met769 Met769 (Hinge Region) Lys721 Lys721 (Catalytic Loop) Asp831 Asp831 (DFG Motif) Leu694 Leu694 (Hydrophobic Pocket) Val702 Val702 (Hydrophobic Pocket) Cys773 Cys773 (Covalent Binding) Ligand 1,2,4-Triazine Derivative Ligand->Met769 H-bond Ligand->Lys721 Salt Bridge Ligand->Asp831 H-bond Ligand->Leu694 Hydrophobic Ligand->Val702 Hydrophobic

Caption: Key interactions of a 1,2,4-triazine derivative in the EGFR active site.

  • Hydrogen Bonds with the Hinge Region: A critical interaction for many EGFR inhibitors is the formation of a hydrogen bond with the backbone of Met769 in the hinge region of the kinase. This interaction anchors the inhibitor in the ATP-binding pocket. [7]Our hypothetical 1,2,4-triazine derivatives are predicted to form this key interaction.

  • Interactions with the Catalytic Loop: The salt bridge with Lys721 is another important interaction that contributes to the binding affinity of many inhibitors. This residue is crucial for ATP binding and catalysis.

  • Hydrophobic Interactions: The hydrophobic pocket, lined by residues such as Leu694 and Val702 , provides a significant contribution to the binding energy through van der Waals interactions. The substituents on the 1,2,4-triazine ring can be modified to optimize these hydrophobic interactions.

  • Interaction with the DFG Motif: The Asp-Phe-Gly (DFG) motif is a highly conserved region in kinases that plays a crucial role in catalysis. Interactions with Asp831 can further stabilize the inhibitor in the active site.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of 1,2,4-triazine derivatives against the EGFR kinase domain. By following a rigorous and self-validating workflow, researchers can generate reliable predictions of binding affinity and identify key molecular interactions.

The hypothetical results presented here suggest that 1,2,4-triazine derivatives have the potential to be potent EGFR inhibitors, with predicted binding affinities comparable to or even exceeding those of established drugs. The key to their efficacy lies in their ability to form critical hydrogen bonds with the hinge region and engage in favorable hydrophobic interactions within the ATP-binding pocket.

Future work should focus on synthesizing and experimentally validating the most promising 1,2,4-triazine derivatives identified through these in silico studies. Experimental validation through techniques such as enzyme inhibition assays (e.g., determining IC50 values) is essential to confirm the computational predictions and advance the development of novel anticancer agents. [8][9]

References

  • ScotChem. Preparing the protein and ligand for docking. Available from: [Link]

  • Bioinformatics Review. Prepare receptor and ligand files for docking using Python scripts. Available from: [Link]

  • Al-Warhi, T., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega, 7(8), 6835-6854. Available from: [Link]

  • Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. Available from: [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Epidermal Growth Factor Receptor. StatPearls. Available from: [Link]

  • ResearchGate. Principles of EGFR activation and inhibition. Available from: [Link]

  • Sato, M., & Nakagawa, K. (2006). Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. Clinical Cancer Research, 12(24), 7243-7249. Available from: [Link]

  • YouTube. (2023). Step I: Protein Preparation | Molecular Docking with AutoDock Vina. Available from: [Link]

  • YouTube. (2021). AutoDock Vina protein preparation for docking. Available from: [Link]

  • UC Santa Barbara. Tutorial: Visualization of Macromolecules. Available from: [Link]

  • ACS Publications. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Available from: [Link]

  • Medium. (2023). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Available from: [Link]

  • Zhang, X., et al. (2006). Inhibition of the EGF Receptor by Binding to an Activating Kinase Domain Interface. Molecular Cell, 21(3), 423-433. Available from: [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Available from: [Link]

  • Shan, Y., et al. (2012). Mechanisms of Epidermal Growth Factor Receptor Signaling as Characterized by Patterned Ligand Activation and Mutational Analysis. PLoS ONE, 7(9), e46182. Available from: [Link]

  • PyMOL Wiki. Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Available from: [Link]

  • YouTube. (2022). Visualization of Molecular Docking result by PyMOL. Available from: [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available from: [Link]

  • Center for Computational Structural Biology. AutoDock Version 4.2. Available from: [Link]

  • YouTube. (2022). Preparing receptor and ligand with AutoDock tools || Molecular Docking tutorial || Part 2. Available from: [Link]

  • MDPI. (2023). Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. Available from: [Link]

  • ResearchGate. (2018). What is your method for analyzing results from AutoDock VINA? Available from: [Link]

  • YouTube. (2020). Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. Available from: [Link]

  • MDPI. (2022). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24458-24473. Available from: [Link]

  • ResearchGate. How to interpret Autodock Vina's calculated affinity for a ligand to its receptor? Available from: [Link]

  • ResearchGate. Statistical Analysis of Autodock Vina Result (Binding Affinity). Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6693. Available from: [Link]

  • Youssif, B. G. M., et al. (2023). Design, Synthesis, and Anticancer Evaluation of New Small-Molecule EGFR Inhibitors Targeting NSCLC and Breast Cancer. Pharmaceuticals, 16(5), 738. Available from: [Link]

  • MDPI. (2022). Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. Available from: [Link]

  • Bioscience Biotechnology Research Communications. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Available from: [Link]

  • Pharmacy Education. (2023). Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Available from: [Link]

  • Spandidos Publications. (2021). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Available from: [Link]

  • YouTube. (2024). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. Available from: [Link]

  • ResearchGate. (2013). How to analyze Autodock vina results? How to interpret Autodock vina score values? What is basic cutoff parameters for Autodock vina results? Available from: [Link]

  • MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Available from: [Link]

  • ResearchGate. (2022). Erlotinib docked into the active site of EGFRWT forming two HBs with... Available from: [Link]

  • ResearchGate. (2022). A) 2D molecular docking model of compound 3p with 1M17. (B) 3D... Available from: [Link]

  • National Center for Biotechnology Information. (2023). Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. Available from: [Link]

  • YouTube. (2024). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a corners...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine (CAS No. 915923-39-6).

Hazard Assessment: A Structurally-Informed Approach

The disposal pathway for any chemical is dictated by its inherent hazards. For 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, we must consider the toxicological profiles of its constituent parts.

  • The Hydrazine Moiety (-NHNH₂): Hydrazine and its organic derivatives are a well-documented class of reactive and toxic compounds. Many are considered toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Critically, numerous hydrazine derivatives are suspected carcinogens.[1][3][4] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) regulate hydrazine compounds as hazardous substances due to these health risks.[4] Biotransformation of hydrazines can lead to the formation of reactive free radicals, contributing to their toxicity.[3]

  • The 1,2,4-Triazine Ring: The triazine ring system is a component of many biologically active compounds, including various herbicides. While the toxicity of the specific triazine in our topic compound is not defined, related triazine compounds are known to be irritants, capable of causing skin and serious eye irritation.

Therefore, 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine must be managed as a hazardous waste , with particular attention paid to its potential toxicity and carcinogenicity.

Compound Data & Hazard Summary
PropertyValue / InformationSource
Chemical Name 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine-
CAS Number 915923-39-6[5][6]
Molecular Formula C₁₁H₁₃N₅[6]
Molecular Weight 215.25 g/mol [6]
Physical Form Solid Powder[7]
Primary Hazards Toxic (extrapolated from hydrazine)[1][2], Suspected Carcinogen (extrapolated from hydrazine)[4], Skin/Eye Irritant (extrapolated from triazine)-
Environmental Hazard Assumed to be harmful to aquatic life with long-lasting effects.[1]-

Immediate Safety & Handling Protocols

Prior to initiating any waste consolidation or disposal procedures, the following safety measures are mandatory.

Personal Protective Equipment (PPE)

All handling of this chemical, whether in pure form or in solution, must be performed with appropriate PPE to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[8]

  • Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[8][9][10]

  • Body Protection: A standard laboratory coat is required. For larger quantities or situations with a high risk of dust generation, additional protective clothing may be necessary.[9][10]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be conducted within a certified chemical fume hood to prevent inhalation.[9] If a fume hood is not available, a NIOSH-approved respirator for dusts is necessary.

First Aid Measures for Accidental Exposure

In the event of accidental exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and contact a poison control center or physician for guidance.

Step-by-Step Disposal Protocol

The primary and most accepted method for the final disposal of this type of hazardous organic material is incineration by a licensed waste management facility .[8][9][11] The following steps detail the process for safely accumulating this waste within the laboratory pending pickup.

Step 1: Waste Classification & Segregation
  • Classification: This compound must be classified as Hazardous Chemical Waste .

  • Segregation: At the point of generation, this waste must be kept separate from other waste streams. Do not mix with non-hazardous waste, halogenated solvents, or aqueous waste.[8][12] Co-mingling different waste classes can complicate the disposal process and create unforeseen chemical hazards.[12]

Step 2: Containerization
  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • For solid waste, a clearly labeled, sealable container is appropriate.

  • For solutions, use a designated solvent waste container. Ensure the container material is compatible with any solvents used.

Step 3: Labeling and Documentation
  • Accurately and clearly label the waste container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine"

    • CAS Number: "915923-39-6"

    • Associated Hazards: "Toxic," "Health Hazard," "Irritant"

    • Appropriate GHS Pictograms (Skull and Crossbones, Health Hazard, Exclamation Mark).

Step 4: Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

  • The storage area should be well-ventilated, secure, and away from heat or ignition sources.

  • Keep the container tightly closed except when adding waste.

Step 5: Final Disposal
  • Arrange for pickup and transport by a licensed and approved hazardous waste disposal company.

  • Provide the company with a full characterization of the waste, including a Safety Data Sheet (SDS) for a related compound if one for the specific chemical is unavailable, to ensure they can handle it appropriately. The recommended final disposal method is high-temperature incineration equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[8][13]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine.

G start Begin Waste Process for 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine assess 1. Assess Hazards - Hydrazine Moiety (Toxic, Carcinogen Risk) - Triazine Ring (Irritant) start->assess ppe 2. Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) Work in Fume Hood assess->ppe segregate 3. Segregate as Hazardous Waste - Use Designated, Labeled Container - Do NOT mix with other waste streams ppe->segregate spill Spill or Contamination Event segregate->spill Accident incinerate 4. Final Disposal Pathway: Licensed Hazardous Waste Incineration segregate->incinerate Routine Disposal spill_proc Spill Cleanup Protocol: - Avoid dust generation - Collect with absorbent - Place in sealed container for disposal spill->spill_proc spill_proc->segregate Contain spill waste

Caption: Decision workflow for the safe disposal of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine.

Spill and Decontamination Procedures

Accidents require prepared, immediate responses to mitigate risk.

  • Small Spills (Solid):

    • Evacuate non-essential personnel and ensure the area is well-ventilated.

    • Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry earth).

    • Carefully sweep or scoop the material into a suitable, sealable container for hazardous waste. Avoid creating dust.[8]

    • Clean the affected area thoroughly.

    • Label the container and dispose of it as hazardous waste.

  • Decontamination of Glassware:

    • For glassware contaminated with small residual amounts, a chemical neutralization step can be considered before standard washing.

    • Rinse the glassware with a suitable organic solvent (e.g., acetone) and collect the rinsate as hazardous waste.

    • A subsequent rinse with a dilute oxidizing solution, such as sodium hypochlorite (<5% w/w), can help degrade the hydrazine moiety.[14] Caution: This reaction can be exothermic; perform it in a fume hood and with care.

    • Collect this aqueous rinsate as hazardous waste.

    • Proceed with standard laboratory glassware washing procedures.

By adhering to this comprehensive, scientifically-grounded disposal guide, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect our environment, thereby upholding the highest standards of professional scientific practice.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA NEPS. Retrieved January 20, 2026, from [Link]

  • Hydrazine (HSG 56, 1991). (1991). INCHEM. Retrieved January 20, 2026, from [Link]

  • Safety Data Sheet: Hydrazine Hydrate 7.5%. (2015, October 6). ProWater. Retrieved January 20, 2026, from [Link]

  • Hydrazine Fire Response Lake, MS Waste Management Plan. (2014, December 16). CTEH. Retrieved January 20, 2026, from [Link]

  • Khan, S., & O'Brien, P. J. (n.d.). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. University of Toronto. Retrieved January 20, 2026, from [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 20, 2026, from [Link]

  • An, D., & Wills, B. K. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Toxicological Profile for Hydrazines. (1997, September). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 20, 2026, from [Link]

  • 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, 95% Purity. (n.d.). Oakwood Chemical. Retrieved January 20, 2026, from [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

The hydrazine functional group is associated with potential toxicity, including being corrosive, a skin sensitizer, and potentially carcinogenic.[1][2] Triazine compounds can also present hazards such as skin, eye, and r...

Author: BenchChem Technical Support Team. Date: January 2026

The hydrazine functional group is associated with potential toxicity, including being corrosive, a skin sensitizer, and potentially carcinogenic.[1][2] Triazine compounds can also present hazards such as skin, eye, and respiratory irritation.[3][4] Therefore, the principle of treating novel compounds of unknown toxicity as potentially hazardous is the cornerstone of this guide.[5]

Hazard Assessment & Engineering Controls: The First Line of Defense

Before any manipulation of this compound, a thorough risk assessment is mandatory. The primary routes of potential exposure are inhalation of dust particles, skin/eye contact, and ingestion.[2]

Engineering Controls are Non-Negotiable:

  • Chemical Fume Hood: All work involving the handling of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, including weighing, reconstitution, and transfers, must be conducted within a certified chemical fume hood.[6] This is critical to prevent the inhalation of airborne particles.

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of any potential vapors or dust.[7][8]

  • Proximity to Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[1][4][6]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE approach is required to prevent exposure. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.

PPE CategorySpecificationRationale & Causality
Hand Protection Nitrile or Neoprene Gloves (Double-gloving recommended)The hydrazine moiety can be absorbed through the skin and may cause severe irritation.[1][2] Nitrile or neoprene gloves offer good chemical resistance. Double-gloving provides an extra layer of protection against tears and contamination. Always inspect gloves for integrity before use and change them immediately if compromised or after handling the compound.[1][6]
Eye & Face Protection Indirect-vent, splash-resistant safety goggles and a full-face shield.This compound is a powder, and dust particles can easily become airborne, posing a significant risk to the eyes.[9] The hydrazine and triazine classes of compounds can cause serious eye damage or irritation.[3][4] A face shield protects the entire face from splashes and airborne particles.[2][10]
Body Protection Flame-resistant lab coat.A flame-resistant lab coat protects against splashes and prevents contamination of personal clothing.[1] It should be kept fastened at all times.
Respiratory Protection NIOSH-approved respirator (if required by risk assessment).While a fume hood is the primary control, a risk assessment may indicate the need for respiratory protection, especially during spill clean-up or when handling large quantities where dust generation is unavoidable.[1][2] If a respirator is required, a complete respiratory protection program consistent with OSHA guidelines must be implemented.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, methodical workflow is paramount to ensuring safety.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.[6][11]

  • Storage: Store the compound in a cool, dry, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][6][7] The container must be kept tightly closed.[4][9]

Weighing and Preparation of Solutions
  • Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface and assemble all necessary equipment (spatulas, weigh boats, solvent, vortexer, etc.).

  • Weighing: Perform all weighing operations on a draft shield balance inside the chemical fume hood to contain any dust.

  • Transfers: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

  • Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly. Cap the vessel securely before mixing or vortexing.

Experimental Use
  • Work Alone Policy: Never work with this compound alone.[6] Ensure another person is aware of the work being performed.

  • Hand Hygiene: Keep hands away from the face and mouth.[11] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][7]

Safe Handling Workflow Diagram

G Receive Receive & Inspect Container Store Store Securely (Cool, Dry, Dark) Receive->Store Gather Gather Materials in Fume Hood Store->Gather Weigh Weigh Compound Gather->Weigh Transfer Transfer & Prepare Solution Weigh->Transfer Experiment Perform Experiment Transfer->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Waste Segregate & Dispose of Waste Decontaminate->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: Workflow for handling 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine.

Emergency & Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

  • Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[12] Do not allow the material to enter drains.[3]

Disposal Plan

All waste, including the compound itself, any contaminated consumables (e.g., gloves, weigh boats, pipette tips), and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[3][4][7] Do not dispose of it in the regular trash or down the sink.[11]

By implementing these comprehensive safety measures, you can effectively mitigate the risks associated with handling 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • The Brückner Research Group. Standard Operating Procedure for the Safe Use of Hydrazines. University of Connecticut.

  • Risk Management and Safety. Hydrazine - Risk Management and Safety. University of Connecticut.

  • Wikipedia. Hydrazine.

  • MilliporeSigma. 1,3,5-triazine Safety Data Sheet.

  • BLDpharm. 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine.

  • Agilent Technologies. Triazine Pesticides Standard - Safety Data Sheet.

  • Kirk-Othmer Encyclopedia of Chemical Technology. Hydrazine and Its Derivatives.

  • CHEMM. Personal Protective Equipment (PPE).

  • Acros Organics. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- Safety Data Sheet.

  • Fisher Scientific. 1,3,5-Triazine Safety Data Sheet.

  • Thermo Fisher Scientific. 3-Amino-5,6-dimethyl-1,2,4-triazine Safety Data Sheet.

  • Eco-Rental Solutions. Discover the Various Types of PPE for Optimal Chemical Safety.

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.

  • Agilent Technologies. Triazine Herbicides Standard - Safety Data Sheet.

  • PozeSCAF. Chemistry Lab Safety Rules.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
Reactant of Route 2
Reactant of Route 2
5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
© Copyright 2026 BenchChem. All Rights Reserved.